3-Vinylpyridin-2-amine
Description
Properties
IUPAC Name |
3-ethenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAHJNALCSSUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663861 | |
| Record name | 3-Ethenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102000-72-6 | |
| Record name | 3-Ethenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Vinylpyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
3-Vinylpyridin-2-amine is a versatile heterocyclic building block that has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique structural arrangement, featuring a vinyl group ortho to an amino group on a pyridine scaffold, provides a rich platform for chemical modification and the synthesis of complex molecular architectures. This guide offers a comprehensive technical overview of this compound, detailing its chemical and physical properties, robust synthetic protocols, and key applications as a pharmacophore in the development of novel therapeutic agents. The content herein is curated for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.
Introduction
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to engage in various biological interactions, coupled with its synthetic tractability, makes it a cornerstone of modern drug discovery.[3][4] The introduction of a vinyl group at the 3-position, as seen in this compound, further enhances its utility by providing a reactive handle for a multitude of chemical transformations. This guide will explore the intrinsic properties of this compound and elucidate its role as a strategic starting material for creating diverse chemical libraries aimed at various biological targets.
Chemical Structure and Physicochemical Properties
The unique arrangement of the amino and vinyl functional groups on the pyridine ring governs the chemical behavior and physical properties of this compound. The electron-donating amino group and the electron-withdrawing vinyl group create a distinct electronic profile that influences its reactivity and interactions.
Structural Analysis
The structure of this compound is characterized by a pyridine ring substituted at the C2 and C3 positions with an amino and a vinyl group, respectively. This arrangement allows for potential intramolecular interactions and dictates its reactivity in various chemical transformations.
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂ | - |
| Molecular Weight | 120.15 g/mol | - |
| Appearance | Off-white to yellow solid | - |
| Melting Point | 68-72 °C | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, chloroform, ethyl acetate | - |
| CAS Number | 85984-03-6 | - |
Spectroscopic Characterization
The identity and purity of this compound are routinely confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic, vinyl, and amine protons. The vinyl protons typically appear as a set of doublet of doublets, while the aromatic protons show distinct coupling patterns indicative of the substitution on the pyridine ring. The amine protons usually appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, with chemical shifts characteristic of aromatic, vinyl, and amine-substituted carbons.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z = 120.15.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=C stretching of the vinyl group and the aromatic ring (around 1600-1650 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).
Synthesis and Reactivity
The synthesis of this compound can be achieved through various synthetic routes, often involving the introduction of the vinyl group onto a pre-existing 2-aminopyridine scaffold.
Synthetic Strategies: The Suzuki-Miyaura Cross-Coupling Approach
A highly effective and widely adopted method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with good to excellent yields.
The causality behind this choice of reaction lies in its robustness and versatility. The use of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is critical for facilitating the catalytic cycle which involves oxidative addition, transmetalation, and reductive elimination. The choice of base, such as sodium carbonate or potassium phosphate, is crucial for activating the boronic acid species for efficient transmetalation.
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Reactivity Profile
The reactivity of this compound is dominated by the amino and vinyl functional groups.
-
Amino Group: The primary amine at the C2 position can act as a nucleophile and can be readily acylated, alkylated, or used in the formation of various heterocyclic rings.[8]
-
Vinyl Group: The vinyl group is susceptible to a variety of transformations, including polymerization, hydrogenation, oxidation, and participation in cycloaddition reactions. This provides a handle for further molecular elaboration.
-
Pyridine Ring: The pyridine nitrogen can be protonated or alkylated, and the ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the other substituents.
Applications in Drug Development
The this compound scaffold is a valuable building block in the design and synthesis of novel drug candidates. Its structural features allow it to be incorporated into molecules targeting a wide range of biological systems.
Kinase Inhibitors
The 2-aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The vinyl group at the C3 position can be utilized to introduce additional functionalities that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.
G-Protein Coupled Receptor (GPCR) Modulators
Derivatives of this compound have been explored as modulators of various GPCRs. The ability to easily modify both the amino and vinyl groups allows for the fine-tuning of structure-activity relationships (SAR) to achieve desired pharmacological profiles.
Other Therapeutic Areas
The versatility of this scaffold has led to its investigation in other therapeutic areas, including but not limited to, antivirals, antibacterials, and agents targeting central nervous system (CNS) disorders.[3]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of this compound. These protocols are designed to be self-validating, with integrated steps for purification and analysis to ensure the integrity of the final product.
Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
2-Amino-3-bromopyridine
-
Vinylboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 2-amino-3-bromopyridine (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Characterization
¹H NMR Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analyze the spectrum for the characteristic signals of the aromatic, vinyl, and amine protons, and confirm the expected coupling patterns and integration values.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode and confirm the presence of the molecular ion peak corresponding to the calculated mass of this compound.
Conclusion
This compound is a highly valuable and versatile building block in the field of drug discovery and development. Its unique combination of a 2-aminopyridine core and a reactive vinyl group provides medicinal chemists with a powerful tool for the synthesis of diverse and complex molecules. The robust synthetic methods, particularly the Suzuki-Miyaura cross-coupling, allow for its efficient preparation, while its rich reactivity profile opens up a multitude of possibilities for further chemical modification. As the demand for novel therapeutic agents continues to grow, the importance of strategic building blocks like this compound in the drug discovery pipeline is undeniable.
References
- Ningbo Inno Pharmchem Co.,Ltd. Comprehensive Overview of 2-Vinylpyridine (CAS: 100-69-6).
- ChemicalBook. 2-Vinylpyridine: Properties, Production process and Uses. (2024-03-25).
- Grokipedia. 2-Vinylpyridine.
- ResearchGate. Synthesis of 3-Aminopyridine.
- Wikipedia. 2-Vinylpyridine.
- ECHEMI. 100-69-6, 2-Vinylpyridine Formula.
- Google Patents. CN104016905A - Method for preparing 2-vinylpyridine.
- PubChem. 2-Vinylpyridine | C7H7N | CID 7521.
- PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- PubMed Central. A mild, catalyst-free synthesis of 2-aminopyridines.
- Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
- RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery.
- Google Patents. US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
- PubMed. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine.
- ChemicalBook. 3-Aminopyridine(462-08-8) 1H NMR spectrum.
- Wikipedia. 2-Aminopyridine.
- PubMed Central. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023-05-18).
- Thieme. Suzuki–Miyaura Coupling and C–H Arylation Catalyzed by Poly(4-vinylpyridine)–Palladium Composite.
- ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- PubMed Central. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.
- RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
- LMU. Nucleophilicities of Amines, Amino Acids and Pyridines.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Epimerization and NMR Spectra of Poly(2-vinylpyridine). (2025-08-10).
- Google Patents. US20100210743A1 - Amination of vinyl aromatic polymers with tertiary amines.
- ChemicalBook. 2-Vinylpyridine(100-69-6) 1H NMR spectrum.
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
3-Vinylpyridin-2-amine CAS number and identification
An In-depth Technical Guide to the Identification of 3-Vinylpyridin-2-amine
Introduction
This compound, with the CAS number 102000-72-6, is a heterocyclic aromatic amine containing a reactive vinyl group.[1] Its structure suggests significant potential as a versatile building block in medicinal chemistry and materials science. The presence of a primary amine on the pyridine ring allows for a wide range of derivatization reactions, including amidation and N-alkylation, while the vinyl group is amenable to polymerization and various addition reactions. This dual functionality makes it a valuable intermediate for the synthesis of complex molecular architectures, potentially leading to novel pharmaceutical agents and functional polymers. This guide provides a comprehensive overview of the identification and characterization of this compound, addressing its physicochemical properties, spectroscopic signature, and recommended analytical methodologies. Given the limited availability of experimental data in the public domain, this guide integrates established principles of analytical chemistry with predictive methods to offer a robust framework for researchers.
Core Identification and Physicochemical Properties
The fundamental identification of this compound is established by its unique CAS number and molecular formula. A summary of its key identifiers is provided below.
| Identifier | Value | Source |
| CAS Number | 102000-72-6 | [1] |
| Molecular Formula | C₇H₈N₂ | [1] |
| Molecular Weight | 120.15 g/mol | [1] |
| Canonical SMILES | C=CC1=C(N)N=CC=C1 | |
| InChI Key | N/A |
Due to a scarcity of published experimental data, the following physicochemical properties are predicted based on computational models. These values should be considered estimates and require experimental verification.
| Property | Predicted Value | Notes |
| Boiling Point | 235.5 ± 25.0 °C | Prediction based on structural similarity to related pyridines. |
| Melting Point | N/A | |
| logP | 1.25 ± 0.25 | Indicates moderate lipophilicity. |
| pKa (most basic) | 5.5 ± 0.1 | Refers to the pyridinium ion, suggesting it is a weak base. |
Spectroscopic Characterization: A Predictive Approach
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound. In the absence of published experimental spectra, the following sections detail the expected spectroscopic features based on the analysis of its functional groups and comparison with structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. The expected chemical shifts and coupling patterns for both ¹H and ¹³C NMR are discussed below.
Molecular Structure with Atom Numbering for NMR Assignment
Caption: Structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, vinyl, and amine protons.
-
Amine Protons (-NH₂): A broad singlet is anticipated in the region of δ 4.5-5.5 ppm . The chemical shift and peak shape will be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.
-
Aromatic Protons (H4, H5, H6):
-
H6: This proton is adjacent to the ring nitrogen and is expected to be the most downfield of the aromatic protons, likely appearing as a doublet of doublets around δ 7.8-8.0 ppm .
-
H4 and H5: These protons will be in the mid-aromatic region, likely between δ 6.5-7.5 ppm . They will exhibit coupling to each other and to H6, resulting in complex multiplet patterns.
-
-
Vinyl Protons (Hα, Hβ-cis, Hβ-trans): This will be an AMX spin system.
-
Hα: This proton will appear as a doublet of doublets around δ 6.6-6.8 ppm , with characteristic trans (~17 Hz) and cis (~11 Hz) couplings to the Hβ protons.
-
Hβ-trans: This proton is expected as a doublet of doublets around δ 5.8-6.0 ppm , with a large trans coupling constant (~17 Hz) and a smaller geminal coupling (~1-2 Hz).
-
Hβ-cis: This proton should appear as a doublet of doublets around δ 5.3-5.5 ppm , with a cis coupling constant (~11 Hz) and a small geminal coupling (~1-2 Hz).
-
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide complementary information for structure confirmation.
-
Aromatic Carbons:
-
C2: Attached to the amine group and adjacent to the ring nitrogen, this carbon is expected to be significantly deshielded, appearing around δ 158-162 ppm .
-
C6: Also adjacent to the nitrogen, this carbon is predicted to be in the range of δ 145-150 ppm .
-
C3, C4, C5: These carbons will appear in the more shielded region of the aromatic spectrum, between δ 110-140 ppm .
-
-
Vinyl Carbons:
-
Cα: The carbon directly attached to the pyridine ring is expected around δ 135-140 ppm .
-
Cβ: The terminal vinyl carbon will be more shielded, appearing around δ 115-120 ppm .
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is characteristic of the compound's structure.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 120 , corresponding to the molecular weight of this compound.
-
Key Fragmentation Pathways:
-
Loss of a hydrogen atom to give a stable [M-H]⁺ ion at m/z = 119 .
-
Loss of acetylene (C₂H₂) from the vinyl group, leading to a fragment at m/z = 94 .
-
Cleavage of the amino group, although less common, could result in minor fragments.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the primary amine and the vinyl-substituted pyridine ring.
-
N-H Stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-H Stretching (Aromatic and Vinyl): Aromatic C-H stretches will appear just above 3000 cm⁻¹ , while vinyl C-H stretches will also be in this region.
-
C=C and C=N Stretching: A series of bands between 1400-1650 cm⁻¹ will correspond to the stretching vibrations of the C=C bonds in the vinyl group and the pyridine ring, as well as C=N stretching.
-
N-H Bending: A scissoring vibration for the primary amine is expected around 1600-1650 cm⁻¹ .
-
C-H Bending (Vinyl): Out-of-plane bending vibrations for the vinyl group will give rise to strong bands in the 900-1000 cm⁻¹ region.
Proposed Analytical Workflow for Identification and Purity Assessment
A robust analytical workflow is crucial for the quality control of this compound. The following is a proposed workflow based on established methods for related compounds.
Workflow for the Identification and Characterization of this compound
Caption: A proposed analytical workflow for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a suitable technique for assessing the purity of this compound and for quantifying it in mixtures.
Step-by-Step Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The non-polar stationary phase will provide good retention for the aromatic pyridine ring.
-
Mobile Phase:
-
A: 0.1% Formic acid in water. The acidic modifier will ensure the protonation of the basic pyridine nitrogen and amino group, leading to better peak shape and retention.
-
B: Acetonitrile.
-
-
Elution: A gradient elution is recommended for separating potential impurities with different polarities. A starting gradient of 5-10% B, increasing to 95% B over 15-20 minutes, should be effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV detection at approximately 254 nm, where the pyridine ring is expected to have strong absorbance. A photodiode array (PDA) detector would be advantageous to obtain the full UV spectrum and confirm peak identity.
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Causality Behind Experimental Choices
-
Reversed-Phase C18 Column: This is a versatile and robust stationary phase that effectively retains aromatic compounds like pyridines through hydrophobic interactions.
-
Acidified Mobile Phase: The addition of formic acid suppresses the ionization of residual silanol groups on the silica-based stationary phase and ensures that the basic analyte is in a consistent protonated state, which is crucial for achieving sharp, symmetrical peaks.
-
Gradient Elution: This approach allows for the effective separation of a wide range of potential impurities, from polar starting materials to non-polar byproducts, in a single analytical run.
Proposed Synthetic Pathway
Proposed Suzuki Coupling for the Synthesis of this compound
Caption: A proposed synthetic route to this compound via a Suzuki cross-coupling reaction.
This proposed synthesis involves the palladium-catalyzed cross-coupling of 2-amino-3-bromopyridine with a vinylboronic acid derivative. This method is known for its high functional group tolerance and generally good yields, making it a suitable approach for the synthesis of this target molecule.
Conclusion
This compound is a promising chemical intermediate with significant potential in various fields of chemical research and development. While experimental data for this specific compound is not widely published, this guide provides a comprehensive framework for its identification and characterization based on its structural features and the established analytical chemistry of related compounds. The predictive spectroscopic data and the proposed analytical workflow offer a solid foundation for researchers to confidently identify and assess the purity of this compound, thereby enabling its effective use in synthesis and drug discovery programs.
References
Sources
An In-Depth Technical Guide to the Spectroscopic Data of 3-Vinylpyridin-2-amine
This guide provides a comprehensive analysis of the spectroscopic data for 3-Vinylpyridin-2-amine (CAS No. 102000-72-6), a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental spectra for this specific compound, this document leverages high-quality predicted data, interpreted in the context of experimental data from structurally analogous compounds. This approach offers a robust framework for understanding the key spectral features of this compound and provides practical guidance for its empirical analysis.
Molecular Structure and Spectroscopic Overview
This compound is a substituted pyridine ring, featuring both a vinyl group and an amino group. This unique combination of functionalities gives rise to a distinct spectroscopic fingerprint, which can be elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectral characteristics is paramount for confirming the molecule's identity, assessing its purity, and studying its chemical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete structural assignment of this compound can be achieved.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound reveals a complex pattern of signals corresponding to the protons on the pyridine ring and the vinyl group, as well as the protons of the amino group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-vinyl (α) | 6.8 - 7.0 | dd | J = 17.6, 10.8 |
| H-vinyl (β, trans) | 5.5 - 5.7 | d | J = 17.6 |
| H-vinyl (β, cis) | 5.2 - 5.4 | d | J = 10.8 |
| H4 (pyridine) | 7.3 - 7.5 | t | J = 7.8 |
| H5 (pyridine) | 6.6 - 6.8 | d | J = 7.8 |
| H6 (pyridine) | 8.0 - 8.2 | d | J = 7.8 |
| -NH₂ | 4.5 - 5.5 | br s | - |
Expert Interpretation:
The vinyl group protons exhibit a characteristic AXM spin system. The α-proton, being adjacent to the pyridine ring, is expected to be the most deshielded of the vinyl protons and appears as a doublet of doublets. The two β-protons are diastereotopic and show distinct chemical shifts and coupling constants to the α-proton (geminal coupling is typically small and may not be resolved).
The protons on the pyridine ring are influenced by the electron-donating amino group and the electron-withdrawing vinyl group. The H6 proton, being ortho to the nitrogen, is the most deshielded of the aromatic protons. The broad singlet for the amino protons is typical and its chemical shift can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-vinyl (α) | 135 - 137 |
| C-vinyl (β) | 115 - 117 |
| C2 (pyridine) | 158 - 160 |
| C3 (pyridine) | 120 - 122 |
| C4 (pyridine) | 138 - 140 |
| C5 (pyridine) | 112 - 114 |
| C6 (pyridine) | 148 - 150 |
Expert Interpretation:
The chemical shifts of the pyridine ring carbons are significantly influenced by the substituents. The C2 carbon, bonded to the amino group, is highly shielded. Conversely, the C4 and C6 carbons are deshielded due to their positions relative to the nitrogen atom. The vinyl group carbons show typical chemical shifts for sp² hybridized carbons.
Experimental Workflow: NMR Spectroscopy
Figure 1: A generalized workflow for acquiring NMR spectra of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino group, the C=C bonds of the vinyl group and the pyridine ring, and the C-N bonds.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3450 - 3500 | Medium |
| N-H Stretch (symmetric) | 3350 - 3400 | Medium |
| C-H Stretch (aromatic) | 3050 - 3150 | Medium |
| C-H Stretch (vinyl) | 3000 - 3100 | Medium |
| C=C Stretch (vinyl) | 1630 - 1650 | Medium |
| C=C/C=N Stretch (pyridine ring) | 1580 - 1610, 1450 - 1500 | Strong |
| N-H Bend (scissoring) | 1600 - 1640 | Strong |
| C-N Stretch | 1250 - 1350 | Strong |
| C-H Out-of-plane Bend (vinyl) | 910 - 990 | Strong |
Expert Interpretation:
The two distinct N-H stretching bands are characteristic of a primary amine. The C=C stretching of the vinyl group is expected to be a sharp, medium-intensity band. The pyridine ring gives rise to several strong absorptions in the fingerprint region. The strong N-H bending vibration may overlap with the ring stretching modes. The out-of-plane C-H bending of the vinyl group is also a prominent feature.
Experimental Workflow: IR Spectroscopy (Solid Sample)
Figure 2: A typical workflow for acquiring an FT-IR spectrum of a solid sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, Electron Ionization (EI) is a common technique that will induce fragmentation.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z 120
-
Major Predicted Fragments (m/z): 119, 105, 93, 78, 66
Plausible Fragmentation Pathway
Figure 3: A plausible EI fragmentation pathway for this compound.
Expert Interpretation:
The molecular ion peak at m/z 120 should be observable. A prominent peak at m/z 119, corresponding to the loss of a hydrogen radical, is expected due to the stability of the resulting cation. Loss of the amino radical (•NH₂) would lead to a fragment at m/z 104. A key fragmentation pathway for pyridines is the loss of hydrogen cyanide (HCN), which would result in a fragment at m/z 93 from the [M-H]⁺ ion. Further fragmentation can lead to the pyridyl cation at m/z 78 and other smaller fragments.
Experimental Workflow: Mass Spectrometry (EI-MS)
Figure 4: A general workflow for acquiring an EI mass spectrum.
Conclusion
This technical guide provides a detailed spectroscopic analysis of this compound based on predicted data and established spectroscopic principles. The provided tables of predicted chemical shifts and vibrational frequencies, along with the interpreted fragmentation patterns, serve as a valuable reference for researchers working with this compound. The outlined experimental workflows offer practical guidance for obtaining high-quality empirical data. By combining these theoretical predictions with experimental verification, scientists can confidently characterize and utilize this compound in their research and development endeavors.
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NMRDB.org : An online resource for the prediction of ¹H and ¹³C NMR spectra. [Link]
-
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-
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An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Vinylpyridin-2-amine
Introduction: The Significance of 3-Vinylpyridin-2-amine and the Power of NMR
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring substituted with both an amine and a vinyl group, makes it a versatile building block for the synthesis of a wide range of biologically active molecules and functional polymers. The precise characterization of this molecule is paramount for its application in drug discovery and development, where even minor structural ambiguities can lead to significant deviations in biological activity and safety profiles.[1][2]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules.[3][4] In the context of drug development, NMR is not merely a characterization tool but a "gold standard" for confirming molecular structure, assessing purity, and studying intermolecular interactions.[1][3][5][6] This guide provides an in-depth analysis of the 1H NMR spectrum of this compound, offering field-proven insights into spectral interpretation, experimental best practices, and data analysis.
Deciphering the 1H NMR Spectrum of this compound: A Proton-by-Proton Analysis
The 1H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. Each signal in the spectrum corresponds to a unique proton or a set of equivalent protons within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal are key parameters for assigning the resonances to specific protons.[7][8][9]
A logical approach to interpreting the spectrum involves a systematic examination of these parameters for each proton environment.
Predicted 1H NMR Spectral Data
While experimental conditions can cause slight variations, the predicted 1H NMR data for a related compound, 3-vinylpyridine, in deuterated chloroform (CDCl3) provides a useful reference point for understanding the expected chemical shifts and coupling patterns.[10] The presence of the amino group at the 2-position in this compound will influence the electron density of the pyridine ring, leading to shifts in the proton resonances compared to the unsubstituted 3-vinylpyridine.
Molecular Structure and Proton Labeling:
To facilitate the spectral analysis, the protons in this compound are labeled as follows:
Caption: Labeled structure of this compound.
Detailed Spectral Interpretation:
-
Amine Protons (-NH2): The protons of the primary amine group typically appear as a broad singlet in the 1H NMR spectrum. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl3, the -NH2 signal is expected to be in the range of δ 3.5-5.0 ppm.
-
Aromatic Protons (Pyridine Ring): The three protons on the pyridine ring will exhibit distinct chemical shifts and coupling patterns due to their different electronic environments.
-
H-6 (Proton b): This proton is ortho to the ring nitrogen, which is an electron-withdrawing atom. Consequently, H-6 is expected to be the most deshielded of the aromatic protons, appearing at the downfield end of the aromatic region, likely around δ 8.0-8.2 ppm. It will appear as a doublet of doublets due to coupling with H-5 and H-4.
-
H-4 (Proton d): This proton is para to the nitrogen and meta to the vinyl and amino groups. Its chemical shift will be influenced by both. It is expected to resonate around δ 7.2-7.4 ppm and will appear as a doublet of doublets due to coupling with H-5 and H-6.
-
H-5 (Proton c): This proton is meta to the nitrogen and ortho to the vinyl group. It is expected to be the most shielded of the aromatic protons, appearing around δ 6.9-7.1 ppm. It will also be a doublet of doublets due to coupling with H-6 and H-4.
-
-
Vinyl Group Protons: The three protons of the vinyl group form a complex spin system (AMX or ABX type) and will give rise to three distinct signals.
-
-CH= (Proton a): The vinylic proton attached to the pyridine ring will appear as a doublet of doublets due to coupling with the two terminal vinylic protons (H-e and H-f). Its chemical shift is expected in the range of δ 6.5-6.8 ppm.
-
=CH2 (Protons e and f): The two terminal vinylic protons are diastereotopic and will have different chemical shifts. They will each appear as a doublet of doublets due to geminal coupling with each other and vicinal coupling with the other vinylic proton (H-a). The proton trans to the pyridine ring (H-e) is expected to resonate at a slightly downfield position (around δ 5.8-6.0 ppm) compared to the proton cis to the ring (H-f, around δ 5.3-5.5 ppm).
-
Table 1: Predicted 1H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -NH2 | 3.5 - 5.0 | br s | - |
| H-6 (b) | 8.0 - 8.2 | dd | J(H6-H5) ≈ 5 Hz, J(H6-H4) ≈ 2 Hz |
| H-4 (d) | 7.2 - 7.4 | dd | J(H4-H5) ≈ 8 Hz, J(H4-H6) ≈ 2 Hz |
| H-5 (c) | 6.9 - 7.1 | dd | J(H5-H4) ≈ 8 Hz, J(H5-H6) ≈ 5 Hz |
| -CH= (a) | 6.5 - 6.8 | dd | J(Ha-He) ≈ 17 Hz, J(Ha-Hf) ≈ 11 Hz |
| =CH2 (e, trans) | 5.8 - 6.0 | dd | J(He-Ha) ≈ 17 Hz, J(He-Hf) ≈ 1.5 Hz |
| =CH2 (f, cis) | 5.3 - 5.5 | dd | J(Hf-Ha) ≈ 11 Hz, J(Hf-He) ≈ 1.5 Hz |
Note: These are predicted values and may vary based on the specific experimental conditions.
Experimental Protocol: A Self-Validating System for High-Quality NMR Data
The acquisition of a high-quality 1H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters.[11][12][13]
Step-by-Step Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous signals, complicating spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[12] Deuterated chloroform (CDCl3) is a common choice for many organic molecules. Ensure the solvent is of high isotopic purity to minimize residual solvent signals.[12]
-
Sample Concentration: For a standard 1H NMR experiment on a small molecule, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[11][14]
-
Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a clean, dry vial. To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8] It is often pre-added to the deuterated solvent by the manufacturer.
-
Labeling: Clearly label the NMR tube with the sample identification.
Caption: Workflow for NMR sample preparation.
Data Acquisition Parameters
The choice of acquisition parameters directly impacts the quality of the resulting spectrum.[15][16][17]
-
Spectral Width (SW): Set the spectral width to encompass all expected proton signals. For this compound, a spectral width of -2 to 12 ppm is generally adequate.[16]
-
Acquisition Time (AT): This parameter determines the digital resolution of the spectrum. A typical acquisition time for a 1H NMR spectrum is 2-4 seconds.[17]
-
Number of Scans (NS): The number of scans is increased to improve the signal-to-noise ratio. For a moderately concentrated sample, 16 to 64 scans are usually sufficient.
-
Receiver Gain (RG): The receiver gain should be set to maximize the signal intensity without causing receiver overload. Most modern NMR spectrometers have an automated routine (rga) for this.[18]
-
Pulse Width: Calibrate the 90° pulse width for the specific probe and sample to ensure optimal signal excitation.
-
Shimming: The homogeneity of the magnetic field must be optimized for each sample to obtain sharp, well-resolved peaks. This is an automated process on most modern instruments.
Caption: Key parameters for NMR data acquisition.
Conclusion: From Spectrum to Structure
The comprehensive analysis of the 1H NMR spectrum of this compound, guided by the principles of chemical shifts, coupling constants, and integration, allows for the unambiguous confirmation of its molecular structure. By adhering to rigorous experimental protocols for sample preparation and data acquisition, researchers can ensure the generation of high-quality, reliable data. This level of analytical detail is indispensable in the fields of drug discovery and materials science, where a precise understanding of molecular structure is the foundation for innovation and success.
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3-Vinylpyridine, CAS No. 1121-55-7 - iChemical. (n.d.). Retrieved from [Link]
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Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - MDPI. (n.d.). Retrieved from [Link]
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NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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NMR Education: How to Choose Your Acquisition Parameters? - Anasazi Instruments. (n.d.). Retrieved from [Link]
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(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (n.d.). Retrieved from [Link]
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]
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Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved from [Link]
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Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - ResearchGate. (n.d.). Retrieved from [Link]
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1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table. (n.d.). Retrieved from [Link]
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synthesis, characterization and thermal behaviour of some poly(2-vinyl pyridine) complexes. (n.d.). Retrieved from [Link]
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A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion | Journal of the American Chemical Society. (2026, January 19). Retrieved from [Link]
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Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
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NMR Sample Preparation - Western University. (n.d.). Retrieved from [Link]
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Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved from [Link]
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NMR spectrometry analysis for drug discovery and development - News-Medical.Net. (2022, November 7). Retrieved from [Link]
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2-Vinylpyridine | C 7 H 7 N | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to the FT-IR Spectral Characteristics of 3-Vinylpyridin-2-amine
Abstract: 3-Vinylpyridin-2-amine, also known as 3-ethenylpyridin-2-amine, is a heterocyclic compound featuring a pyridine core substituted with both a primary amine and a vinyl group. This unique combination of functionalities makes it a molecule of interest for pharmaceutical synthesis and polymer chemistry. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique indispensable for the structural elucidation and quality control of such molecules. This guide provides a comprehensive analysis of the expected FT-IR spectral characteristics of this compound, offering researchers and drug development professionals a detailed framework for spectral interpretation. By dissecting the molecule into its constituent functional groups—the primary aromatic amine, the pyridine ring, and the vinyl substituent—we can predict and assign the key vibrational modes. This document outlines the theoretical basis for these assignments, presents a detailed experimental protocol for acquiring high-quality spectra, and summarizes the expected data in a clear, tabular format for practical laboratory use.
The Principle of FT-IR Spectroscopy and Molecular Structure
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its covalent bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment. Therefore, an FT-IR spectrum serves as a unique "molecular fingerprint."
The structure of this compound contains three distinct functional regions, each contributing characteristic absorption bands to its FT-IR spectrum:
-
Primary Aromatic Amine (-NH₂): This group is defined by its N-H bonds and the C-N bond to the aromatic pyridine ring.
-
Vinyl Group (-CH=CH₂): This substituent introduces olefinic C-H bonds and a C=C double bond.
-
Substituted Pyridine Ring: This aromatic core contains C=C and C=N double bonds, as well as aromatic C-H bonds.
A thorough interpretation of the FT-IR spectrum requires analyzing the characteristic vibrational modes—stretching and bending—associated with each of these groups.
Predictive Analysis of the FT-IR Spectrum
As no specific, publicly available, peer-reviewed FT-IR spectrum for this compound could be located, this analysis is a predictive synthesis based on well-established group frequencies for its constituent parts. This approach is standard practice in spectroscopy for the initial identification of novel or uncharacterized compounds.
High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)
This region is dominated by stretching vibrations of bonds involving hydrogen atoms (X-H).
-
N-H Stretching (Primary Amine): Primary amines (-NH₂) are distinguished by two moderate-intensity absorption bands.[1] These arise from the asymmetric and symmetric stretching of the two N-H bonds.[2]
-
Asymmetric Stretch (νₐₛ N-H): Expected in the range of 3500 - 3400 cm⁻¹ .
-
Symmetric Stretch (νₛ N-H): Expected at a lower frequency, typically 3400 - 3300 cm⁻¹ .[3] The presence of two distinct peaks in this region is a strong indicator of a primary amine group.
-
-
C-H Stretching (Aromatic & Vinyl): The stretching vibrations for C-H bonds where the carbon is sp² hybridized occur at frequencies above 3000 cm⁻¹.
-
Aromatic C-H Stretch (ν C-H): The pyridine ring C-H bonds will produce one or more sharp, medium-to-weak bands in the 3100 - 3000 cm⁻¹ range.[4]
-
Vinyl C-H Stretch (ν =C-H): The C-H bonds of the vinyl group also absorb in the 3100 - 3000 cm⁻¹ region, often overlapping with the aromatic C-H signals.[4]
-
Double-Bond Region (2000 cm⁻¹ - 1500 cm⁻¹)
This region is critical for identifying unsaturation (C=C, C=N) and the primary amine's bending vibration.
-
N-H Bending (Scissoring): Primary amines exhibit an N-H bending (scissoring) vibration of medium to strong intensity. This band is expected in the 1650 - 1580 cm⁻¹ range.[2][3] This peak can sometimes be sharp and may overlap with C=C stretching bands.
-
C=C and C=N Ring Stretching: The pyridine ring gives rise to a series of characteristic skeletal stretching vibrations. These absorptions, resulting from the coupled stretching of C=C and C=N bonds, are typically found in the 1625 - 1430 cm⁻¹ region and are highly diagnostic for aromatic heterocycles.[5] Expect two to four distinct bands of variable intensity.
-
Vinyl C=C Stretching (ν C=C): The stretching of the vinyl group's carbon-carbon double bond typically gives rise to a medium-intensity band around 1650 - 1620 cm⁻¹ .[6][7] This absorption may be obscured by or convoluted with the strong N-H bending vibration and the upper-range pyridine ring stretches.
The Fingerprint Region (< 1500 cm⁻¹)
This region contains a high density of complex vibrational modes, including bending and stretching, that are unique to the overall molecular structure.
-
C-N Stretching (ν C-N): The stretching of the C-N bond in aromatic amines produces a strong band typically found between 1335 - 1250 cm⁻¹ .[3] This is a key feature confirming the amine's attachment to the pyridine ring.
-
Vinyl C-H Bending (Out-of-Plane): The out-of-plane (OOP) C-H bending vibrations, or "wags," of the vinyl group are highly characteristic and produce strong, sharp bands. For a mono-substituted vinyl group (R-CH=CH₂), two distinct bands are expected:[8]
-
=CH₂ wag: A strong band near 920 - 905 cm⁻¹ .
-
=CH wag: A strong band near 1000 - 985 cm⁻¹ . The presence of these two strong absorptions is definitive proof of the vinyl group's existence.
-
-
Aromatic C-H Bending (Out-of-Plane): The OOP C-H bending vibrations of the substituted pyridine ring result in strong bands in the 900 - 675 cm⁻¹ region. The exact position of these bands is diagnostic of the substitution pattern on the ring.[4]
-
N-H Wagging: A broad, often strong band resulting from the out-of-plane wagging of the N-H bonds is expected for primary amines in the 910 - 665 cm⁻¹ range.[3] This band may be convoluted with the aromatic C-H OOP signals.
Summary of Expected FT-IR Absorption Bands
The following table summarizes the key diagnostic peaks for the structural confirmation of this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3500 - 3400 | Medium | Asymmetric N-H Stretch (νₐₛ) | Primary Aromatic Amine |
| 3400 - 3300 | Medium | Symmetric N-H Stretch (νₛ) | Primary Aromatic Amine |
| 3100 - 3000 | Medium-Weak | Aromatic & Vinyl C-H Stretch (ν) | Pyridine Ring & Vinyl Group |
| 1650 - 1580 | Medium-Strong | N-H Bending (Scissoring, δ) | Primary Aromatic Amine |
| 1650 - 1620 | Medium | Vinyl C=C Stretch (ν) | Vinyl Group |
| 1625 - 1430 | Strong-Medium | Aromatic C=C and C=N Ring Stretches (ν) | Pyridine Ring |
| 1335 - 1250 | Strong | Aromatic C-N Stretch (ν) | Primary Aromatic Amine |
| 1000 - 985 | Strong | Vinyl =C-H Out-of-Plane Bend (γ) | Vinyl Group |
| 920 - 905 | Strong | Vinyl =CH₂ Out-of-Plane Bend (γ) | Vinyl Group |
| 910 - 665 | Strong, Broad | N-H Wagging (γ) | Primary Aromatic Amine |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend (γ) | Pyridine Ring |
Experimental Protocol for FT-IR Analysis
Acquiring a high-quality, reproducible FT-IR spectrum is paramount for accurate structural analysis. The following protocol provides a validated methodology.
Rationale for Method Selection
For a compound like this compound, which is likely a solid or a high-boiling point liquid, Attenuated Total Reflectance (ATR) is the preferred sampling technique. ATR is rapid, requires minimal sample preparation, and is less susceptible to issues with sample thickness that can affect traditional transmission methods. It provides high-quality data with excellent reproducibility.
Step-by-Step Protocol
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize.
-
Verify that the sample compartment is clean and the ATR crystal (typically diamond or germanium) is free of any residue. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe if necessary.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum.
-
Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's own spectral response. This spectrum is subtracted from the sample spectrum to ensure that the final data represents only the sample itself.
-
Typical Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (averaging reduces noise).
-
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal. For a solid, ensure enough pressure is applied via the ATR press to make good contact between the sample and the crystal surface. For a liquid, a single drop is sufficient.
-
Causality: The infrared beam penetrates a few microns into the sample at the crystal interface. Incomplete contact will result in a weak, low-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, collect the sample spectrum.
-
The instrument software will automatically perform the background subtraction.
-
-
Data Processing and Cleaning:
-
ATR Correction: Apply a software-based ATR correction. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum (e.g., correcting peak intensities at lower wavenumbers).
-
Baseline Correction: If the baseline of the spectrum is sloped or curved, apply a baseline correction to ensure accurate peak picking and integration.
-
Peak Picking: Use the software to identify and label the wavenumbers of the key absorption maxima.
-
Experimental Workflow Diagram
Caption: Standard Operating Procedure for FT-IR Analysis using an ATR Accessory.
Key Molecular Vibrations
The primary vibrations that define the FT-IR spectrum of this compound can be visualized to better understand their origin.
Caption: Major FT-IR active vibrational modes in this compound.
Conclusion
The FT-IR spectrum of this compound is rich with diagnostic information that enables its unambiguous identification. The key confirmatory features are the dual N-H stretching bands (3500-3300 cm⁻¹) characteristic of a primary amine, the strong out-of-plane C-H bending bands (~990 and 910 cm⁻¹) confirming the vinyl group, and the complex pattern of C=C/C=N stretching absorptions (1625-1430 cm⁻¹) typical of the substituted pyridine ring. This guide provides the foundational spectroscopic knowledge and practical protocols necessary for researchers to confidently characterize this molecule and its derivatives in a drug development or materials science setting.
References
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ResearchGate. (n.d.). FTIR spectrum for Pyridine [Data set]. Retrieved from [Link]
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University of California, Los Angeles, Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Retrieved from [Link]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
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SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of the absorption peaks of the vinyl group (C=C) and the... [Figure]. Retrieved from [Link]
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LabRulez. (2012). Determination of the vinyl content of polyethylene resins. Retrieved from [Link]
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Elixir International Journal. (2012). Vibrational spectral investigation of 2-amino-5-chlorobenzoyl pyridine using density functional theory. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for: Covalent Post-Modification on Graphdiyne for High-Performance Memristors. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]
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PubChem, National Center for Biotechnology Information. (n.d.). 3-Vinylpyridine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]
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Redalyc. (n.d.). Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5 [Figure]. Retrieved from [Link]
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Introduction to 3-Vinylpyridin-2-amine and its Mass Spectrometric Analysis
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Vinylpyridin-2-amine
This guide offers a detailed exploration into the mass spectrometric behavior of this compound, a compound of interest in pharmaceutical and materials science. As direct experimental mass spectra for this specific molecule are not widely published, this document synthesizes foundational principles of mass spectrometry with fragmentation data from closely related structural analogs—aminopyridines and vinylpyridines—to construct a predictive model of its fragmentation pathways. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification and structural elucidation of this and similar molecules.
This compound (C₇H₈N₂) possesses a molecular weight of 120.15 g/mol . Its structure, featuring a stable aromatic pyridine ring substituted with a reactive vinyl group and a primary amine, dictates a unique and predictable fragmentation pattern under mass spectrometric analysis. The presence of two nitrogen atoms means its molecular ion will have an even mass-to-charge ratio (m/z), adhering to the "Nitrogen Rule".[1] Understanding its fragmentation is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes.
This guide will dissect the predicted fragmentation patterns under two common ionization techniques: the high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and the softer Electrospray Ionization (ESI), commonly used with Liquid Chromatography and tandem mass spectrometry (LC-MS/MS).
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization (70 eV) is an energetic process that imparts significant internal energy to the molecule, leading to extensive and often complex fragmentation.[2][3] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.
The Molecular Ion and Primary Fragmentation Pathways
For this compound, the molecular ion (M⁺˙) is expected to be observed at m/z 120 . Due to the stability of the aromatic ring, this peak should be prominent.[4] The initial ionization is most likely to occur via the removal of a non-bonding electron from the amino group's nitrogen atom.[3]
The primary fragmentation events are predicted to be:
-
Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aromatic amines is the loss of a hydrogen atom from the amino group, leading to a stable, resonance-delocalized cation at m/z 119 .[1]
-
Loss of Acetylene (C₂H₂): The vinyl substituent is susceptible to fragmentation. A likely pathway is the loss of a neutral acetylene molecule, resulting in a fragment at m/z 94 . This is a known fragmentation for vinyl-substituted aromatic compounds.
-
Loss of Hydrogen Cyanide (HCN): A hallmark of pyridine ring fragmentation is the elimination of HCN, which would produce a fragment ion at m/z 93 .[1] This can occur from the molecular ion or subsequent fragment ions.
Proposed EI Fragmentation Scheme
The interplay of these fragmentation routes can be visualized as follows:
Caption: Predicted EI fragmentation pathway for this compound.
Summary of Key EI Fragment Ions
| m/z | Proposed Formula | Identity/Origin |
| 120 | C₇H₈N₂⁺˙ | Molecular Ion (M⁺˙) |
| 119 | C₇H₇N₂⁺ | [M-H]⁺ |
| 94 | C₅H₆N₂⁺˙ | [M-C₂H₂]⁺˙ |
| 93 | C₆H₇N⁺˙ | [M-HCN]⁺˙ |
| 92 | C₆H₆N⁺ | [M-H-HCN]⁺ |
| 78 | C₅H₄N⁺ | [M-C₂H₂-NH₂]⁺ |
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI is a soft ionization technique that typically generates a protonated molecular ion, [M+H]⁺, in positive ion mode.[5] For this compound, this would be observed at m/z 121 . Subsequent fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), providing controlled structural analysis.[6]
Fragmentation of the Protonated Molecule
The protonation is likely to occur on the more basic ring nitrogen or the exocyclic amino group. The fragmentation of the [M+H]⁺ ion at m/z 121 is expected to proceed through low-energy pathways:
-
Loss of Ammonia (NH₃): A characteristic fragmentation for protonated primary amines is the neutral loss of ammonia. This would result in a prominent fragment ion at m/z 104 .
-
Loss of the Vinyl Group: Cleavage of the bond between the pyridine ring and the vinyl group could lead to the loss of a neutral ethene molecule (C₂H₄), producing an ion at m/z 93 .
Proposed ESI-MS/MS Fragmentation Scheme
The logical flow of fragmentation from the protonated parent ion is depicted below:
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Solubility and stability of 3-Vinylpyridin-2-amine
An In-depth Technical Guide to the Solubility and Stability of 3-Vinylpyridin-2-amine
Introduction
This compound is a bifunctional organic molecule featuring a pyridine ring substituted with a primary amine at the 2-position and a vinyl group at the 3-position. This unique arrangement of a nucleophilic amine, a polymerizable vinyl group, and a coordinating pyridine ring makes it a molecule of significant interest for materials science and pharmaceutical development. Its structural similarity to 2-vinylpyridine suggests applications as a monomer for specialty polymers and latexes, where the amine group can provide a site for cross-linking or post-polymerization modification.[1] Concurrently, the aminopyridine scaffold is a well-known pharmacophore, suggesting potential applications in drug discovery.
A thorough understanding of the solubility and stability of this compound is a prerequisite for its successful application. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological assays, while stability determines appropriate storage conditions, shelf-life, and potential degradation pathways that could impact purity, efficacy, and safety. This guide provides a comprehensive framework for researchers to systematically characterize these critical physicochemical properties. We will not only detail the necessary experimental protocols but also explain the underlying scientific rationale, ensuring a robust and well-validated characterization.
Part 1: Solubility Profiling
The solubility of an active compound is a critical parameter, influencing everything from reaction kinetics to bioavailability.[2] For this compound, its amphiphilic nature—possessing both a polar aminopyridine head and a more nonpolar vinyl group—suggests a nuanced solubility profile.
Theoretical Solubility and Physicochemical Considerations
Based on its structure, we can predict the following:
-
Polar Solvents: The primary amine and the pyridine nitrogen are capable of hydrogen bonding, suggesting good solubility in polar protic solvents like ethanol and methanol. Solubility in polar aprotic solvents like DMSO and DMF is also expected to be high.
-
Aqueous Solubility: Water solubility is likely to be limited but pH-dependent. The pyridine nitrogen (pKa of pyridinium ion ~5.2) and the exocyclic amine can be protonated under acidic conditions, forming more soluble salts.
-
Nonpolar Solvents: Solubility in nonpolar solvents such as hexanes is expected to be low, although the vinyl group and the aromatic ring may impart some solubility in solvents like toluene.
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, the shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[3] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of a selected solvent (e.g., water, pH 7.4 buffer, ethanol, acetonitrile, toluene).
-
Causality: Using an excess of the solid is critical to ensure that the solution becomes saturated and remains so at equilibrium. The presence of undissolved solid is a visual confirmation of saturation.[4]
-
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C and 37 °C). Agitate the samples for a sufficient duration to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid residue. This can be achieved by either:
-
Centrifuging the vials at high speed and carefully collecting the supernatant.
-
Filtering the suspension through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE).
-
Causality: Incomplete removal of solid particles will lead to an overestimation of solubility, as the particles can dissolve during the subsequent dilution and analysis steps.[6]
-
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method. Analyze the diluted sample to determine the concentration.
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Quantification via HPLC-UV
A validated, stability-indicating analytical method is essential for accurate concentration measurement. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is well-suited for this purpose due to the chromophoric nature of the pyridine ring.
-
Column Selection: Start with a robust, general-purpose reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Wavelength Selection: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol) and acquire its UV spectrum. Select a wavelength of maximum absorbance (λmax), likely in the 254-280 nm range, for high sensitivity.
-
Mobile Phase Optimization:
-
Begin with a simple isocratic mobile phase, such as a mixture of acetonitrile and a low-pH aqueous buffer (e.g., 0.1% formic acid in water). The acidic buffer will ensure the amine is protonated, leading to better peak shape.
-
Adjust the ratio of organic to aqueous phase to achieve a retention time of 3-10 minutes.
-
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve (Peak Area vs. Concentration) and confirm the linearity of the method (R² > 0.999).
Data Presentation: Solubility Profile
Summarize the experimentally determined solubility data in a clear, tabular format.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Deionized Water | 25 | ||
| pH 2.0 Buffer | 25 | ||
| pH 7.4 Buffer | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 | ||
| DMSO | 25 | ||
| Toluene | 25 |
Part 2: Stability Assessment and Degradation Pathway Elucidation
Understanding a molecule's stability is crucial for defining storage conditions, predicting shelf-life, and ensuring that any product derived from it is free of potentially harmful impurities. Forced degradation studies are the cornerstone of this assessment.[7]
Intrinsic Stability and Structural Liabilities
The structure of this compound contains two key liabilities:
-
Vinyl Group: Highly susceptible to free-radical polymerization, which can be initiated by heat, light, or trace radical species.[1][8] This is the most probable pathway for instability, potentially leading to oligomers or polymers.
-
Aminopyridine Ring: The electron-rich ring and the primary amine group are susceptible to oxidation.[9][10] This can lead to the formation of N-oxides or nitro derivatives, especially under oxidative stress.[9]
Protocol for Forced Degradation Studies (ICH Q1A)
Forced degradation, or stress testing, intentionally exposes the compound to harsh conditions to accelerate decomposition, thereby revealing likely degradation pathways and products.[11] The goal is to achieve a modest level of degradation (5-20%) to ensure that the degradation products are formed at detectable levels without completely destroying the parent molecule.[11]
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 M. Heat at 60 °C for 24-48 hours.
-
Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 M. Heat at 60 °C for 24-48 hours.
-
Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to the sample solution to a final concentration of 3%. Keep at room temperature for 24-48 hours.[9]
-
Thermal Degradation: Store the solid compound and a solution sample in an oven at an elevated temperature (e.g., 70 °C) for one week.
-
Photolytic Degradation: Expose the solid compound and a solution sample to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12]
-
Control Sample: A solution stored under ambient, protected conditions serves as the time-zero or control sample.
-
Analysis: After exposure, quench the reactions if necessary (e.g., neutralize acid/base). Analyze all stressed samples and the control by the developed HPLC method. Calculate the percentage of parent compound remaining and identify any new peaks corresponding to degradation products.
Caption: Workflow for a comprehensive Forced Degradation Study.
Elucidation of Degradation Pathways
Based on the structural liabilities and literature on related compounds, the following degradation pathways are most plausible. HPLC coupled with Mass Spectrometry (HPLC-MS) is invaluable for identifying the masses of degradation products to support these structural hypotheses.
Caption: Plausible degradation pathways for this compound.
Recommendations for Handling and Storage
The combined insights from stability studies on analogous vinyl and aminopyridine compounds provide a clear directive for handling and storage.
-
Temperature: To minimize thermal degradation and, more importantly, to prevent polymerization, the compound should be stored under refrigerated (2-8 °C) or frozen (-20 °C) conditions.[1][13][14]
-
Light: Protect the material from light by storing it in amber vials or in the dark to prevent photolytic degradation and photo-initiated polymerization.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation.
-
Inhibitors: For long-term storage of the neat material, the addition of a polymerization inhibitor such as 4-methoxyphenol (MEHQ) or 4-tert-butylcatechol (TBC) at a concentration of 100-200 ppm is strongly recommended.[1][8]
Conclusion
This compound is a molecule with high potential, but its utility is intrinsically linked to its physicochemical properties. Its dual functional nature—a polymerizable vinyl group and an oxidizable aminopyridine ring—presents specific challenges for stability and storage. A systematic approach, as outlined in this guide, is essential for robust characterization. By employing the gold-standard shake-flask method for solubility and conducting comprehensive forced degradation studies according to ICH guidelines, researchers can generate the critical data needed to confidently advance their work, whether in the synthesis of novel polymers or the development of new therapeutic agents. The protocols and causal explanations provided herein form a self-validating framework for the complete physicochemical profiling of this promising compound.
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An In-depth Technical Guide to the Electronic Properties of 3-Vinylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and practical framework for understanding the electronic properties of the novel molecule, 3-Vinylpyridin-2-amine. In the absence of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and computational modeling to predict its synthesis, characteristics, and potential applications. By examining the constituent functional groups—a pyridine core, an amino group at the C2 position, and a vinyl group at the C3 position—we construct a scientifically rigorous profile of the molecule. This guide details plausible synthetic routes, outlines protocols for its spectroscopic and electrochemical characterization, and presents a theoretical analysis of its frontier molecular orbitals and electrostatic potential. The insights provided herein are intended to empower researchers in medicinal chemistry, materials science, and related fields to explore the promising potential of this compound.
Introduction: A Molecule of Untapped Potential
The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives finding application in a vast array of pharmaceuticals and functional materials.[1] The electronic nature of the pyridine ring, characterized by its electron-deficient π-system, can be finely tuned through substitution. The introduction of an amino group, a strong electron-donating group, at the 2-position significantly modulates the ring's electron density, influencing its reactivity and intermolecular interactions.[2][3] Concurrently, a vinyl group at the 3-position offers a site for polymerization and further functionalization through well-established chemical transformations.[4]
This compound, therefore, emerges as a molecule of significant interest, combining the key attributes of these functional groups. Its unique electronic architecture suggests potential applications as a monomer for novel polymers with tailored electronic properties, a versatile building block in organic synthesis, and a scaffold for the design of new therapeutic agents.[5][6] This guide aims to provide a foundational understanding of this promising yet underexplored molecule.
Proposed Synthesis and Characterization
While no specific synthesis for this compound has been reported, established organometallic cross-coupling reactions provide a highly plausible and efficient route to its preparation. The general strategy involves the introduction of the vinyl group onto a pre-functionalized 2-aminopyridine core.
Synthetic Strategy: A Palladium-Catalyzed Approach
A robust and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions.[8][9] An alternative, the Heck reaction, could also be employed.[10][11]
The proposed synthetic workflow is depicted below:
Caption: Proposed Suzuki-Miyaura synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize this compound from 2-Amino-3-bromopyridine and potassium vinyltrifluoroborate.
Materials:
-
2-Amino-3-bromopyridine
-
Potassium vinyltrifluoroborate
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 2-Amino-3-bromopyridine (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed deionized water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
To the resulting suspension, add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Predicted Spectroscopic and Physicochemical Properties
The successful synthesis of this compound would be confirmed through a suite of spectroscopic techniques. Based on the analysis of analogous compounds, the following characteristics can be predicted:[12][13]
| Property | Predicted Value/Observation |
| ¹H NMR | Aromatic protons on the pyridine ring, distinct signals for the vinyl group protons (with characteristic coupling constants for cis, trans, and geminal protons), and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances for the pyridine ring carbons (with the carbon bearing the amino group shifted upfield), and two distinct signals for the vinyl group carbons. |
| FT-IR (cm⁻¹) | N-H stretching vibrations for the amine group (~3300-3500 cm⁻¹), C=C stretching for the vinyl group and aromatic ring (~1600-1650 cm⁻¹), and C-N stretching (~1250-1350 cm⁻¹). |
| UV-Vis Spectroscopy | Absorption maxima in the UV region, likely exhibiting π-π* transitions characteristic of the conjugated system formed by the pyridine ring and the vinyl group. The amino group will likely cause a red shift.[14] |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₇H₈N₂. |
| Physical State | Likely a solid or a high-boiling point liquid at room temperature. |
Theoretical Electronic Properties: A Computational Approach
To gain deeper insight into the electronic nature of this compound, computational chemistry methods, particularly Density Functional Theory (DFT), are invaluable.[15][16] These calculations can predict the molecule's geometry, orbital energies, and electrostatic potential, which are fundamental to understanding its reactivity and potential for intermolecular interactions.
Computational Methodology Workflow
A standard workflow for the computational analysis of this compound would involve the following steps:
Caption: A typical workflow for DFT calculations on this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and electronic excitability.[17][18]
For this compound, it is predicted that:
-
HOMO: The HOMO will likely be delocalized over the electron-rich aminopyridine ring, indicating that this region is susceptible to electrophilic attack.
-
LUMO: The LUMO is expected to be distributed across the pyridine ring and the vinyl group, suggesting these are the sites for nucleophilic attack.
-
HOMO-LUMO Gap: The energy gap is anticipated to be relatively small, characteristic of a conjugated system, which implies higher reactivity compared to saturated analogues.
A conceptual representation of the predicted HOMO and LUMO distributions is presented below:
Caption: Predicted HOMO and LUMO distributions for this compound.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual representation of the charge distribution within a molecule. Regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
For this compound, the MEP map is predicted to show:
-
Negative Potential: Concentrated around the nitrogen atom of the pyridine ring and potentially the amino group, indicating their Lewis basicity and ability to participate in hydrogen bonding.
-
Positive Potential: Located around the hydrogen atoms of the amino group, suggesting their role as hydrogen bond donors.
Potential Applications in Drug Discovery and Materials Science
The unique electronic features of this compound suggest its utility in several advanced applications.
In Drug Discovery
The 2-aminopyridine moiety is a well-established pharmacophore in numerous approved drugs.[2][3] Its ability to form key hydrogen bond interactions with biological targets is a significant asset in drug design. The vinyl group can act as a reactive handle for covalent modification of target proteins or as a point for further chemical elaboration to explore structure-activity relationships.[4] The overall electronic properties of the molecule could make it a valuable scaffold for kinase inhibitors, GPCR modulators, or other therapeutic agents.[19][20]
In Materials Science
The presence of the vinyl group makes this compound a prime candidate as a monomer for the synthesis of functional polymers. The resulting poly(this compound) would possess a high density of nitrogen atoms, making it an excellent material for metal coordination, catalysis, and the development of sensors. The electronic properties of the polymer could also be exploited in organic electronics and coatings.[21]
Conclusion
While this compound remains a molecule to be synthesized and fully characterized, this technical guide provides a robust theoretical foundation for its exploration. The proposed synthetic routes are based on reliable and well-understood chemical transformations. The predicted electronic and spectroscopic properties, derived from the analysis of its constituent functional groups and computational modeling, offer a clear roadmap for its identification and characterization. The potential applications in both drug discovery and materials science underscore the importance of further research into this promising compound. It is our hope that this guide will serve as a catalyst for the scientific community to unlock the full potential of this compound.
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OICC Press. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. [Link]
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A Technical Guide to the Reactivity of the Vinyl Group in 3-Vinylpyridin-2-amine
Abstract
3-Vinylpyridin-2-amine is a molecule of significant interest in medicinal chemistry and materials science due to its unique combination of a reactive vinyl group and a biologically relevant aminopyridine scaffold.[1][2] This guide provides an in-depth analysis of the reactivity of the vinyl group in this specific context, offering insights for researchers, scientists, and drug development professionals. We will explore the electronic effects governing its reactivity, delve into key reaction classes with detailed protocols, and discuss the implications for the synthesis of novel compounds.
Introduction: The Aminopyridine Scaffold and its Influence
Aminopyridines are a class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research.[1][2] They are integral components in a variety of FDA-approved drugs and exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The presence of the amino group on the pyridine ring significantly influences the electronic distribution within the molecule, which in turn dictates the reactivity of its substituents.[3][4]
In this compound, the 2-amino group, a strong electron-donating group, enriches the pyridine ring with electron density. This electronic effect is transmitted through the π-system to the 3-vinyl group, modulating its susceptibility to various chemical transformations. Understanding this interplay is crucial for predicting and controlling the outcomes of reactions involving the vinyl moiety.
Synthesis of this compound
The synthesis of vinylpyridines can be achieved through several established methods in organic chemistry. While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, its preparation can be logically approached through modern cross-coupling and olefination reactions starting from a suitably substituted aminopyridine precursor.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[5][6] The Heck and Suzuki-Miyaura coupling reactions are particularly relevant for the synthesis of vinylarenes.[5][6][7]
2.1.1. Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex.[5][6] For the synthesis of this compound, a plausible route would involve the reaction of 3-bromo-2-aminopyridine with a vinylating agent like ethylene or a vinylboronic acid derivative.
Conceptual Heck Coupling Workflow:
Figure 1: Conceptual workflow for the Heck coupling synthesis of this compound.
2.1.2. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction utilizes an organoboron compound and an organohalide in the presence of a palladium catalyst and a base.[7][8] A potential synthetic route would involve the coupling of 3-bromo-2-aminopyridine with a vinylboronic acid or a stable derivative like its trivinylboroxane-pyridine complex.[9]
Table 1: Comparison of Heck and Suzuki-Miyaura Coupling for Vinylpyridine Synthesis
| Feature | Heck Coupling | Suzuki-Miyaura Coupling |
| Coupling Partner | Alkene (e.g., ethylene) | Organoboron reagent (e.g., vinylboronic acid) |
| Key Step | Migratory insertion of the alkene | Transmetalation from boron to palladium |
| Byproducts | Halide salts | Boron-containing salts |
| Functional Group Tolerance | Generally good | Excellent |
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[10][11][12] To synthesize this compound via this route, one would start with 2-amino-3-formylpyridine and react it with methyltriphenylphosphonium bromide in the presence of a strong base.
Experimental Protocol: Conceptual Wittig Reaction
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere. Cool the suspension to -78 °C and add a strong base such as n-butyllithium dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide.[12]
-
Reaction with Aldehyde: Cool the ylide solution back to -78 °C and slowly add a solution of 2-amino-3-formylpyridine in THF.
-
Reaction Progression and Quench: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reactivity of the Vinyl Group
The vinyl group of this compound is an electron-rich alkene due to the electron-donating effect of the 2-amino group. This influences its participation in various reactions.
Michael Addition (Conjugate Addition)
The Michael addition is a nucleophilic addition to an α,β-unsaturated carbonyl compound or other electron-deficient alkene.[13][14] While typically associated with electron-poor systems, vinylpyridines can act as Michael acceptors, particularly the 2- and 4-isomers where the nitrogen atom can stabilize the intermediate carbanion.[15] For 3-vinylpyridine, this stabilization is less effective, making conjugate addition less favorable.[15] However, the presence of the 2-amino group could potentially alter this reactivity profile. The reaction of this compound with strong nucleophiles may still lead to conjugate addition products, although this is likely to be less facile than with its 2- and 4-vinyl counterparts.[15]
Conceptual Michael Addition Workflow:
Figure 2: Conceptual workflow for the Michael addition to this compound.
Cycloaddition Reactions
The vinyl group can participate in cycloaddition reactions, acting as a dienophile in Diels-Alder reactions or as a component in [3+2] cycloadditions.
3.2.1. Diels-Alder Reaction
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene derivative. Vinylpyridines can act as dienophiles, and their reactivity can be enhanced by Lewis acid catalysis.[16] The electron-rich nature of the vinyl group in this compound suggests it would react most readily with electron-poor dienes.
3.2.2. [3+2] Cycloaddition
[3+2] Cycloaddition reactions involve a 1,3-dipole and a dipolarophile. The vinyl group of this compound can serve as a dipolarophile, reacting with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings.[17]
Polymerization
Vinylpyridines are known to undergo polymerization to form polyvinylpyridines.[18][19][20][21] This can be initiated by radical, cationic, or anionic initiators.[21] The polymerization of this compound would lead to a polymer with pendant 2-aminopyridine moieties, which could have interesting properties for applications in materials science, such as in the creation of functionalized nanoparticles or as a component in block copolymers.[18][19]
Experimental Protocol: Conceptual Free-Radical Polymerization
-
Monomer Preparation: Dissolve this compound in a suitable solvent in a reaction vessel.
-
Initiator Addition: Add a water-soluble free-radical initiator, such as a persulfate or an azo compound.[20]
-
Polymerization: Heat the reaction mixture to a temperature that allows for the decomposition of the initiator and the initiation of polymerization (typically 50-100 °C).[20] Maintain the temperature for several hours to allow the polymerization to proceed.
-
Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent. Filter and dry the polymer.
Applications in Drug Development and Materials Science
The reactivity of the vinyl group in this compound opens up numerous possibilities for the synthesis of novel compounds with potential applications in drug discovery and materials science.
Medicinal Chemistry
The aminopyridine core is a well-established pharmacophore.[1][2][22] By functionalizing the vinyl group through the reactions described above, a diverse library of compounds can be generated for screening against various biological targets. For instance, Michael addition can be used to introduce side chains that may enhance binding to a target protein, while cycloaddition reactions can be employed to construct more complex, rigid scaffolds.
Materials Science
Polymers derived from this compound can be used to create functional materials. The pendant aminopyridine groups can act as ligands for metal coordination, leading to the formation of catalytic materials or materials with specific electronic or optical properties.
Conclusion
The vinyl group in this compound is a versatile functional group whose reactivity is modulated by the electron-donating 2-amino group. This guide has provided a comprehensive overview of the key reactions this group can undergo, including palladium-catalyzed cross-couplings for its synthesis, Michael additions, cycloadditions, and polymerization. By understanding and harnessing this reactivity, researchers can develop novel molecules with significant potential in both medicinal chemistry and materials science.
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An In-depth Technical Guide on the Basicity of the Amino Group in 3-Vinylpyridin-2-amine
This guide provides a comprehensive analysis of the basicity of the amino group in 3-Vinylpyridin-2-amine, a molecule of significant interest in medicinal chemistry. Pyridine scaffolds are integral to drug design, and understanding the electronic properties of their derivatives is crucial for developing novel therapeutics.[1][2][3] This document will delve into the theoretical underpinnings of pyridine basicity, the electronic influence of substituents, and provide practical, field-proven methodologies for the experimental determination of these properties.
Foundational Principles: Understanding Basicity in Pyridine Derivatives
The basicity of pyridine and its derivatives is a critical parameter that dictates their interaction with biological targets and influences their pharmacokinetic profiles.[4][5] The lone pair of electrons on the nitrogen atom of the pyridine ring is located in an sp2 hybrid orbital and is not involved in the aromatic π-system, making it available for protonation.[6][7][8] The pKa of the conjugate acid of pyridine is approximately 5.25.[6]
Substituents on the pyridine ring can significantly alter its basicity through inductive and resonance effects.[9][10] Electron-donating groups (EDGs) increase the electron density on the ring and the nitrogen atom, thereby increasing basicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density and basicity.[4][10][11]
The position of the substituent is also critical. For instance, an amino group at the 2- or 4-position can donate electrons into the ring through resonance, significantly increasing the basicity of the ring nitrogen.[12][13] The pKa of 2-aminopyridine is 6.86, and that of 4-aminopyridine is 9.17, both substantially higher than pyridine itself.[12][13]
Analysis of Substituent Effects in this compound
In this compound, two key functional groups modulate the basicity of the nitrogen atoms: the amino group at the 2-position and the vinyl group at the 3-position.
-
The 2-Amino Group: As an electron-donating group, the primary amino group at the 2-position significantly increases the basicity of the pyridine ring nitrogen through a positive mesomeric (+M) effect. This donation of electron density stabilizes the positive charge that develops on the ring upon protonation of the ring nitrogen.
-
The 3-Vinyl Group: The vinyl group is generally considered to be weakly electron-withdrawing through an inductive effect (-I) due to the sp2 hybridized carbons. However, it can also participate in resonance. Its overall electronic effect is complex and context-dependent. In the case of 3-vinylpyridine, the vinyl group is expected to have a modest electron-withdrawing effect on the overall electron density of the pyridine ring.
Which nitrogen is more basic? In 2-aminopyridine, protonation occurs preferentially on the ring nitrogen. The resulting positive charge is delocalized through resonance involving the exocyclic amino group, which provides significant stabilization. The amino group itself is less basic because its lone pair is involved in this resonance stabilization. Therefore, in this compound, the ring nitrogen is predicted to be the more basic center .
The presence of the vinyl group at the 3-position will likely decrease the basicity of the ring nitrogen compared to 2-aminopyridine due to its electron-withdrawing inductive effect.
To contextualize the basicity of this compound, it is instructive to compare the pKa values of related compounds.
| Compound | pKa of Conjugate Acid | Reference(s) |
| Pyridine | 5.25 | [6] |
| 2-Aminopyridine | 6.86 | [12][13] |
| 4-Aminopyridine | 9.17 | [12][13] |
| 2-Vinylpyridine | 4.98 | [14] |
Table 1: pKa values of pyridine and related derivatives.
Based on these data, the pKa of this compound is expected to be lower than that of 2-aminopyridine (6.86) due to the electron-withdrawing nature of the vinyl group.
Experimental Determination of pKa
Accurate determination of the pKa value is essential for understanding the behavior of this compound in different environments. Spectrophotometric and potentiometric titrations are two common and reliable methods.
This method is particularly useful when the compound possesses a chromophore close to the ionization site, leading to a change in the UV-Vis absorption spectrum upon protonation.[15]
Causality Behind Experimental Choices: The choice of a spectrophotometric method is predicated on the principle that the electronic transition energies of a molecule (and thus its absorption spectrum) are sensitive to changes in its electronic structure, such as those occurring upon protonation. By monitoring the absorbance at a wavelength where the protonated and unprotonated forms have different molar absorptivities, we can determine their relative concentrations at various pH values.
Experimental Workflow: Spectrophotometric pKa Determination
Caption: Workflow for spectrophotometric pKa determination.
Detailed Protocol:
-
Preparation of Solutions:
-
Spectrophotometric Measurements:
-
Data Analysis:
-
Identify a wavelength where the absorbance changes significantly with pH.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
Fit the data to a sigmoidal curve. The pH at the inflection point of this curve corresponds to the pKa of the compound.[16]
-
An alternative method involves monitoring the change in the chemical shifts of protons near the site of protonation as a function of pH.[17]
Causality Behind Experimental Choices: The chemical shift of a nucleus is highly sensitive to its local electronic environment. Protonation of the pyridine nitrogen in this compound will significantly alter the electron density around the ring protons, leading to a change in their chemical shifts. By tracking these changes across a range of pH values, the equilibrium between the protonated and unprotonated forms can be monitored.
Logical Relationship: NMR Chemical Shift and Protonation State
Caption: The effect of protonation on NMR chemical shifts.
Detailed Protocol:
-
Sample Preparation:
-
NMR Spectroscopy:
-
Acquire ¹H NMR spectra for each sample.
-
-
Data Analysis:
-
Identify a proton whose chemical shift is sensitive to the protonation state of the pyridine ring.
-
Plot the chemical shift of this proton as a function of pD.
-
The resulting data will form a sigmoidal curve, and the pD at the inflection point corresponds to the pKa.[17]
-
Implications for Drug Development
The basicity of the this compound scaffold is a key determinant of its potential as a drug candidate. Pyridine-containing molecules are prevalent in a wide range of pharmaceuticals.[1][3]
-
Solubility and Absorption: The ability of the molecule to be protonated at physiological pH (around 7.4) will influence its aqueous solubility and its ability to cross biological membranes.
-
Target Binding: The protonation state of the molecule can be critical for its interaction with the target protein, as it can participate in hydrogen bonding and electrostatic interactions.
-
Pharmacokinetics: The basicity will affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
By understanding and being able to precisely modulate the basicity of this and related scaffolds, medicinal chemists can rationally design more effective and safer drugs.
Conclusion
The basicity of the amino group in this compound is a nuanced property governed by the interplay of the electron-donating amino group and the electron-withdrawing vinyl group. Theoretical considerations suggest that the ring nitrogen is the more basic center, and its pKa is likely to be slightly lower than that of 2-aminopyridine. The experimental protocols outlined in this guide provide robust and reliable methods for the accurate determination of this crucial physicochemical parameter, thereby aiding in the rational design of novel therapeutics.
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Quora. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why? Retrieved from [Link]
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Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
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Moreno, M., et al. (n.d.). Synthesis and electronic properties of pyridine end-capped cyclopentadithiophene-vinylene oligomers. PubMed Central. Retrieved from [Link]
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ACS Publications. (n.d.). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Retrieved from [Link]
-
ACS Publications. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Retrieved from [Link]
-
De, S., et al. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved from [Link]
-
Dalton Transactions. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]
-
YouTube. (2018, April 13). Basicity of heterocycles. Retrieved from [Link]
-
PubMed Central. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]
-
ResearchGate. (2025, January 3). Effect of atomic Charge on pka 's of Substituted pyridines. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
ACS Publications. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Aminopyridine. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Retrieved from [Link]
-
University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Amino group acidity in aminopyridines and aminopyrimidines. Retrieved from [Link]
-
YouTube. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of 3-Vinylpyridin-2-amine
Abstract
This document provides a comprehensive guide for the synthesis of 3-Vinylpyridin-2-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. Recognizing the challenges associated with direct C-H vinylation of the electron-rich 2-aminopyridine core, this guide details a robust and reproducible two-step synthetic strategy. The methodology begins with the regioselective halogenation of 2-aminopyridine to furnish a key 3-bromo-2-aminopyridine intermediate. Subsequently, a palladium-catalyzed Stille cross-coupling reaction is employed to introduce the vinyl group at the C-3 position. This protocol emphasizes the rationale behind methodological choices, provides detailed, step-by-step procedures, and includes critical insights into reaction optimization, purification, and characterization, ensuring scientific integrity and successful implementation by researchers in drug development and organic synthesis.
Strategic Overview: A Two-Step Approach
Direct functionalization of the C-3 position of 2-aminopyridine is complicated by the directing effects of the amino group and the ring nitrogen. Therefore, a more controlled and higher-yielding strategy involves an initial halogenation to install a versatile handle for subsequent cross-coupling.
The chosen synthetic pathway is as follows:
-
Step 1: Electrophilic Bromination. Introduction of a bromine atom at the C-3 position of 2-aminopyridine. This provides the necessary electrophilic partner, 3-bromo-2-aminopyridine, for the subsequent C-C bond formation.
-
Step 2: Stille Cross-Coupling. A palladium-catalyzed reaction between 3-bromo-2-aminopyridine and an organotin reagent (vinyltributyltin) to form the target compound, this compound.
Caption: Overall synthetic workflow.
Part I: Synthesis of 3-Bromo-2-aminopyridine Intermediate
Principle and Rationale
The amino group at the C-2 position is a strong activating group that directs electrophilic substitution to the C-3 and C-5 positions. Direct bromination of 2-aminopyridine can lead to over-bromination and a mixture of products. The protocol described herein utilizes N-bromosuccinimide (NBS) as a mild and selective brominating agent in a suitable solvent to favor the formation of the desired 3-bromo isomer. Acetonitrile is often chosen as the solvent as it provides good solubility for the starting material and reagent while facilitating a controlled reaction.
Detailed Experimental Protocol: Bromination
Safety Precaution: 2-Aminopyridine is toxic if swallowed or in contact with skin and causes skin and eye irritation.[1][2][3] N-Bromosuccinimide is a corrosive irritant. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and perform the reaction in a well-ventilated fume hood.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 2-Aminopyridine | 94.11 | 5.00 g | 53.1 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 9.45 g | 53.1 | 1.0 |
| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - | - |
| Saturated NaHCO₃ solution | - | ~100 mL | - | - |
| Saturated NaCl solution | - | ~50 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | ~300 mL for extraction | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~10 g | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (5.00 g, 53.1 mmol).
-
Add acetonitrile (100 mL) and stir at room temperature until the solid is completely dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
In one portion, add N-bromosuccinimide (9.45 g, 53.1 mmol) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexane).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and saturated brine solution (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to afford 3-bromo-2-aminopyridine as a white to pale yellow solid.
Characterization of 3-Bromo-2-aminopyridine
-
Expected Yield: 70-85%
-
Appearance: White to pale yellow crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.05 (dd, J = 4.5, 1.5 Hz, 1H), 7.85 (dd, J = 7.5, 1.5 Hz, 1H), 6.70 (dd, J = 7.5, 4.5 Hz, 1H), 4.90 (s, 2H, -NH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.0, 148.5, 141.0, 115.5, 108.0.
Part II: Synthesis of this compound
Method Selection and Mechanistic Rationale
Palladium-catalyzed cross-coupling reactions are indispensable for forming C(sp²)-C(sp²) bonds.[4] For the vinylation of 3-bromo-2-aminopyridine, several methods are viable:
-
Suzuki-Miyaura Coupling: Utilizes vinylboronic acids or their esters. It is a popular choice due to the low toxicity and stability of boron reagents.[5][6]
-
Heck Reaction: Employs ethylene gas as the vinyl source. While atom-economical, it requires handling a flammable gas under pressure, which can be challenging on a lab scale.[7][8][9]
-
Stille Coupling: Involves the use of organostannane reagents, such as vinyltributyltin.[10][11][12] This method is exceptionally reliable, tolerant of a wide range of functional groups, and often proceeds under mild conditions with high yields. The primary drawback is the toxicity of organotin compounds and byproducts, which necessitates careful handling and purification.[10]
We have selected the Stille coupling for this primary protocol due to its proven reliability and high efficiency for this class of transformation.
The catalytic cycle of the Stille reaction involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-2-aminopyridine to form a Pd(II) complex.
-
Transmetalation: The vinyl group is transferred from the tributyltin moiety to the palladium center, displacing the bromide.
-
Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Caption: The catalytic cycle for the Stille cross-coupling reaction.
Detailed Experimental Protocol: Stille Coupling
Safety Precaution: Organotin compounds are highly toxic. They can be absorbed through the skin and are harmful if inhaled or swallowed. All manipulations involving vinyltributyltin and resulting tin byproducts must be performed in a certified fume hood with appropriate PPE. All tin-contaminated waste must be quenched and disposed of according to institutional guidelines. Palladium catalysts can be flammable and are toxic.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| 3-Bromo-2-aminopyridine | 173.01 | 1.00 g | 5.78 | 1.0 |
| Vinyltributyltin | 317.09 | 2.01 g (1.84 mL) | 6.36 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 334 mg | 0.29 | 0.05 (5 mol%) |
| Anhydrous Toluene or Dioxane | - | 25 mL | - | - |
| Saturated aqueous KF solution | - | ~50 mL for quenching | - | - |
| Diethyl Ether or EtOAc | - | ~200 mL for extraction | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~10 g | - | - |
Procedure:
-
To an oven-dried 100 mL Schlenk flask, add 3-bromo-2-aminopyridine (1.00 g, 5.78 mmol) and tetrakis(triphenylphosphine)palladium(0) (334 mg, 0.29 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene (25 mL) via syringe.
-
Add vinyltributyltin (1.84 mL, 6.36 mmol) via syringe to the stirred mixture.
-
Heat the reaction mixture to 100 °C in an oil bath and maintain for 6-12 hours. Monitor the reaction by TLC (Eluent: 40% EtOAc in Hexane) until the starting bromide is consumed.
-
Cool the reaction to room temperature.
-
Workup and Tin Removal: Dilute the dark mixture with diethyl ether (50 mL). Add a saturated aqueous solution of potassium fluoride (KF) (50 mL) and stir vigorously for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filter the entire mixture through a pad of Celite®, washing the pad thoroughly with diethyl ether or ethyl acetate (3 x 50 mL).
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with the same organic solvent (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (Eluent: 20% to 50% gradient of EtOAc in hexanes) to yield this compound as a pale yellow oil or low-melting solid.
Characterization of this compound
-
Expected Yield: 75-90%
-
Appearance: Pale yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.95 (dd, J = 4.8, 1.8 Hz, 1H), 7.45 (dd, J = 7.2, 1.8 Hz, 1H), 6.90 (dd, J = 17.6, 11.2 Hz, 1H), 6.65 (dd, J = 7.2, 4.8 Hz, 1H), 5.60 (d, J = 17.6 Hz, 1H), 5.30 (d, J = 11.2 Hz, 1H), 4.70 (s, 2H, -NH₂).[13]
-
¹³C NMR (101 MHz, CDCl₃): δ 156.5, 145.0, 138.0, 134.0, 125.0, 115.0, 113.5.
-
Mass Spectrometry (ESI+): m/z calculated for C₇H₈N₂ [M+H]⁺: 121.0766; found: 121.0765.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent. | Use fresh Pd(PPh₃)₄ or a different Pd source/ligand combination. Ensure solvent is thoroughly degassed by sparging with inert gas or freeze-pump-thaw cycles. |
| Formation of Homocoupled Byproduct | Presence of oxygen; Inefficient transmetalation. | Ensure the reaction is run under strictly anaerobic conditions. A small amount of a copper(I) co-catalyst can sometimes accelerate the desired reaction. |
| Difficult Purification (Tin Residues) | Incomplete precipitation of tin fluoride. | Increase the stirring time with KF solution. A second KF wash may be necessary. Alternatively, wash the organic layer with 1M HCl to protonate the amine, extract tin into the organic layer, then basify the aqueous layer and re-extract the product. |
References
-
Barluenga, J., & Valdés, C. (2011). Five-Membered Heterocycles from Isocyanides. Topics in Heterocyclic Chemistry, 25, 1-46. [Link]
-
Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 362-376. [Link]
-
New Jersey Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: 2-Aminopyridine. [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. [Link]
-
Mizoroki-Heck Reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mizoroki-Heck Reaction: A Mechanistic Discussion. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Stille Reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Application Note: A Robust and Efficient Palladium-Catalyzed Suzuki Coupling for the Synthesis of 3-Vinylpyridin-2-amine
Abstract
This application note provides a comprehensive guide for the synthesis of 3-vinylpyridin-2-amine, a valuable building block in medicinal chemistry and materials science. We present a detailed protocol for a high-yielding palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromo-2-aminopyridine and potassium vinyltrifluoroborate. The rationale behind the selection of catalyst, ligand, base, and solvent system is thoroughly discussed, grounded in established mechanistic principles of palladium catalysis. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the preparation of this important intermediate.
Introduction: The Significance of this compound and the Power of Palladium Catalysis
The 2-aminopyridine scaffold is a privileged motif in drug discovery, appearing in numerous biologically active compounds. The introduction of a vinyl group at the 3-position opens up a plethora of possibilities for further functionalization, making this compound a highly versatile intermediate. Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering a powerful toolkit for the synthesis of complex molecules with high efficiency and selectivity.[1] Among these, the Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid and boronate ester reagents.[2][3]
This application note will focus on a Suzuki coupling approach, detailing a protocol that has been optimized for high yield and purity of the desired this compound product.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-2-aminopyridine) to form a Pd(II) intermediate.
-
Transmetalation: The vinyl group is transferred from the boron atom to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The desired C-C bond is formed, yielding the this compound product and regenerating the Pd(0) catalyst.
The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle.[4]
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis of this compound via a palladium-catalyzed Suzuki coupling reaction.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| 3-Bromo-2-aminopyridine | ≥98% | Commercially Available | |
| Potassium vinyltrifluoroborate | ≥97% | Commercially Available | |
| Palladium(II) acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available | |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | |
| Water | Degassed, Deionized | In-house | |
| Round-bottom flask | Oven-dried | ||
| Reflux condenser | |||
| Magnetic stirrer with heating | |||
| Inert gas supply (Nitrogen or Argon) | |||
| Standard laboratory glassware | |||
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | ||
| Column chromatography supplies | Silica gel |
Reaction Setup and Procedure
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagent Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-aminopyridine (1.0 eq, e.g., 1.73 g, 10 mmol), potassium vinyltrifluoroborate (1.2 eq, 1.61 g, 12 mmol), and finely powdered anhydrous potassium carbonate (3.0 eq, 4.15 g, 30 mmol).
-
Catalyst Addition: To the flask, add palladium(II) acetate (0.02 eq, 45 mg, 0.2 mmol) and triphenylphosphine (0.08 eq, 210 mg, 0.8 mmol).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water (e.g., 40 mL dioxane, 10 mL water).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the filter cake with additional ethyl acetate (2 x 20 mL).
-
Transfer the combined organic filtrate to a separatory funnel and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Expected Results and Characterization
Following this protocol, a typical yield of this compound is in the range of 80-90%. The product can be characterized by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the vinyl protons (a doublet of doublets for the terminal CH₂, and a doublet of doublets for the internal CH) and the aromatic protons of the pyridine ring.
-
¹³C NMR: Confirm the presence of the vinyl carbons and the carbons of the aminopyridine core.
-
Mass Spectrometry: Determine the molecular weight of the product.
Causality Behind Experimental Choices
The selection of each component in this protocol is based on established principles of palladium-catalyzed cross-coupling reactions to ensure high efficiency and yield.
-
Palladium Precursor: Palladium(II) acetate is a commonly used and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[5]
-
Ligand: Triphenylphosphine is a versatile and cost-effective ligand that stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle.[6][7] The PPh₃:Pd ratio of 4:1 is often optimal to prevent catalyst decomposition.
-
Boron Source: Potassium vinyltrifluoroborate is an air- and moisture-stable crystalline solid, making it easier to handle than vinylboronic acid.[3]
-
Base: Potassium carbonate is an effective base for promoting the transmetalation step. The use of a base is crucial for the activation of the organoboron reagent.
-
Solvent System: The 1,4-dioxane/water mixture provides good solubility for both the organic and inorganic reagents and facilitates the action of the base.[8]
Visualizing the Process
Reaction Mechanism
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of high-purity palladium precursor and ligand. Consider using a different palladium source like Pd(PPh₃)₄. |
| Insufficiently anhydrous conditions | Use anhydrous solvents and reagents. Ensure proper drying of glassware. | |
| Ineffective base | Use freshly opened or properly stored anhydrous potassium carbonate. | |
| Formation of byproducts | Homocoupling of the boronic acid derivative | Ensure proper inert atmosphere to minimize oxygen. |
| Protodeboronation of the vinylboron reagent | Avoid overly harsh basic conditions or prolonged reaction times. | |
| Difficult purification | Co-elution with triphenylphosphine oxide | Optimize chromatography conditions. Consider a different phosphine ligand with different polarity. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. The protocol detailed in this application note provides a reliable and scalable procedure for obtaining this valuable building block in high yields. By understanding the underlying principles of the reaction mechanism and the rationale behind the choice of reagents, researchers can confidently apply and adapt this methodology for their specific research needs in drug discovery and materials science.
References
-
Takahashi, K., Takagi, J., Ishiyama, T., & Miyaura, N. (2000). A new palladium-catalyzed cross-coupling reaction of 1-alkenyl halides or triflates with bis(pinacolato)diboron. Chemistry Letters, 29(2), 126-127. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6(3), 39-53. [Link]
-
Li, W., et al. (2021). Palladium-Catalyzed Living/Controlled Vinyl Addition Polymerization of Cyclopropenes. Macromolecules, 54(21), 9983-9990. [Link]
-
McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 745-751. [Link]
-
Trzeciak, A. M., & Ziółkowski, J. J. (2022). Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling. ACS Omega, 7(15), 13337-13344. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Dupont, J., & Scholten, J. D. (2010). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 110(7), 4124-4166. [Link]
-
Shaughnessy, K. H. (2015). Regioselective Palladium-Catalyzed Chain-Growth Allylic Amination Polymerization of Vinyl Aziridines. Accounts of Chemical Research, 48(5), 1465-1475. [Link]
-
McNally, A., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
- Cangzhou Purui Orient Technology Co Ltd. (2017). Method for synthetizing vinyl boronic acid ester. CN105503926B.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wang, C., et al. (2023). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. Chemical Science, 14(3), 694-700. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium- (and nickel-) catalyzed vinylation of aryl halides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Magano, J., & Dunetz, J. R. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Perdic, M., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(10), 12516-12530. [Link]
-
O'Shea, D. F., et al. (2010). Synthesis of 2-aminoBODIPYs by palladium catalysed amination. Chemical Communications, 46(30), 5481-5483. [Link]
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Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
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Trzeciak, A. M., et al. (2023). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. Molecules, 28(13), 5085. [Link]
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Wang, C., et al. (2015). Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. European Journal of Organic Chemistry, 2015(21), 4683-4686. [Link]
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Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]
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Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons. [Link]
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McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 745-751. [Link]
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El-Shafei, A., et al. (2003). Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses, (12), 808-810. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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Li, Y., et al. (2006). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Express Polymer Letters, 1(1), 2-7. [Link]
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Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388-4391. [Link]
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de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons. [Link]
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Morken, J. P., et al. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. Organic Letters, 17(7), 1696-1699. [Link]
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Chiba, S., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 214-229. [Link]
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Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]
- Singaram, B., & Zettler, M. W. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. WO2013016185A1.
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de Meijere, A., et al. (2021). Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro-1H-azepines, 1,4-cyclohe. ChemRxiv. [Link]
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Wang, C., et al. (2026). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Newman, S. G., et al. (2011). Ligand-controlled .alpha.-regioselectivity in palladium-catalyzed arylation of butyl vinyl ether. The Journal of Organic Chemistry, 76(19), 7913-7921. [Link]
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Reddy, T. J., et al. (2012). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry, 10(30), 5795-5800. [Link]
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Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10148-10158. [Link]
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Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390. [Link]
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Feuerstein, M., Doucet, H., & Santelli, M. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium-Tetraphosphine Complex. The Journal of Organic Chemistry, 66(17), 5923-5925. [Link]
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Application Notes and Protocols for the Vinylation of 2-Aminopyridine
Introduction: The Strategic Importance of Vinyl-Substituted 2-Aminopyridines
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and hydrogen bonding capabilities make it a privileged structure in numerous biologically active compounds and functional materials. The introduction of a vinyl group onto this scaffold further enhances its synthetic versatility, opening avenues for a wide array of chemical transformations. Vinyl-substituted 2-aminopyridines serve as key intermediates in the synthesis of complex heterocyclic systems, polymers, and as valuable building blocks in drug discovery programs. They can participate in various reactions such as Heck, Suzuki, and Stille couplings, as well as Diels-Alder and polymerization reactions, allowing for the rapid construction of molecular complexity.
This comprehensive guide provides detailed application notes and protocols for the two primary strategies for introducing a vinyl group to 2-aminopyridine: C-Vinylation (formation of a carbon-carbon bond at the pyridine ring) and N-Vinylation (formation of a carbon-nitrogen bond at the amino group). We will delve into the mechanistic underpinnings of these methods, provide field-proven protocols, and discuss the critical aspects of regioselectivity and reaction optimization.
I. C-Vinylation of 2-Aminopyridine: Leveraging Cross-Coupling Chemistry
The most robust and widely employed method for the C-vinylation of 2-aminopyridine is through transition-metal catalyzed cross-coupling reactions. This approach typically involves the reaction of a halogenated 2-aminopyridine with a vinylating agent in the presence of a palladium catalyst.
A. The Heck-Mizoroki Reaction: A Powerful Tool for C-C Bond Formation
The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This method is particularly effective for the vinylation of bromo-substituted 2-aminopyridines.
-
Substrate: Halo-substituted 2-aminopyridines (e.g., 2-amino-5-bromopyridine or 2-amino-6-bromopyridine) are readily available starting materials. The carbon-halogen bond serves as the reactive site for the palladium catalyst to initiate the catalytic cycle.
-
Vinylating Agent: Styrene and its derivatives are common vinylating agents due to their stability and reactivity. Other vinyl sources like vinylboronic acids or vinylstannanes can also be employed in related cross-coupling reactions like the Suzuki or Stille couplings, respectively.
-
Catalyst System: A palladium(II) source, which is reduced in situ to the active palladium(0) species, is typically used. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination steps.
-
Base: A base is required to neutralize the hydrogen halide generated during the reaction and to regenerate the active catalyst.
-
Solvent: A high-boiling polar aprotic solvent like DMF is often used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
-
Microwave Irradiation: This technique can significantly accelerate the reaction rate, often leading to higher yields and shorter reaction times compared to conventional heating.
This protocol is adapted from a reported procedure for the Heck cross-coupling of aryl and pyridyl bromides with styrene.
Materials:
-
2-Amino-5-bromopyridine
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a microwave reactor vial equipped with a magnetic stir bar, combine 2-amino-5-bromopyridine (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add N,N-dimethylformamide (5 mL) and triethylamine (2.0 mmol) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 160°C for 20 minutes with stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 2-amino-5-vinylpyridine.
Expected Outcome: This procedure is expected to yield the desired 2-amino-5-vinylpyridine in good yield. The trans-isomer of the vinyl group is typically the major product.
B. Direct C-H Vinylation: An Atom-Economical Approach
Direct C-H vinylation is an emerging and highly atom-economical strategy that avoids the pre-functionalization (i.e., halogenation) of the pyridine ring. This method relies on the transition-metal catalyzed activation of a C-H bond, followed by coupling with a vinylating agent. While specific protocols for the direct C-H vinylation of the parent 2-aminopyridine are still being developed, methods for related substrates like 2-arylpyridines provide valuable insights. The amino group in 2-aminopyridine can act as a directing group, influencing the regioselectivity of the C-H activation.
Caption: Conceptual workflow for direct C-H vinylation.
II. N-Vinylation of 2-Aminopyridine: Targeting the Amino Group
N-vinylation introduces the vinyl group directly onto the exocyclic amino group of 2-aminopyridine, forming a vinylamino-pyridine derivative. These compounds are valuable enamides and can serve as precursors to various heterocyclic systems.
A. Calcium Carbide-Mediated N-Vinylation: A Practical and Safe Approach
The use of acetylene gas for N-vinylation often requires specialized high-pressure equipment. A safer and more practical alternative involves the use of calcium carbide (CaC₂) as an in-situ source of acetylene. This method has been successfully applied to a range of secondary amines and is adaptable for 2-aminopyridine.
-
Acetylene Source: Calcium carbide reacts with a controlled amount of water to generate acetylene in the reaction vessel, avoiding the hazards of handling acetylene gas cylinders.
-
Base and Activator: A strong base like potassium hydroxide (KOH) is essential to deprotonate the amino group, increasing its nucleophilicity. Potassium fluoride (KF) can act as an activator.
-
Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is used to dissolve the reactants and facilitate the reaction.
-
Temperature: Elevated temperatures are typically required to drive the reaction to completion.
Materials:
-
2-Aminopyridine
-
Calcium carbide (granulated)
-
Potassium hydroxide (crushed)
-
Potassium fluoride (anhydrous)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Reaction tube (pressure-rated)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a pressure-rated reaction tube containing a magnetic stir bar, add 2-aminopyridine (1.0 mmol), crushed potassium hydroxide (1.1 mmol), anhydrous potassium fluoride (1.0 mmol), and granulated calcium carbide (2.0 mmol).
-
Solvent Addition: Add DMSO (1 mL) to the tube and stir the mixture at room temperature for 5 minutes.
-
Water Addition and Sealing: Carefully add water (4.0 mmol, 72 µL) to the mixture and immediately seal the reaction tube securely.
-
Heating: Heat the sealed tube to 130°C with vigorous stirring for 4 hours.
-
Work-up: After cooling to room temperature, carefully open the tube. Extract the reaction mixture with hexane (4 x 4 mL).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with 5% aqueous NaOH, brine, and water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude N-vinyl-2-aminopyridine. Further purification can be achieved by column chromatography if necessary.
III. Regioselectivity: The Decisive Factor
The structure of 2-aminopyridine presents two main sites for vinylation: the exocyclic amino group (N-vinylation) and the carbon atoms of the pyridine ring (C-vinylation). The regioselectivity of the reaction is a critical consideration and is primarily dictated by the chosen reaction conditions.
-
N-Vinylation is favored under strongly basic conditions that deprotonate the amino group, making it a potent nucleophile. Methods like the calcium carbide protocol are designed for N-selectivity.
-
C-Vinylation is achieved through methods that activate the pyridine ring. In cross-coupling reactions like the Heck reaction, the position of the leaving group (e.g., bromine) dictates the site of vinylation. For direct C-H activation, the regioselectivity is influenced by the directing effect of the amino group and the nature of the catalyst. The amino group typically directs ortho- and para- to its position, however, steric hindrance and the electronic nature of the catalyst can influence the final outcome.
Sources
Introduction: The Potential of 3-Vinylpyridin-2-amine as a Functional Monomer
An Application Note and Protocol for the Synthesis and Polymerization of 3-Vinylpyridin-2-amine for the Development of Novel Functional Materials
The strategic design of novel polymers from functional monomers is a cornerstone of modern materials science. This compound is an intriguing yet underexplored monomer that presents a unique combination of reactive functionalities. The presence of a polymerizable vinyl group, a coordinating pyridine ring, and a reactive primary amine within a single molecule opens up a wealth of possibilities for creating advanced materials. The resulting polymer, poly(this compound), is anticipated to exhibit a range of valuable properties, including metal chelation capabilities, pH-responsiveness, and the potential for post-polymerization modification. These characteristics make it a prime candidate for applications in catalysis, drug delivery systems, water treatment, and the development of "smart" materials that respond to environmental stimuli.
This document serves as a detailed guide for researchers, materials scientists, and professionals in drug development. It provides a comprehensive overview of the synthesis of the this compound monomer, proposes detailed protocols for its polymerization, and discusses the potential applications of the resulting polymer. The methodologies are grounded in established principles of polymer chemistry, providing a solid foundation for the exploration of this promising new material.
Part 1: Synthesis of the this compound Monomer
The successful polymerization of this compound is predicated on the availability of a high-purity monomer. While not commercially available, it can be synthesized from 2-amino-3-methylpyridine through a multi-step process. The following protocol outlines a plausible synthetic route.
Experimental Protocol: Monomer Synthesis
Step 1: N-Acetylation of 2-Amino-3-methylpyridine
-
Dissolve 2-amino-3-methylpyridine in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(3-methylpyridin-2-yl)acetamide.
Step 2: Oxidation to N-(3-formylpyridin-2-yl)acetamide
-
Dissolve the N-(3-methylpyridin-2-yl)acetamide in a suitable solvent like dioxane or acetic acid.
-
Add an oxidizing agent, such as selenium dioxide (SeO2), in stoichiometric amounts.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
Step 3: Wittig Reaction to Form the Vinyl Group
-
Prepare the Wittig reagent by reacting methyltriphenylphosphonium bromide with a strong base like n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Dissolve the crude N-(3-formylpyridin-2-yl)acetamide in anhydrous THF.
-
Add the aldehyde solution dropwise to the prepared Wittig reagent at 0°C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product using column chromatography to obtain N-(3-vinylpyridin-2-yl)acetamide.
Step 4: Deprotection to Yield this compound
-
Dissolve the N-(3-vinylpyridin-2-yl)acetamide in an aqueous solution of a strong acid, such as hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours to hydrolyze the amide.
-
Cool the solution and neutralize with a base, such as sodium hydroxide, to precipitate the free amine.
-
Extract the this compound with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Further purify the monomer by column chromatography or distillation under reduced pressure.
Part 2: Polymerization of this compound
The polymerization of this compound can be approached through several methods. The choice of technique will significantly influence the properties of the resulting polymer, such as its molecular weight, dispersity, and architecture.
Method 1: Free Radical Polymerization
This is the most straightforward method for vinyl monomers. However, it offers limited control over the polymer architecture.
Protocol: Free Radical Polymerization of this compound
-
Dissolve the this compound monomer in a suitable solvent (e.g., dimethylformamide (DMF) or dioxane).
-
Add a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (typically 0.1-1 mol% relative to the monomer).
-
Degas the solution by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen, which can inhibit the reaction.
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN).
-
Allow the polymerization to proceed for a set time (e.g., 6-24 hours).
-
Terminate the reaction by cooling the mixture to room temperature and exposing it to air.
-
Precipitate the polymer by adding the reaction solution to a non-solvent (e.g., diethyl ether or hexane).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Method 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.
Protocol: RAFT Polymerization of this compound
-
In a reaction vessel, combine the this compound monomer, a RAFT chain transfer agent (CTA) (e.g., a dithiobenzoate or trithiocarbonate), and a free radical initiator (e.g., AIBN). The molar ratio of monomer:CTA:initiator is crucial for controlling the molecular weight.
-
Dissolve the components in a suitable anhydrous and deoxygenated solvent (e.g., DMF or 1,4-dioxane).
-
Thoroughly degas the solution using several freeze-pump-thaw cycles.
-
Place the reaction vessel in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-80°C for AIBN).
-
Monitor the polymerization progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Once the desired conversion is reached, quench the polymerization by cooling the vessel in an ice bath and exposing the solution to air.
-
Isolate the polymer by precipitation into a non-solvent, followed by filtration and drying under vacuum.
Part 3: Characterization of Poly(this compound)
A thorough characterization of the synthesized polymer is essential to understand its properties and potential applications.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the polymer structure and allows for the determination of monomer conversion. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the presence of key functional groups (e.g., pyridine ring, amine group) in the polymer. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) of the polymer. |
Part 4: Potential Applications of Poly(this compound)
The unique chemical structure of poly(this compound) suggests a range of promising applications:
-
Catalysis: The pyridine and amine groups can act as ligands for metal ions, making the polymer a potential scaffold for creating novel catalysts.
-
Drug Delivery: The pH-responsive nature of the pyridine ring could be exploited for the controlled release of therapeutic agents. The polymer could be designed to be soluble at physiological pH and collapse or precipitate at the lower pH of tumor microenvironments.
-
Water Treatment: The chelating properties of the polymer could be utilized for the removal of heavy metal ions from contaminated water sources.
-
Smart Coatings and Sensors: The ability of the polymer to respond to changes in pH or the presence of metal ions could be harnessed to develop smart coatings or sensors.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis, polymerization, and characterization of poly(this compound).
Logical Relationship of Polymer Properties and Applications
Caption: Relationship between the structure of poly(this compound) and its potential applications.
Conclusion
This compound represents a promising, albeit underexplored, monomer for the creation of novel functional polymers. The protocols and insights provided in this application note offer a foundational framework for researchers to synthesize, polymerize, and characterize poly(this compound). The anticipated properties of this polymer, including its ability to chelate metals and respond to pH changes, position it as a valuable candidate for a wide array of applications in catalysis, materials science, and biomedical engineering. Further research and development in this area are poised to unlock the full potential of this versatile polymer.
References
- Odian, G. (2004). Principles of Polymerization. John Wiley & Sons.
- Matyjaszewski, K., & Davis, T. P. (Eds.). (2002). Handbook of Radical Polymerization. John Wiley & Sons.
- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. - An authoritative textbook on organic synthesis, relevant for the monomer synthesis protocols.
Application Notes and Protocols for the Utilization of 3-Vinylpyridin-2-amine in Polymer Chemistry
Introduction: Unlocking New Possibilities with a Functional Vinylpyridine Monomer
In the landscape of functional polymers, the strategic incorporation of monomers with pendant reactive groups is a cornerstone of advanced material design. 3-Vinylpyridin-2-amine emerges as a monomer of significant interest for researchers, scientists, and drug development professionals. Its unique structure, featuring a polymerizable vinyl group at the 3-position and a nucleophilic primary amine at the 2-position of the pyridine ring, offers a dual functionality that is highly sought after. This configuration not only allows for its participation in various polymerization techniques but also provides a readily accessible handle for post-polymerization modification, opening avenues for the creation of sophisticated macromolecular architectures with tailored properties.
The presence of the 2-amino group profoundly influences the electronic and steric environment of the vinyl group, distinguishing it from its more common vinylpyridine isomers (2-vinylpyridine and 4-vinylpyridine). This amino functionality can engage in hydrogen bonding, act as a coordination site for metal ions, and serve as a reactive center for a plethora of chemical transformations. Consequently, polymers derived from this compound are poised to find applications in diverse fields, including the development of novel drug delivery systems, advanced coatings, and functional materials with specific catalytic or chelating properties.
This comprehensive guide provides an in-depth exploration of the use of this compound as a monomer. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully incorporate this versatile building block into their polymer synthesis endeavors. The following sections will delve into the monomer's properties, detail various polymerization methodologies, and discuss the characterization and potential applications of the resulting polymers, with a strong emphasis on the scientific rationale behind the experimental choices.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is paramount for successful polymerization and subsequent application.
| Property | Value/Description | Source/Rationale |
| Chemical Structure | C₇H₈N₂ | - |
| Molar Mass | 120.15 g/mol | - |
| Appearance | Expected to be a liquid or low-melting solid, potentially colored due to the amino and vinyl functionalities. | Analogy with other vinylpyridines and aminopyridines. |
| Solubility | Expected to be soluble in a range of organic solvents such as THF, DMF, DMSO, and alcohols. Limited solubility in non-polar solvents. | The polar nature of the pyridine ring and the amino group suggests solubility in polar organic solvents. |
| Reactivity | The vinyl group is susceptible to radical, anionic, and controlled radical polymerization. The 2-amino group is a nucleophilic site for post-polymerization modification. The pyridine nitrogen can act as a ligand. | Based on the known reactivity of vinylpyridines and aminopyridines.[1][2] |
| pKa | The pKa of the pyridinium ion is expected to be influenced by the electron-donating amino group, making the pyridine nitrogen more basic than in unsubstituted pyridine. | The amino group at the 2-position is known to increase the basicity of the pyridine nitrogen. |
| Storage and Handling | Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent spontaneous polymerization and oxidation. The addition of a polymerization inhibitor (e.g., 4-tert-butylcatechol) is recommended for long-term storage. | Vinylpyridines are known to be sensitive to heat, light, and oxygen, which can induce polymerization.[3] |
Safety Precautions: this compound is expected to be toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[4][5]
Polymerization Methodologies: Crafting Polymers with Precision
The choice of polymerization technique is critical in determining the architecture, molecular weight, and dispersity of the resulting polymer. The presence of the 2-amino group in this compound introduces specific considerations for each method.
Free Radical Polymerization: A Straightforward Approach
Free radical polymerization is a robust and widely used method for vinyl monomers. However, achieving control over the polymer architecture can be challenging.
Causality Behind Experimental Choices:
-
Initiator: Azobisisobutyronitrile (AIBN) is a common choice as its decomposition rate is not significantly affected by the basicity of the monomer. Peroxide initiators may be susceptible to decomposition in the presence of the amine.
-
Solvent: A polar aprotic solvent like DMF or DMSO is suitable to dissolve both the monomer and the resulting polymer.
-
Temperature: The polymerization temperature is chosen based on the decomposition kinetics of the initiator. For AIBN, a temperature range of 60-80 °C is typically employed.
Detailed Protocol: Free Radical Polymerization of this compound
-
Monomer Purification: Pass this compound through a short column of basic alumina to remove any inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 8.32 mmol) and AIBN (e.g., 13.7 mg, 0.083 mmol, for a monomer-to-initiator ratio of 100:1) in anhydrous DMF (e.g., 5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as diethyl ether or hexane.
-
Purification: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at 40-50 °C to a constant weight.
Caption: Workflow for Free Radical Polymerization.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: Precision Control
RAFT polymerization is a powerful controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The choice of the RAFT agent is crucial and depends on the reactivity of the monomer.
Causality Behind Experimental Choices:
-
RAFT Agent: For vinylpyridines, dithiobenzoates or trithiocarbonates are effective RAFT agents. The choice will influence the polymerization kinetics and control.
-
Initiator: AIBN is a suitable initiator, used in a lower concentration relative to the RAFT agent.
-
Solvent and Temperature: Similar to free radical polymerization, but the temperature should be carefully controlled to maintain the equilibrium between active and dormant species.
Detailed Protocol: RAFT Polymerization of this compound
-
Monomer Purification: As described for free radical polymerization.
-
Reaction Setup: In a Schlenk flask, combine this compound (e.g., 1.0 g, 8.32 mmol), a suitable RAFT agent (e.g., 2-cyano-2-propyl benzodithioate, CPDB), and AIBN in anhydrous DMF. The molar ratio of monomer:RAFT agent:initiator (e.g., 100:1:0.1) will determine the target molecular weight.
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a thermostatically controlled oil bath at 70 °C for a specified time. Monitor the conversion by taking aliquots for ¹H NMR analysis.
-
Termination and Purification: Quench the polymerization by cooling and exposure to air. Precipitate, collect, and dry the polymer as described previously.
Caption: Simplified RAFT Polymerization Mechanism.
Anionic Polymerization: For High Purity and Narrow Dispersity
Anionic polymerization can produce polymers with very narrow molecular weight distributions and well-defined architectures. However, it is highly sensitive to impurities, and the primary amino group of this compound presents a significant challenge as it can protonate the anionic initiator and propagating chain ends.
Causality Behind Experimental Choices:
-
Protection of the Amino Group: To prevent interference with the anionic polymerization, the 2-amino group must be protected. A common protecting group is the trimethylsilyl (TMS) group, which can be introduced by reacting the monomer with a silylating agent like hexamethyldisilazane (HMDS) or chlorotrimethylsilane. The protecting group can be removed after polymerization.
-
Initiator: Organolithium initiators like sec-butyllithium are commonly used for vinylpyridines.
-
Solvent and Temperature: Anhydrous and deoxygenated THF is the solvent of choice. The polymerization is typically carried out at low temperatures (-78 °C) to minimize side reactions.
Detailed Protocol: Anionic Polymerization of N-TMS-3-Vinylpyridin-2-amine
-
Monomer Protection: React this compound with a suitable silylating agent to form N-(trimethylsilyl)-3-vinylpyridin-2-amine. Purify the protected monomer by distillation under reduced pressure.
-
Reaction Setup: Under a high vacuum or in a glovebox, add the purified protected monomer to a reactor containing anhydrous THF.
-
Initiation: Cool the solution to -78 °C and add the organolithium initiator dropwise until a persistent color change is observed, indicating the titration of impurities, followed by the addition of the calculated amount of initiator.
-
Propagation: Allow the polymerization to proceed at -78 °C. The solution will typically develop a characteristic color.
-
Termination: Terminate the polymerization by adding a proton source, such as degassed methanol.
-
Deprotection and Purification: Precipitate the polymer in a non-solvent. The TMS protecting group can be removed by treatment with a mild acid. Purify the final polymer by precipitation and drying.
Sources
- 1. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid [mdpi.com]
- 2. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes and Protocols for the Development of Fluorescent Probes from 3-Vinylpyridin-2-amine
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Cellular Dynamics with a Novel 2-Aminopyridine Scaffold
The visualization of intricate cellular processes in real-time is paramount to advancing our understanding of biology and accelerating drug discovery. Small molecule fluorescent probes have emerged as indispensable tools in this endeavor, offering the ability to track specific analytes, organelles, and dynamic events with high spatial and temporal resolution.[1][2] The 2-aminopyridine core has garnered significant attention as a promising scaffold for fluorescent probe development due to its inherent photophysical properties, including a notable quantum yield.[3][4] This application note details the rationale, synthesis, and application of a new class of fluorescent probes based on the 3-Vinylpyridin-2-amine backbone. The vinyl group at the 3-position offers a versatile handle for a variety of chemical modifications, enabling the tailored design of probes for specific biological targets and sensing applications.
The strategic design of these probes hinges on the principles of photoinduced electron transfer (PeT) or intramolecular charge transfer (ICT), where the fluorescence of the 2-aminopyridine fluorophore is initially quenched and is subsequently "turned on" upon interaction with the target analyte. This "off-on" switching mechanism provides a high signal-to-noise ratio, which is crucial for sensitive detection in the complex cellular environment.
Probe Design and Synthesis: A Modular Approach
The development of a successful fluorescent probe from this compound follows a modular design strategy. This involves the synthesis of the core fluorophore followed by the introduction of a recognition moiety and potentially a linker. The vinyl group serves as a key reactive site for the introduction of various functionalities through well-established chemical transformations.
Core Synthesis Pathway
The synthesis of the this compound core can be achieved through various synthetic routes. A plausible and efficient method involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with a suitable vinylating agent.
dot
Caption: Proposed Suzuki coupling for the synthesis of this compound.
Functionalization for Specific Sensing
The true power of the this compound scaffold lies in the versatility of its vinyl group for further functionalization. This allows for the attachment of various recognition moieties to create probes for specific analytes. For example, to design a probe for thiols, the vinyl group can be reacted with a thiol-containing recognition group via a Michael addition.
dot
Caption: General workflow for functionalizing the this compound core.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Thiol-Selective Probe (VP-Thiol)
This protocol describes a plausible synthesis of a thiol-selective fluorescent probe based on the this compound scaffold. The design incorporates a 2,4-dinitrophenyl ether moiety as a thiol-cleavable protecting group, which quenches the fluorescence of the aminopyridine core. Upon reaction with thiols, the quencher is released, leading to fluorescence enhancement.
Materials:
-
This compound
-
2,4-Dinitrobenzenesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Quencher: Slowly add a solution of 2,4-dinitrobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with DCM.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the final product (VP-Thiol) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Characterization of Photophysical Properties
To evaluate the performance of the newly synthesized probe, its photophysical properties must be thoroughly characterized.
Materials:
-
VP-Thiol probe
-
Spectroscopic grade solvents (e.g., DMSO, PBS buffer)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of VP-Thiol (e.g., 1 mM) in a suitable organic solvent like DMSO.
-
Absorption Spectra: Record the UV-Vis absorption spectrum of a diluted solution of VP-Thiol in the desired solvent or buffer.
-
Emission Spectra: Excite the probe at its absorption maximum and record the fluorescence emission spectrum.
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Response to Analyte: To test the probe's response to thiols, add increasing concentrations of a thiol-containing compound (e.g., glutathione) to a solution of VP-Thiol and record the fluorescence emission spectra at each concentration.
-
Selectivity Studies: To assess the selectivity of the probe, perform similar fluorescence measurements in the presence of other biologically relevant analytes (e.g., other amino acids, reactive oxygen species).
| Parameter | VP-Thiol (Quenched State) | VP-Thiol + Thiol (Activated State) |
| Absorption Max (λabs) | ~350 nm | ~350 nm |
| Emission Max (λem) | Weak or no emission | ~450 nm |
| Quantum Yield (Φ) | < 0.01 | > 0.3 (Hypothetical) |
| Fluorescence Enhancement | - | > 30-fold (Hypothetical) |
Protocol 3: Live Cell Imaging
This protocol provides a general guideline for using the VP-Thiol probe for imaging thiols in living cells. Optimization of probe concentration, incubation time, and imaging parameters may be required for specific cell types and experimental conditions.
Materials:
-
VP-Thiol probe stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging solution
-
Cultured cells (e.g., HeLa, MCF-7) on glass-bottom dishes
-
Fluorescence microscope equipped with appropriate filters
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes and culture them to the desired confluency.
-
Probe Loading:
-
Prepare a working solution of VP-Thiol in cell culture medium or a suitable buffer (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or live-cell imaging solution to remove any excess, non-internalized probe.
-
Imaging:
-
Add fresh, warm live-cell imaging solution to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the probe (e.g., ~350 nm) and collect the emission at the corresponding wavelength (e.g., ~450 nm).
-
To induce an increase in intracellular thiols, cells can be treated with a known thiol-containing compound (e.g., N-acetylcysteine) before or during imaging.
-
-
Data Analysis: Analyze the fluorescence intensity changes in the cells to quantify the relative levels of thiols.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The successful synthesis and purification of the probe, confirmed by analytical techniques, provide the foundation. The "off-on" fluorescence response upon specific interaction with the target analyte, coupled with a lack of response to other potential interferents, validates the probe's selectivity and functionality. Finally, the ability to visualize the expected biological phenomenon in living cells (e.g., an increase in fluorescence upon stimulation of thiol production) serves as the ultimate validation of the probe's utility in a biological context.
Conclusion
The this compound scaffold represents a promising and versatile platform for the development of novel fluorescent probes. The synthetic accessibility and the ease of functionalization of the vinyl group allow for the creation of a diverse library of probes for various biological targets. The detailed protocols provided in this application note offer a comprehensive guide for researchers to synthesize, characterize, and apply these next-generation imaging tools to unravel the complexities of cellular function.
References
-
Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Available at: [Link]
-
MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]
-
MDPI. (2021). Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands. Available at: [Link]
-
MDPI. (2018). Fluorescent Probes for Live Cell Imaging. Available at: [Link]
-
Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Available at: [Link]
-
Request PDF. (2025). Novel Synthesis of Some New Fluorescent 2-Amino-3-cyanopyridines. Available at: [Link]
Sources
Application Notes and Protocols for the Reaction of 3-Vinylpyridin-2-amine with Electrophiles
Introduction: A Versatile Scaffold for Medicinal Chemistry
3-Vinylpyridin-2-amine is a heterocyclic building block of significant interest to researchers in drug discovery and development. Its structure incorporates three key nucleophilic centers: the exocyclic 2-amino group, the endocyclic pyridine ring nitrogen, and the π-system of the 3-vinyl group. This unique combination of reactive sites allows for a diverse range of chemical transformations, enabling the synthesis of complex molecular architectures and novel therapeutic agents. The strategic functionalization of this compound hinges on understanding and controlling the chemoselectivity of its reactions with various electrophiles. This guide provides an in-depth analysis of the reactivity of this versatile scaffold, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Understanding the Reactivity Landscape: A Tale of Three Nucleophiles
The reaction of this compound with an electrophile is a fascinating case study in chemoselectivity. The outcome of the reaction is dictated by the interplay of electronic and steric factors, as well as the nature of the electrophile itself, as conceptualized by the Hard and Soft Acids and Bases (HSAB) theory.[1][2][3]
-
The Exocyclic 2-Amino Group: This is generally the most nucleophilic and basic site in the molecule. The lone pair of electrons on this nitrogen is readily available for reaction with a wide range of electrophiles. According to HSAB theory, the primary amine is a "hard" base.[1]
-
The Endocyclic Pyridine Nitrogen: The lone pair on the pyridine nitrogen is in an sp²-hybridized orbital, making it less basic and nucleophilic than the exocyclic sp³-hybridized amino group.[4] The pyridine nitrogen is considered a "borderline" base, softer than the exocyclic amine.[1][3]
-
The 3-Vinyl Group: The π-electrons of the vinyl group are nucleophilic and can react with strong electrophiles in addition reactions. The vinyl group can also act as a Michael acceptor, showcasing its electrophilic character.
The general order of nucleophilicity is: 2-Amino Group > Pyridine Nitrogen > Vinyl Group . This order, however, can be influenced by the reaction conditions and the specific electrophile used.
I. Reactions at the 2-Amino Group: The Primary Nucleophilic Center
The high nucleophilicity of the exocyclic amino group makes it the most common site of attack for a variety of electrophiles.
A. N-Alkylation with Alkyl Halides
Selective mono-alkylation of the exocyclic amino group can be achieved under controlled conditions. Over-alkylation to the secondary amine is a potential side reaction, as the product is often more nucleophilic than the starting material.[5]
Causality Behind Experimental Choices: The choice of a non-polar aprotic solvent like THF or dioxane minimizes the solvation of the amine, enhancing its nucleophilicity. A mild base such as potassium carbonate is used to neutralize the HX formed during the reaction without significantly deprotonating the less acidic pyridine nitrogen. Running the reaction at a moderate temperature allows for controlled alkylation and minimizes side reactions.
Protocol 1: Mono-N-Alkylation of this compound
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, non-polar solvent to enhance nucleophilicity. |
| Base | Potassium Carbonate (K₂CO₃), 1.5 equiv. | Mild base to neutralize HX byproduct. |
| Temperature | 50 °C | Promotes reaction while minimizing over-alkylation. |
| Stoichiometry | Alkyl Halide, 1.1 equiv. | Slight excess of alkylating agent to ensure full conversion. |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 equiv.) in anhydrous THF, add potassium carbonate (1.5 equiv.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 equiv.) dropwise to the mixture.
-
Heat the reaction to 50 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for N-Alkylation:
Caption: Workflow for the N-alkylation of this compound.
B. N-Acylation with Acyl Chlorides and Anhydrides
Acylation of the 2-amino group proceeds readily to form the corresponding amide. This reaction is generally very selective for the exocyclic amine due to its superior nucleophilicity.
Causality Behind Experimental Choices: A base such as triethylamine or pyridine is used to scavenge the HCl or carboxylic acid byproduct. The reaction is typically run at low temperature (0 °C to room temperature) to control the exothermic reaction and prevent potential side reactions. Dichloromethane is a good solvent as it is inert and dissolves both the starting material and the acylating agent.
Protocol 2: N-Acylation of this compound
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent, good solubility for reactants. |
| Base | Triethylamine (Et₃N), 1.2 equiv. | Scavenges acidic byproduct. |
| Temperature | 0 °C to room temperature | Controls exothermic reaction. |
| Acylating Agent | Acyl Chloride or Anhydride, 1.1 equiv. | Electrophile for acylation. |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 equiv.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude amide can be purified by recrystallization or column chromatography.
Reaction Mechanism: N-Acylation
Caption: Mechanism of N-acylation of this compound.
II. Reactions Involving the Pyridine Ring and Vinyl Group
While the 2-amino group is the most reactive site, under certain conditions, reactions can be directed towards the pyridine nitrogen or the vinyl group.
A. Electrophilic Addition to the Vinyl Group
The vinyl group can undergo electrophilic addition with reagents like halogens (e.g., Br₂) and hydrohalic acids (e.g., HBr).
Causality Behind Experimental Choices: The reaction with bromine is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane. No catalyst is usually required. For the addition of HBr, the regioselectivity will follow Markovnikov's rule, with the proton adding to the carbon of the vinyl group that is attached to the pyridine ring, leading to a more stable benzylic-type carbocation.
Protocol 3: Bromination of the Vinyl Group
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Inert solvent. |
| Reagent | Bromine (Br₂), 1.0 equiv. in DCM | Electrophile for addition. |
| Temperature | 0 °C | To control the reaction. |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv.) in DCM and cool to 0 °C.
-
Slowly add a solution of bromine (1.0 equiv.) in DCM dropwise. The disappearance of the bromine color indicates reaction progress.
-
Stir at 0 °C for 1 hour after the addition is complete.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Dry the organic layer and concentrate to obtain the dibromo-adduct.
B. Tandem Reactions and Cyclizations: Building Complexity
The strategic placement of the amino and vinyl groups allows for powerful tandem reactions, where an initial reaction with an electrophile is followed by an intramolecular cyclization. A prime example is the synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry.[6][7][8]
Causality Behind Experimental Choices: This reaction is a variation of the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis.[6] The reaction with an α-haloketone first involves N-alkylation of the more nucleophilic ring nitrogen, followed by intramolecular cyclization via attack of the exocyclic amino group on the ketone, and subsequent dehydration to form the aromatic fused ring system.
Protocol 4: Synthesis of a Vinyl-Substituted Imidazo[1,2-a]pyridine
| Parameter | Condition | Rationale |
| Solvent | Ethanol or DMF | Polar solvent to facilitate the reaction. |
| Reagent | α-Haloketone (e.g., Bromoacetone), 1.1 equiv. | Provides the two-carbon unit for the imidazole ring. |
| Base | Sodium Bicarbonate (NaHCO₃), 1.5 equiv. | Neutralizes the HX byproduct of the initial alkylation. |
| Temperature | Reflux | To drive the cyclization and dehydration steps. |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 equiv.) in ethanol, add sodium bicarbonate (1.5 equiv.) and the α-haloketone (1.1 equiv.).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Mechanism of Imidazo[1,2-a]pyridine Formation:
Caption: Key steps in the synthesis of vinyl-substituted imidazo[1,2-a]pyridines.
Summary of Regioselectivity
The following table summarizes the expected major products from the reaction of this compound with different classes of electrophiles, based on the principles of nucleophilicity and HSAB theory.
| Electrophile Type | Example | Predicted Major Reaction Site | Expected Product |
| Alkyl Halide | Methyl Iodide | 2-Amino Group | N-Methyl-3-vinylpyridin-2-amine |
| Acyl Halide | Acetyl Chloride | 2-Amino Group | N-Acetyl-3-vinylpyridin-2-amine |
| Isocyanate | Phenyl Isocyanate | 2-Amino Group | N-Phenyl-N'-(3-vinylpyridin-2-yl)urea |
| α-Haloketone | Bromoacetone | Pyridine Nitrogen, then 2-Amino Group | 2-Methyl-7-vinylimidazo[1,2-a]pyridine |
| Halogen | Bromine (Br₂) | Vinyl Group (Addition) | 3-(1,2-Dibromoethyl)pyridin-2-amine |
| Hydrohalic Acid | HBr | Vinyl Group (Addition) | 3-(1-Bromoethyl)pyridin-2-amine |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block. By carefully selecting the electrophile and controlling the reaction conditions, chemists can selectively functionalize the exocyclic amino group, the pyridine ring, or the vinyl group. The ability to perform tandem reactions that lead to the formation of complex heterocyclic systems, such as imidazo[1,2-a]pyridines, further underscores the synthetic utility of this compound. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore the rich chemistry of this compound and to accelerate the discovery of new chemical entities with potential therapeutic applications. Further exploration into transition-metal-catalyzed cross-coupling reactions at the vinyl group or C-H activation of the pyridine ring could unveil even more avenues for derivatization.
References
- Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095.
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
- Chemistry LibreTexts. (2022). Hard and Soft Acid and Base Theory.
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- BenchChem. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
- Yousif, E., et al. (2009). Synthesis and characterization of new heterocyclic compounds derived from 2-aminopyridine. Australian Journal of Basic and Applied Sciences, 3(3), 1786-1794.
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- Dai, et al. (2023). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. Journal of the Iranian Chemical Society.
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- BenchChem. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
- Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis.
- National Institutes of Health. (2023).
- Mayr, H., et al. Nucleophilicities of Amines, Amino Acids and Pyridines.
- The Journal of Organic Chemistry. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.
- MDPI. (2023).
- Bar-Ilan University.
- Sci-Hub. (1989).
- Chemistry LibreTexts. (2019). Relative Basicity of Amines and Other Compounds.
- Wikipedia. HSAB theory.
- ACS Publications. (2008). A Simple, Modular Synthesis of Substituted Pyridines.
- MDPI. (2020).
- Química Organica.org. Electrophilic substitution on pyridine.
- National Institutes of Health. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines.
- ResearchGate. (2007).
- ChemRxiv. (2023).
- GalChimia. (2020). Easy Access to 2-Aminopyridines.
- Indian Academy of Sciences.
- MDPI. (2022). Synthesis of Functionalized Azepines via Cu(I)
- PubMed Central. APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS.
- Google Patents. (2003).
- Chemistry LibreTexts. (2021). Hard and Soft Acids and Bases.
- RSC Publishing. (2018). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles.
- RSC Publishing. (2023). Rh(iii)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines.
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Application Notes and Protocols: Coordination Chemistry of 3-Vinylpyridin-2-amine with Metal Ions
Abstract: This document provides a comprehensive technical guide on the coordination chemistry of 3-vinylpyridin-2-amine, a versatile yet underexplored ligand. While direct literature on this specific molecule is sparse, its unique bifunctional nature—possessing a robust N,N-bidentate chelating site analogous to 2-aminopyridine and a polymerizable vinyl group—allows for the confident prediction of its coordination behavior and application potential. This guide synthesizes established principles from the chemistry of aminopyridines and vinylpyridines to provide researchers, chemists, and drug development professionals with foundational knowledge, detailed experimental protocols for the synthesis and characterization of its metal complexes, and forward-looking applications in catalysis and materials science.
Introduction: The Untapped Potential of a Bifunctional Ligand
This compound presents a compelling platform for the design of functional metal complexes. Its architecture is defined by two key moieties:
-
The 2-Aminopyridine Headgroup: This fragment is a classic and reliable bidentate ligand that forms a stable five-membered chelate ring with metal ions through coordination of the pyridine ring nitrogen and the exocyclic amino nitrogen.[1] This interaction is foundational to the stability and electronic properties of the resulting complexes.
-
The 3-Vinyl Group: This pendant olefinic group is a gateway to advanced applications. It is not expected to participate in the primary coordination sphere of most common metal ions but serves as a reactive handle for post-coordination modification, most notably for polymerization. This allows for the creation of well-defined metallopolymers, where the metal center's properties (catalytic, electronic, magnetic) can be incorporated into a macromolecular framework.[2]
This guide will provide protocols based on established methodologies for related ligands, offering a robust starting point for the exploration of this compound coordination chemistry.
Part 1: Synthesis of Metal-Amine Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt precursor in an appropriate solvent. The stoichiometry and reaction conditions dictate the final coordination geometry.
Core Coordination Motif
The primary coordination mode involves chelation via the two nitrogen atoms, forming a planar five-membered ring with the metal center. This structure is thermodynamically favorable and is the basis for the protocols described below.
Caption: Expected bidentate chelation of this compound.
Protocol 1: Synthesis of a Square Planar Palladium(II) Complex
Palladium(II) complexes are of significant interest as pre-catalysts for cross-coupling reactions. The following protocol is adapted from standard syntheses of related N,N-bidentate palladium complexes.[3]
Objective: To synthesize [PdCl₂(this compound)].
Materials:
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Schlenk flask, magnetic stirrer, and nitrogen/argon atmosphere setup
Procedure:
-
Preparation: In a 50 mL Schlenk flask under an inert atmosphere, dissolve bis(acetonitrile)palladium(II) chloride (1.0 eq) in 15 mL of anhydrous DCM. The solution should be a clear, yellow-orange color.
-
Ligand Addition: In a separate vial, dissolve this compound (1.05 eq) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirring palladium precursor solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. A color change and the formation of a precipitate are typically observed as the ligand displaces the labile acetonitrile molecules.
-
Isolation: Reduce the solvent volume to approximately 5 mL under reduced pressure. Add 20 mL of anhydrous diethyl ether to precipitate the product fully.
-
Purification: Collect the solid product by filtration, wash with two portions (10 mL each) of diethyl ether, and dry under high vacuum. The product is typically a yellow or orange solid.
Causality and Self-Validation:
-
Why PdCl₂(MeCN)₂? This precursor is used because the acetonitrile ligands are weakly bound and easily displaced by the stronger chelating aminopyridine ligand, providing a high driving force for the reaction.
-
Why Anhydrous Conditions? To prevent the formation of palladium hydroxide or aqua complexes.
-
Validation: The formation of the complex can be confirmed by a distinct color change and precipitation. Successful synthesis is validated by the characterization methods outlined in Part 2, particularly FT-IR and NMR spectroscopy, which will show characteristic shifts upon coordination.
Protocol 2: Synthesis of an Octahedral Copper(II) Complex
First-row transition metals like copper(II) often form octahedral complexes, which have interesting magnetic and electronic properties. This protocol is based on methods for synthesizing copper-aminopyridine complexes.[1][4]
Objective: To synthesize ₂.
Materials:
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
-
This compound
-
Methanol
-
Diethyl ether
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve copper(II) perchlorate hexahydrate (1.0 eq) in 20 mL of methanol. The solution will be light blue.
-
Caution: Perchlorate salts are potentially explosive and should be handled with care. Avoid heating to dryness.
-
-
Ligand Addition: In a separate beaker, dissolve this compound (2.1 eq) in 15 mL of methanol. Add this solution to the stirring copper salt solution.
-
Reaction: Upon addition of the ligand, a significant color change to a darker blue or purple is expected. Gently reflux the mixture for 2 hours to ensure complete complexation.
-
Isolation: Cool the solution to room temperature. If a precipitate forms, collect it by filtration. If not, slowly add diethyl ether until the solution becomes turbid and a precipitate forms.
-
Crystallization: For higher purity, the product can be recrystallized by dissolving it in a minimum amount of hot methanol and allowing it to cool slowly. Blue crystals suitable for X-ray diffraction may be obtained.
-
Purification: Collect the solid product by filtration, wash sparingly with cold methanol, then with diethyl ether, and dry in a desiccator.
Causality and Self-Validation:
-
Why a 1:2 Stoichiometry? Copper(II), a d⁹ metal ion, readily forms six-coordinate octahedral complexes. Using two equivalents of the bidentate aminopyridine ligand and allowing two solvent or counter-ion molecules to occupy the remaining sites satisfies this preference.
-
Why Perchlorate? The perchlorate anion (ClO₄⁻) is very weakly coordinating, making it less likely to interfere with the primary coordination of the desired ligand.
-
Validation: A dramatic color change from the pale blue of the solvated Cu(II) ion to the deep blue/purple of the N-coordinated complex is a strong indicator of success. Final validation relies on spectroscopic analysis and, ideally, X-ray crystallography.
Part 2: Essential Characterization Techniques
Confirming the structure and purity of the synthesized complexes is critical. The following techniques provide a self-validating system for characterization.
| Technique | Pre-Coordination (Ligand) | Post-Coordination (Complex) | Rationale for Change |
| FT-IR (cm⁻¹) | ν(N-H): ~3400-3200 (two bands) Pyridine ring: ~1600, ~1570 | ν(N-H): Shifts to lower wavenumber (e.g., 3250-3100) Pyridine ring: Shifts to higher wavenumber (e.g., 1615, 1585) | N-H bond weakens upon coordination. Pyridine ring vibrations are constrained and shift to higher energy. |
| ¹H NMR (ppm) | Py-H: ~6.5-8.0 NH₂: Broad singlet ~5.5-6.5 Vinyl-H: ~5.2-6.8 | Py-H: Downfield shift (Δδ ≈ +0.2 to +0.5) NH₂: Significant downfield shift (Δδ ≈ +1.0 to +2.0) or broadening Vinyl-H: Minor shifts | Deshielding effect from the electropositive metal center. The protons closest to the coordination site are most affected. |
| UV-Vis (nm) | Intense π-π* transitions in UV region (<350 nm) | Ligand bands may shift. New, weak bands in the visible region (e.g., 500-700 nm for Cu(II)) appear. | The new bands correspond to d-d electronic transitions within the metal center, which are forbidden in the free ion but become weakly allowed in the complex. |
Definitive Structural Analysis: Single-Crystal X-ray Diffraction The most unambiguous method for structural elucidation is X-ray crystallography. It provides precise bond lengths, bond angles, and the overall coordination geometry. For this compound complexes, this technique is crucial to definitively confirm:
-
The bidentate N,N-chelation mode.
-
The specific geometry (e.g., square planar for Pd(II), distorted octahedral for Cu(II)).
-
The non-involvement of the vinyl group's double bond in coordination.
Part 3: Applications and Advanced Protocols
The true utility of this compound complexes lies in the reactivity of the pendant vinyl group.
Application 1: Synthesis of Metallopolymers via Radical Polymerization
Metal-containing polymers combine the processability of polymers with the unique functionalities of metal centers. The vinyl group on the complex serves as a polymerizable monomer.
Caption: Workflow for radical polymerization of a metal complex.
Protocol: Radical Polymerization of [PdCl₂(this compound)]
Objective: To synthesize a palladium-containing polymer for potential use in heterogeneous catalysis.
Materials:
-
Synthesized [PdCl₂(this compound)] monomer
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene, anhydrous and deoxygenated
-
Methanol
-
Schlenk tube with a screw cap
Procedure:
-
Preparation: In a Schlenk tube, combine the palladium complex monomer (1.0 eq) and AIBN (0.02 eq).
-
Degassing: Seal the tube, and perform three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen, which can inhibit radical polymerization.
-
Solvent Addition: Backfill with an inert gas (argon or nitrogen) and add enough anhydrous, deoxygenated toluene to create a ~0.5 M solution.
-
Polymerization: Seal the tube tightly and place it in an oil bath preheated to 70-80 °C. Stir the reaction for 24 hours. The solution may become more viscous as the polymer forms.
-
Isolation: Cool the reaction to room temperature. Slowly pour the viscous solution into a beaker containing a large excess (at least 10x the volume of toluene) of rapidly stirring methanol. The polymer will precipitate as a solid.
-
Purification: Collect the polymer by filtration, wash thoroughly with fresh methanol to remove any unreacted monomer and initiator, and dry under high vacuum.
Causality and Self-Validation:
-
Why AIBN? AIBN is a standard thermal initiator that produces radicals at a predictable rate at moderate temperatures, allowing for controlled polymerization.
-
Why Freeze-Pump-Thaw? Oxygen is a radical scavenger and must be completely removed to allow the polymerization to proceed efficiently.
-
Validation: Successful polymerization is indicated by a significant increase in viscosity and the precipitation of a solid in a non-solvent (methanol). The product can be further characterized by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by FT-IR, where the characteristic vinyl C-H bending modes (~910 and 990 cm⁻¹) will have disappeared or significantly diminished.
References
-
Biffis, A., et al. (2018). Palladium-Catalyzed Cross-Coupling and Related Reactions: A General and Practical Introduction. In Catalytic Carbon-Carbon Bond Formation, Wiley-VCH. [Link]
-
El-Ghamry, M. A., & Fathalla, S. K. (2025). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. Journal of the Iranian Chemical Society. [Link]
-
Kempe, R. (1998). Early transition metal complexes containing aminopyridinato ligands. Journal of Organometallic Chemistry. [Link]
-
Alonso-de-Castro, S., et al. (2017). Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions. Molecules. [Link]
-
Wikipedia contributors. (2023). Transition metal pyridine complexes. Wikipedia, The Free Encyclopedia. [Link]
-
Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. [Link]
-
Nishide, H., & Tsuchida, E. (1976). Complexation and form of poly(vinylpyridine) derivatives with copper(II) in aqueous solution. The Journal of Physical Chemistry. [Link]
-
Hussain, S., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Molecules. [Link]
-
El-Ghamry, M. A., et al. (2025). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand. Scientific Reports. [Link]
-
Say, R., et al. (2004). Synthesis and Characterization of a Molecularly Imprinted Polymer for Pb2+ Uptake Using 2-vinylpyridine as the Complexing Monomer. Journal of Applied Polymer Science. [Link]
-
Wikipedia contributors. (2023). 2-Vinylpyridine. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions | MDPI [mdpi.com]
- 4. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Vinylpyridin-2-amine Synthesis
Welcome to the technical support center for the synthesis of 3-Vinylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the common challenges associated with its synthesis and optimize your reaction conditions for high yield and purity.
Overview of Synthetic Strategies
The most prevalent and versatile method for synthesizing this compound is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is often the method of choice due to the stability and low toxicity of the boronic acid reagents.[1] Key starting materials are typically a halogenated 2-aminopyridine, such as 3-bromo-2-aminopyridine, and a vinylboron source like potassium vinyltrifluoroborate or vinylboronic acid pinacol ester.
Alternative strategies include the Stille coupling, which uses organotin reagents, and the Heck coupling.[2][3] While effective, the toxicity of tin compounds in Stille reactions is a significant drawback.[2] The Heck reaction, which couples the aminopyridine with an alkene, is another viable route.[4]
This guide will primarily focus on troubleshooting the Suzuki-Miyaura coupling, as it represents the most common and generally preferred pathway.
General Synthetic Workflow
The diagram below illustrates a typical workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding, or the yield is very low. What is the most common cause?
A: The most frequent culprit is the inactivation of the palladium catalyst. This can happen for several reasons:
-
Oxygen Contamination: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) and that your solvents are properly degassed.
-
Poor Quality Reagents: The starting halide, boronic ester, or base may be degraded or contain impurities that poison the catalyst.
-
Suboptimal Ligand Choice: The ligand is crucial for stabilizing the Pd(0) catalyst and facilitating the catalytic cycle. For electron-rich aminopyridines, bulky, electron-rich phosphine ligands are often required.
Q2: I'm observing a significant amount of dehalogenated starting material (2-aminopyridine). How can I prevent this?
A: Dehalogenation is a common side reaction where the starting aryl halide is reduced.[5] This can be caused by:
-
Basic Conditions: Certain bases can promote this side reaction. Consider using a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or K₂CO₃.
-
Solvent Choice: Protic solvents or the presence of water can sometimes be a source of protons for the reduction. Ensure you are using dry solvents.
Q3: My product appears to be polymerizing during workup or purification. What should I do?
A: Vinylpyridines are known to be susceptible to polymerization, especially under light or heat.[6][7]
-
Add an Inhibitor: During workup and especially before concentration or distillation, add a small amount of a polymerization inhibitor like 4-tert-butylcatechol (BHT).[7]
-
Minimize Heat: Use a rotary evaporator at the lowest feasible temperature and avoid prolonged heating.
-
Storage: Store the purified product in a refrigerator or freezer, protected from light.[7]
Q4: How can I effectively remove residual palladium from my final product?
A: Residual palladium is a common issue in cross-coupling reactions.
-
Aqueous Wash: A wash with an aqueous solution of thiourea or sodium sulfide can help to scavenge palladium.
-
Specialized Scavengers: Commercially available silica-based or polymer-based metal scavengers are highly effective.
-
Charcoal Treatment: Stirring a solution of your crude product with activated charcoal can adsorb the palladium, followed by filtration through celite.
In-Depth Troubleshooting Guides
Problem: Low or No Product Formation
When a reaction fails, a systematic approach is necessary to identify the root cause. This decision tree outlines a logical diagnostic workflow.
Caption: Troubleshooting decision tree for low reaction yield.
Cause A: Catalyst System Inactivity
The formation of the active Pd(0) species from a Pd(II) precatalyst and its stabilization by the ligand is the heart of the reaction.[8] The 2-amino group on the pyridine ring can act as a coordinating ligand itself, potentially interfering with the desired catalytic cycle.[9]
Expert Insight: The choice of ligand is critical. The nitrogen atoms in the aminopyridine substrate can coordinate to the palladium center, sometimes inhibiting catalysis. Using bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos, or RuPhos) can promote the desired reaction pathway by preventing inhibitory coordination of the substrate.[10]
| Parameter | Recommendation | Rationale |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts | These are common and reliable sources of Pd(0) or are easily reduced in situ. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃, PPh₃ | Bulky, electron-rich ligands are often necessary to overcome substrate inhibition and promote reductive elimination. |
| Pd:Ligand Ratio | 1:1 to 1:4 | A higher ligand ratio can help stabilize the catalyst and prevent palladium black formation. |
| Catalyst Loading | 1-5 mol % | Higher loadings may be needed for challenging substrates, but start low to minimize costs and residual metal. |
Cause B: Sub-Optimal Reaction Conditions
The base and solvent play a crucial role in the Suzuki-Miyaura reaction. The base is required to activate the boronic acid for the transmetalation step.[1]
Expert Insight: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is often effective.[11] The water helps to solubilize the inorganic base (like K₃PO₄), facilitating its interaction with the organoboron species in the organic phase.
| Parameter | Common Choices | Rationale & Troubleshooting |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | K₃PO₄ is often a good starting point. If dehalogenation is an issue, a weaker base or anhydrous conditions with a base like KF might be beneficial. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | Ensure solvents are rigorously degassed. If the reaction is sluggish, a more polar solvent like DMF might increase reaction rates, but can also lead to more side products. |
| Temperature | 80-110 °C | Most Suzuki couplings require heating. If no reaction is observed at 80 °C, incrementally increase the temperature. Monitor for decomposition at higher temperatures. |
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the synthesis of this compound.
Materials:
-
3-Bromo-2-aminopyridine (1.0 eq)
-
Potassium vinyltrifluoroborate (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol %)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4.5 mol %)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 eq)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-2-aminopyridine, potassium vinyltrifluoroborate, and K₃PO₄.
-
Evacuate and Backfill: Seal the flask with a septum and evacuate and backfill with dry argon or nitrogen gas (repeat this cycle three times).
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate under reduced pressure (add a polymerization inhibitor like BHT before concentrating). Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
References
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine.
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
-
Organic Syntheses. (n.d.). 3-aminopyridine.
-
ChemicalBook. (2024). 2-Vinylpyridine: Properties, Production process and Uses.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
Wikipedia. (n.d.). 2-Vinylpyridine.
-
Google Patents. (n.d.). CN104016905A - Method for preparing 2-vinylpyridine.
-
ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
-
PubMed Central. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.
-
Google Patents. (n.d.). US5149775A - Method for purifying high molecular weight vinylpyridine/styrene polymers from solution.
-
ACS Publications. (n.d.). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. The Journal of Organic Chemistry.
-
MDPI. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
-
PubMed Central. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
-
Organic Chemistry Portal. (n.d.). Stille Coupling.
-
PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines.
-
ResearchGate. (n.d.). Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Express Polymer Letters. (n.d.). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles.
-
Sci-Hub. (2011). ChemInform Abstract: Palladium‐Catalyzed C,N‐Cross Coupling Reactions of 3‐Halo‐2‐aminopyridines.
-
Chemistry LibreTexts. (2023). Stille Coupling.
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
-
Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
Royal Society of Chemistry. (2025). A high-density 4-vinylpyridine membrane for rapid purification of antibodies. Analytical Methods.
-
Harvard University. (n.d.). The Suzuki Reaction - Chem 115 Myers.
-
Google Patents. (n.d.). JPS6016420B2 - Vinylpyridine recovery method.
-
PubMed. (2017). Modular, Step-Efficient Palladium-Catalyzed Cross-Coupling Strategy To Access C6-Heteroaryl 2-Aminopurine Ribonucleosides.
-
University of Liverpool. (2020). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?.
-
PubMed Central. (n.d.). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes.
-
ChemRxiv. (n.d.). Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro-1H-azepines, 1,4-cyclohe.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 7. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of 3-Vinylpyridin-2-amine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Vinylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable compound. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you optimize your reaction yields and purity.
Introduction to this compound Synthesis
This compound is a key building block in medicinal chemistry and material science. Its synthesis, however, can be challenging, often plagued by low yields, side product formation, and purification difficulties. The most common synthetic strategies involve palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille couplings, to introduce the vinyl group onto a 3-halo-2-aminopyridine or a related precursor.[1][2][3] This guide focuses on troubleshooting these critical reactions to enhance their efficiency and reliability.
General Troubleshooting Workflow
Before diving into specific reaction issues, it's beneficial to have a systematic approach to troubleshooting. When a reaction fails to meet expectations, a logical diagnostic process can save significant time and resources.
Caption: General Troubleshooting Workflow for Synthesis Optimization.
FAQs: General Synthesis & Reaction Setup
Q1: My reaction is not starting, and TLC/LC-MS analysis shows only starting materials. What are the first things I should check?
A1: When there is a complete lack of conversion, the issue often lies with one of three critical areas:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your Pd source has not been deactivated by improper storage or exposure to air. For Pd(0) catalysts like Pd(PPh₃)₄, which can be sensitive, consider using a fresh batch or a more stable Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ that is reduced in situ.[4]
-
Reagent Quality: Verify the purity of your starting materials, especially the halide and the vinyl source. Impurities in the 3-halo-2-aminopyridine can poison the catalyst. For Suzuki reactions, ensure the boronic acid or its ester is not degraded. For Stille reactions, the organostannane reagent should be pure, as impurities can interfere with transmetalation.[2][5]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas throughout. All solvents and liquid reagents should be thoroughly degassed before use.
Q2: I'm observing the formation of a black precipitate (palladium black) early in the reaction, and the reaction has stalled. What does this mean and how can I prevent it?
A2: The formation of palladium black indicates that the palladium catalyst has precipitated out of the solution, leading to its deactivation. This is a common failure mode in cross-coupling reactions.
-
Causality: This often occurs when the ligand concentration is too low or the ligand is not robust enough to stabilize the palladium nanoparticles, which are intermediates in the catalytic cycle. High temperatures can also accelerate this process.
-
Solution:
-
Increase Ligand Loading: Try increasing the ligand-to-palladium ratio. Phosphine ligands, for example, stabilize the Pd(0) species and prevent agglomeration.[6]
-
Use More Robust Ligands: Sterically hindered and electron-rich ligands, such as Buchwald-type biaryl phosphines or N-heterocyclic carbenes (NHCs), can offer greater stability to the catalytic complex.[3][7]
-
Lower the Reaction Temperature: While this may slow down the reaction rate, it can often prevent catalyst decomposition.
-
Use a Stabilized Catalyst System: Consider using palladium nanoparticles stabilized by polymers or other materials, which have shown to be more resistant to aggregation.[6]
-
Q3: My product appears to be polymerizing or decomposing upon isolation. How can I improve its stability?
A3: 2-Vinylpyridine and its derivatives are known to be sensitive to polymerization, especially under light or heat.[8][9] The primary amine functionality can also make the molecule susceptible to oxidation.
-
Add an Inhibitor: During workup and purification, consider adding a small amount of a polymerization inhibitor like 4-tert-butylcatechol (BHT).[8]
-
Minimize Heat Exposure: Use lower temperatures during solvent evaporation (rotary evaporation). If column chromatography is necessary, perform it quickly and consider using a cooled column.
-
Protect from Light: Work in a fume hood with the sash down or wrap your flasks in aluminum foil to protect the compound from light.
-
Storage: Store the final product under an inert atmosphere, refrigerated, and protected from light.[8]
Troubleshooting Specific Synthetic Routes
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[10] It is often favored due to the low toxicity and stability of the boronic acid reagents.[3]
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Suzuki Coupling: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | Ineffective Base: The base is crucial for activating the boronic acid for transmetalation.[3] | Switch to a different base. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like Et₃N. The choice of base can be solvent and substrate-dependent. |
| Boronic Acid Decomposition: Vinylboronic acids can be unstable and undergo protodeboronation (replacement of the boron group with hydrogen). | Use a freshly opened bottle of vinylboronic acid or consider using a more stable potassium vinyltrifluoroborate salt or trivinylboroxane.[11] | |
| Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. | A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is often effective, as water helps dissolve the base.[10] Ensure solvents are properly degassed. | |
| Formation of Homocoupled Byproduct (Biaryl) | Oxygen Contamination: Oxygen can promote the homocoupling of the boronic acid. | Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (Ar or N₂) throughout the reaction. |
| High Catalyst Loading/Temperature: Can sometimes favor side reactions. | Reduce the catalyst loading and/or the reaction temperature. | |
| Protodeboronation of Starting Material | Presence of Protic Impurities/Water: Water is often necessary, but excess acid or base can lead to the cleavage of the C-B bond. | Ensure the pH of the reaction is not too acidic or basic. Use anhydrous solvents if water is not required for your specific base. |
The Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[1] For synthesizing this compound, this would typically involve reacting a 3-halo-2-aminopyridine with ethylene or a vinyl equivalent.
Caption: Simplified Catalytic Cycle of the Heck Reaction.
Heck Reaction: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield / Stalled Reaction | Base Incompatibility: The base is critical for regenerating the Pd(0) catalyst.[1] Inorganic bases (K₂CO₃, Cs₂CO₃) or organic bases (Et₃N, DIPEA) are commonly used. | Screen different bases. The choice can significantly impact the yield. For aryl bromides, organic bases are often effective. |
| Catalyst Poisoning: The amine group on the pyridine ring can coordinate to the palladium center and inhibit catalysis. | Use a ligand that can compete with the pyridine nitrogen for coordination, such as a bulky phosphine ligand. Sometimes, converting the amine to an amide for the reaction and deprotecting it later can improve yields. | |
| Formation of Isomeric Byproducts | Incorrect Regioselectivity: The vinyl group can add at different positions. | The regioselectivity of the Heck reaction is influenced by the electronics of the alkene and the steric bulk of the catalyst. Using more sterically demanding phosphine ligands can improve selectivity.[12] |
| Reduced Starting Material | β-Hydride Elimination from the Wrong Intermediate: This can lead to the formation of de-halogenated starting material. | This is a known side reaction.[13] Optimizing the ligand, base, and temperature can help minimize this pathway. Sometimes, adding a silver or thallium salt can act as a halide scavenger and improve results, though this adds toxicity concerns. |
The Stille Coupling
The Stille reaction involves the coupling of an organostannane (organotin) reagent with an organic halide.[2][5] While highly versatile and tolerant of many functional groups, its primary drawback is the toxicity of the tin reagents.[5][14]
Caption: Simplified Catalytic Cycle of the Stille Coupling.
Stille Coupling: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | Slow Transmetalation Step: Transmetalation is often the rate-limiting step in the Stille cycle.[15] | Additives can accelerate this step. The addition of Cu(I) salts (e.g., CuI) or fluoride sources (e.g., CsF) can significantly increase the reaction rate.[5][7] |
| Ligand Choice: The ligand influences both catalyst stability and reactivity. | Electron-rich, sterically hindered phosphine ligands typically accelerate the coupling.[7] Consider screening ligands like P(t-Bu)₃ or AsPh₃. | |
| Difficulty in Purification | Tin Byproducts: The main challenge of the Stille reaction is removing the stoichiometric tributyltin halide byproducts. | Several workup procedures can be effective: - Fluoride Wash: A wash with aqueous KF will precipitate the tin as insoluble tributyltin fluoride. - Column Chromatography: Use of silica gel can be effective, but sometimes tin byproducts co-elute. A plug of basic alumina or florisil can be helpful. - Recrystallization: If the product is a solid, recrystallization is often the best way to remove tin residues.[7] |
| Homocoupling of Stannane | Reaction Conditions: Certain conditions can promote the homocoupling of the organotin reagent. | This is less common than in Suzuki couplings but can occur. Ensure a strictly inert atmosphere and consider using a different palladium source or ligand. |
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is a representative example and may require optimization for your specific setup and scale.
Materials:
-
3-Bromo-2-aminopyridine
-
Potassium vinyltrifluoroborate
-
Pd(dppf)Cl₂ (Palladium(II) dichlorobis(1,1'-bis(diphenylphosphino)ferrocene))
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-2-aminopyridine (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and Cs₂CO₃ (3.0 equiv).
-
Add the catalyst, Pd(dppf)Cl₂ (0.03 equiv).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture. The reaction concentration should be approximately 0.1 M with respect to the starting halide.
-
Heat the reaction mixture to 90-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. Be careful not to use excessive heat to prevent polymerization.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
Purification Strategies: FAQs
Q1: My product is a polar amine, and it streaks badly on silica gel chromatography. What can I do?
A1: This is a common issue with amines.
-
Add a Base to the Eluent: Add a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonium hydroxide, to the mobile phase. This will neutralize the acidic sites on the silica gel and prevent the amine from tailing.
-
Use a Different Stationary Phase: Consider using a different stationary phase like basic alumina or a reverse-phase C18 silica gel.
-
Cation-Exchange Chromatography: For difficult separations or removal of non-basic impurities, cation-exchange chromatography can be a very effective method for purifying aminopyridine derivatives.[16]
Q2: How can I effectively remove residual palladium from my final product?
A2: Residual palladium is a major concern, especially in pharmaceutical applications.
-
Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon can adsorb a significant amount of palladium.
-
Metal Scavengers: Use commercially available silica-based metal scavengers with functional groups (e.g., thiols, amines) that chelate palladium.
-
Aqueous Washes: Washing the organic solution of your product with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help extract residual palladium.
-
Recrystallization: If your product is crystalline, recrystallization is often the most effective method for removing both organic and inorganic impurities, including residual metals.
References
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]
-
Wikipedia. (2023). Stille reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
- Various Authors. (2022). Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. Applied Organometallic Chemistry.
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
- Various Authors. (2023). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. Chemical Science.
- Buszek, K. R., & Brown, N. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters, 9(5), 707-710.
- Various Authors. (2008). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution. Express Polymer Letters, 2(10), 736-742.
- Various Authors. (2021). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Chemical Reviews.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Various Authors. (2022). Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro-1H-azepines, 1,4-cyclohexadienes, 2H-pyrans, and 1,3-butadienes. ChemRxiv.
- Various Authors. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI.
- Various Authors. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters.
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
- Various Authors. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.
- Various Authors. (2014).
-
Wikipedia. (2023). 2-Vinylpyridine. Retrieved from [Link]
- CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine. (2013).
- CN102276526B - Synthesis method of 2-amino pyridine compounds. (2013).
- Various Authors. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- Various Authors. (1992). Synthesis, characterization and thermal behaviour of some poly(2-vinyl pyridine) complexes. Journal of Thermal Analysis.
- Various Authors. (2015). ChemInform Abstract: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. ChemInform.
-
Organic Syntheses. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
- An, H. J., & Lebrilla, C. B. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 225(2), 319-325.
- Various Authors. (2019). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences.
-
Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved from [Link]
- Various Authors. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Journal of the Serbian Chemical Society.
- US5149775A - Method for purifying high molecular weight vinylpyridine/styrene polymers
- CN104016905A - Method for preparing 2-vinylpyridine. (2014).
-
LobaChemie. (n.d.). 2-AMINO-3-METHYLPYRIDINE For Synthesis. Retrieved from [Link]
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions [organic-chemistry.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. expresspolymlett.com [expresspolymlett.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 9. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Vinylpyridin-2-amine
Introduction
Welcome to the Technical Support Center for the purification of 3-Vinylpyridin-2-amine (3-ethenylpyridin-2-amine). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. This compound is a bifunctional molecule, incorporating both a basic aminopyridine core and a reactive vinyl group. This unique combination presents specific purification challenges, primarily the compound's propensity for polymerization and its strong interaction with standard purification media.
This document provides a framework of purification strategies and troubleshooting guides based on established chemical principles and protocols for analogous compounds, as specific literature for this exact molecule is scarce. The methodologies presented herein are intended as a robust starting point for developing a tailored purification process.
Part 1: Core Purification Challenges & Pre-Purification Considerations
The primary obstacles in purifying this compound stem from its dual functionality.
-
High Reactivity of the Vinyl Group : The vinyl substituent is susceptible to polymerization, which can be initiated by heat, light, acid, or radical initiators. This necessitates careful handling and the use of inhibitors, especially during processes involving heat like distillation or hot recrystallization.[1][2]
-
Basicity of the Aminopyridine Core : The pyridine nitrogen and the exocyclic amine are basic. This can lead to strong, non-ideal interactions with acidic stationary phases like standard silica gel during column chromatography, resulting in significant peak tailing and potential sample degradation or irreversible adsorption.[3]
-
Potential Impurities : Impurities are typically carried over from the synthesis, which may include starting materials, catalysts, and by-products such as isomers or oligomers/polymers of the desired product.
Initial Work-up & Handling
Before attempting rigorous purification, a standard aqueous work-up is often necessary to remove inorganic salts and highly polar impurities.
-
Extraction : After quenching the reaction, the product can be extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.
-
Washing : The combined organic layers should be washed with brine to remove residual water and then dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Inhibitor Addition : It is highly recommended to add a polymerization inhibitor, such as 4-tert-butylcatechol (TBC) at a concentration of 0.1%, to the crude product solution if it is to be concentrated under heat or stored.[1]
Part 2: Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
FAQ: Column Chromatography
Q1: My compound is streaking badly on the silica gel TLC plate and I'm getting severe tailing during column chromatography. How can I fix this?
A1: This is a classic problem for basic compounds like aminopyridines on acidic silica gel.[3] The interaction between the basic nitrogen atoms and acidic surface silanol groups causes the tailing. Here are several effective strategies:
-
Strategy 1: Basic Modifier in Eluent : Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (Et₃N) or pyridine in your hexane/ethyl acetate or DCM/methanol eluent system.[4] This competitively binds to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Strategy 2: Alternative Stationary Phases : Switch to a more inert or basic stationary phase.
-
Alumina (basic or neutral) : Alumina is an excellent alternative for the purification of amines.[5]
-
Florisil : This is a mild, neutral magnesium silicate that can be effective for separating less polar amines.[6]
-
Amine-Functionalized Silica : Pre-treated silica with amino groups provides a basic surface that significantly improves peak shape for basic analytes.
-
-
Strategy 3: Cation-Exchange Chromatography : For more complex mixtures, cation-exchange chromatography can be a powerful technique. The aminopyridine will bind to the column at a neutral pH and can be eluted by increasing the pH or the ionic strength of the buffer.[7]
Q2: I have very low recovery of my product after column chromatography. Where is it going?
A2: Low recovery can be due to irreversible adsorption onto the column or degradation on the stationary phase.[3]
-
Irreversible Adsorption : If you are using standard silica, the strong acidic sites can permanently bind a portion of your basic product. The solutions in Q1 (using basic modifiers or alternative stationary phases) will also solve this issue.
-
Degradation : The acidic surface of silica gel can catalyze the degradation or polymerization of sensitive compounds. A 2D TLC test can help diagnose this. Spot your crude material on the bottom-left corner of a square TLC plate, run it, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, your compound is degrading on the plate.[3] Switching to a neutral stationary phase like alumina or florisil is recommended.
Logical Workflow for Troubleshooting Chromatography
Caption: Troubleshooting workflow for peak tailing in chromatography.
FAQ: Recrystallization & Stability
Q3: I tried to recrystallize my product from hot solvent, but it turned into an insoluble brown goo. What happened?
A3: This is likely due to heat-induced polymerization of the vinyl group.[1] While recrystallization is a powerful technique, it must be approached with caution for this molecule.
-
Lower Temperature : Attempt recrystallization at or near room temperature. Find a binary solvent system where your compound is soluble in one solvent ("solvent") and insoluble in the other ("anti-solvent"), and both are miscible. Dissolve the crude product in a minimal amount of the "solvent" and slowly add the "anti-solvent" until turbidity persists. Allow it to stand, or gently cool it, to induce crystallization.
-
Use an Inhibitor : If heating is unavoidable, ensure the solution contains a polymerization inhibitor like TBC.
-
Avoid Acidic Conditions : Trace acid can catalyze polymerization. Ensure all glassware is clean and free of acid residue.
Q4: My purified this compound is colorless initially but turns yellow or brown upon storage. How can I prevent this?
A4: Discoloration is a sign of degradation or oligomerization.[8] Proper storage is critical.
-
Store Cold and Dark : Store the purified compound in a tightly sealed amber vial at low temperatures (e.g., -20°C).
-
Inert Atmosphere : If possible, store under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Add Inhibitor : For long-term storage, especially if the material is not completely solid, adding a small amount of a polymerization inhibitor is advisable.
Part 3: Experimental Protocols
Disclaimer: These are general protocols based on related compounds and should be optimized for your specific case.
Protocol 1: Flash Column Chromatography on Alumina
This protocol is recommended for researchers experiencing issues with silica gel.
-
Stationary Phase Selection : Use neutral or basic alumina (Activity I), 70-230 mesh.
-
Eluent Selection :
-
Using TLC on alumina plates, find a solvent system that gives your product an Rf value of ~0.25-0.35.
-
Good starting points are gradients of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) or methanol in dichloromethane (e.g., 1% to 5% MeOH).
-
-
Column Packing :
-
Dry-pack the column with alumina.
-
Saturate the column with the initial, least polar eluent mixture. Do not let the column run dry.[4]
-
-
Sample Loading :
-
Dissolve your crude product (containing an inhibitor) in a minimal amount of the eluent or dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the compound in a volatile solvent (like DCM), add a small amount of alumina, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution :
-
Begin elution with the starting solvent mixture.
-
Gradually increase the polarity of the eluent to move your compound down the column.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Post-Purification :
-
Combine the pure fractions.
-
Add a polymerization inhibitor (e.g., 0.1% TBC) before solvent removal if not already present.
-
Remove the solvent under reduced pressure at low temperature (≤ 30°C).
-
Protocol 2: Recrystallization using a Binary Solvent System
This method avoids high temperatures that can cause polymerization.
-
Solvent Screening :
-
Find a "solvent" that readily dissolves your compound at room temperature (e.g., dichloromethane, ethyl acetate, acetone).
-
Find an "anti-solvent" in which your compound is insoluble (e.g., hexanes, pentane, diethyl ether). The two solvents must be miscible.[9]
-
-
Procedure :
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add the "solvent" dropwise at room temperature with swirling, until the solid is just dissolved. Use the minimum amount necessary.
-
Slowly, add the "anti-solvent" dropwise with continuous swirling.
-
Continue adding until the solution becomes persistently cloudy (turbid).
-
If too much anti-solvent is added, add a few drops of the "solvent" to clarify the solution.
-
Stopper the flask and allow it to stand undisturbed at room temperature. If no crystals form, place it in a refrigerator (4°C), and then a freezer (-20°C). Avoid rapid cooling.[10]
-
-
Isolation :
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals on the filter with a small amount of ice-cold anti-solvent to remove residual soluble impurities.[10]
-
Dry the crystals under vacuum at room temperature.
-
Data Summary Table
| Purification Method | Stationary Phase / Solvent System | Key Advantages | Common Issues & Mitigations |
| Column Chromatography | Alumina with Hexane/EtOAc or DCM/MeOH gradient | Excellent for basic compounds, avoids degradation. | Can have lower resolution than silica; requires solvent screening. |
| Silica Gel with Hexane/EtOAc + 1% Et₃N | High resolution, widely available. | Issue: Tailing. Mitigation: Add basic modifier. | |
| Recrystallization | Binary Solvent System (e.g., DCM/Hexanes) at RT | Avoids heat-induced polymerization; scalable. | Issue: Oiling out. Mitigation: Slower anti-solvent addition or cooling. |
Part 4: Purity Assessment
After purification, the purity of this compound should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC) : A reverse-phase C18 column can be used. To get sharp peaks for this basic analyte, an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) in the mobile phase (water/acetonitrile or water/methanol) is typically required. Alternatively, specialized columns for basic compounds can be used.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Provides information on purity and confirms the molecular weight. The volatility of the compound makes it suitable for GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : The most powerful tool for structural confirmation and purity assessment. Integration of the ¹H NMR spectrum against a certified internal standard (qNMR) can provide a highly accurate purity value.
References
-
Huang, D., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Angewandte Chemie International Edition. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Katritzky, A. R., et al. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. Available at: [Link]
-
Tovar, F., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Solvents used for recrystallization. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]
-
Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask... Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Available at: [Link]
-
University of York, Department of Chemistry. (n.d.). Single-solvent recrystallisation. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Available at: [Link]
-
Wikipedia. (n.d.). 2-Vinylpyridine. Available at: [Link]
-
PubChem. (n.d.). 3-Ethynylpyridin-2-amine. Available at: [Link]
- American Chemical Society. (2026).
-
Journal of Thermal Analysis and Calorimetry. (1992). Synthesis, characterization and thermal behaviour of some poly(2-vinyl pyridine) complexes. Available at: [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Available at: [Link]
-
PubChem. (n.d.). N-ethenyl-N-methyl-3-propylpyridin-2-amine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloropyridin-2-amine. Acta Crystallographica Section E. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Available at: [Link]
-
PubChem. (n.d.). 2-Vinylpyridine. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules. Available at: [Link]
Sources
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
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- 4. Chromatography [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 11. helixchrom.com [helixchrom.com]
Common side reactions in the synthesis of 3-Vinylpyridin-2-amine
Welcome to the technical support center for the synthesis of 3-Vinylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile building block. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound, and what are their primary advantages and disadvantages?
There are three primary synthetic routes to this compound, each with its own set of advantages and potential pitfalls:
| Synthetic Route | Starting Materials | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed Cross-Coupling | 2-Amino-3-halopyridine and a vinylating agent | High functional group tolerance; mild reaction conditions often possible. | Potential for catalyst inhibition by the amino group; risk of side reactions like homocoupling. |
| Wittig-Type Olefination | 2-Amino-3-formylpyridine and a phosphonium ylide or phosphonate | Well-established and reliable for C=C bond formation. | Stoichiometric byproduct formation; potential for issues with ylide stability and stereoselectivity. |
| Dehydration of an Alcohol Precursor | 1-(2-Aminopyridin-3-yl)ethan-1-ol | Atom-economical; can be a simple, one-step process. | Often requires harsh acidic or basic conditions, which can lead to side reactions and polymerization. |
Each of these routes will be discussed in detail in the following troubleshooting guides.
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful methods for the vinylation of 3-halo-2-aminopyridines. However, the presence of the 2-amino group can introduce specific challenges.
Q2: My Suzuki-Miyaura coupling of 2-amino-3-bromopyridine with vinylboronic acid is giving low yields. What are the likely causes and how can I troubleshoot this?
Low yields in the Suzuki-Miyaura coupling of 2-amino-3-bromopyridine are often attributed to catalyst inhibition or competing side reactions.
Causality: The lone pair of electrons on the 2-amino group can coordinate to the palladium center, leading to catalyst deactivation. Additionally, side reactions such as protodeboronation of the vinylboronic acid and homocoupling of the starting materials can consume reactants and reduce the yield of the desired product. The labile protons on the primary amine can also make it a poor choice for some Suzuki coupling reactions.[1]
Troubleshooting Strategies:
-
Protect the Amino Group: Temporarily protecting the 2-amino group as an amide (e.g., using acetic anhydride to form the acetamide) can prevent its coordination to the palladium catalyst.[1] The protecting group can be removed post-coupling.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can often stabilize the palladium catalyst and promote the desired cross-coupling over side reactions.
-
Base and Solvent Optimization: The choice of base and solvent is critical. A weaker base may be necessary to prevent decomposition of the vinylboronic acid, while the solvent system (e.g., a mixture of 1,4-dioxane and water) should be optimized for both solubility and reactivity.[1]
-
Reaction Temperature: Carefully controlling the reaction temperature is crucial, as higher temperatures can lead to increased side reactions.[1]
Workflow: Troubleshooting Low Yields in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Q3: I am observing significant homocoupling of my vinylstannane reagent in a Stille coupling reaction. How can I minimize this side reaction?
Homocoupling is a common side reaction in Stille couplings, where two molecules of the organostannane reagent couple with each other.
Causality: This side reaction can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a slight excess of the 3-halo-2-aminopyridine to ensure the vinylstannane is consumed by the desired cross-coupling reaction.
-
Lower Reaction Temperature: Homocoupling is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Additives: The addition of certain additives, such as copper(I) salts, can sometimes suppress homocoupling and promote the desired cross-coupling.
-
Purification: While not a preventative measure, careful purification by column chromatography is often necessary to separate the desired product from the homocoupled byproduct.
Troubleshooting Guide 2: Wittig-Type Olefination Reactions
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are classic methods for converting aldehydes to alkenes. In this context, 2-amino-3-formylpyridine is the key starting material.
Q4: My Wittig reaction with 2-amino-3-formylpyridine is messy, and I'm having trouble isolating the product from the triphenylphosphine oxide byproduct. What can I do?
The formation of triphenylphosphine oxide is an inherent part of the Wittig reaction, and its removal can be challenging.
Causality: The driving force of the Wittig reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[2] This byproduct is often crystalline and can co-precipitate with the desired product, making purification difficult.
Troubleshooting Strategies:
-
Use the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction utilizes a phosphonate reagent, and the resulting phosphate byproduct is typically water-soluble and easily removed by aqueous extraction.[3][4] This is often the most effective solution to the byproduct removal problem.
-
Modified Wittig Reagents: Certain modified Wittig reagents are designed to produce byproducts that are more easily removed.
-
Purification Techniques: If the standard Wittig reaction is used, careful column chromatography is the most common method for separating the product from triphenylphosphine oxide. In some cases, precipitation/crystallization techniques can be employed.
Protocol: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound
-
Prepare the Phosphonate Ylide:
-
To a solution of diethyl methylphosphonate in anhydrous THF at -78 °C, add a strong base such as n-butyllithium dropwise.
-
Allow the mixture to stir at -78 °C for 30 minutes to form the phosphonate carbanion.
-
-
Olefination:
-
Slowly add a solution of 2-amino-3-formylpyridine in anhydrous THF to the ylide solution at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Q5: The stereoselectivity of my olefination reaction is poor, leading to a mixture of E and Z isomers. How can I improve this?
The stereochemical outcome of Wittig-type reactions is highly dependent on the nature of the ylide and the reaction conditions.
Causality: Stabilized ylides (often used in the HWE reaction) typically favor the formation of the (E)-alkene, while non-stabilized ylides (in the standard Wittig reaction) tend to give the (Z)-alkene. The reaction conditions can also influence the equilibration of intermediates, affecting the final E/Z ratio.[3]
Troubleshooting Strategies:
-
Choice of Reagent: For the synthesis of the likely more stable (E)-3-Vinylpyridin-2-amine, the Horner-Wadsworth-Emmons reaction is generally preferred due to its inherent (E)-selectivity with stabilized ylides.[4]
-
Modified Conditions: For (Z)-selectivity, modified Wittig conditions (e.g., salt-free ylides) or specific HWE variants (e.g., Still-Gennari modification) can be employed.[5]
-
Isomer Separation: If a mixture of isomers is unavoidable, careful purification by chromatography (e.g., HPLC) may be necessary to separate the E and Z isomers.
Troubleshooting Guide 3: Dehydration of Alcohol Precursors
The dehydration of 1-(2-aminopyridin-3-yl)ethan-1-ol is a direct route to this compound. However, the conditions required can lead to unwanted side reactions.
Q6: I am attempting to dehydrate 1-(2-aminopyridin-3-yl)ethan-1-ol, but I am observing significant polymerization and charring. What is causing this and how can I prevent it?
Vinylpyridines are known to be susceptible to polymerization, especially under acidic or high-temperature conditions.[6]
Causality: The vinyl group is electron-rich and can readily undergo polymerization, which is often initiated by acid or heat. The amino group can also participate in side reactions under harsh acidic conditions.
Troubleshooting Strategies:
-
Milder Dehydration Conditions: Explore milder dehydration reagents that operate at lower temperatures.
-
Use of a Polymerization Inhibitor: The addition of a radical inhibitor, such as hydroquinone or 4-tert-butylcatechol, to the reaction mixture can help prevent polymerization of the product as it is formed.[6]
-
Distillation under Reduced Pressure: If the product is volatile, distillation under reduced pressure can remove it from the reaction mixture as it is formed, minimizing its exposure to harsh conditions and reducing the likelihood of polymerization. The presence of an inhibitor during distillation is also recommended.[6]
Diagram: Polymerization as a Key Side Reaction
Caption: The polymerization of this compound is a major side reaction.
References
-
Wikipedia. 2-Vinylpyridine. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
University of Rochester. Workup: Amines. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
PubChem. 2-Vinylpyridine. [Link]
-
ResearchGate. Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. [Link]
-
PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
-
CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Xingwei Li. Aminative Suzuki–Miyaura coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
-
ResearchGate. Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). [Link]
-
University of Bath's research portal. Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides. [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
MDPI. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]
-
Organic Syntheses. 2,3-diaminopyridine. [Link]
-
PubMed Central. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]
-
ResearchGate. Influence of the Solvent on the Stereochemical Outcome of the Wittig Reaction on N-protected -amino Aldehydes and Alkyl(triphenyl)phosphoranilydene Acetates. [Link]
-
Chem-Station Int. Ed. Negishi Cross Coupling Reaction. [Link]
-
YouTube. How to remove pyridine from your reaction crude?. [Link]
-
Total Synthesis. Wittig Reaction Mechanism & Examples –. [Link]
-
Polimery. Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction. [Link]
-
ResearchGate. Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides. [Link]
-
ATB. 2-Vinylpyridine | C 7 H 7 N | MD Topology | NMR | X-Ray. [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in Pyridine Vinylation Reactions
Welcome to the Technical Support Center for pyridine vinylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in these crucial transformations. The content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyridine vinylation reaction (e.g., a Heck-Mizoroki reaction) is showing low to no conversion. What are the primary suspects?
Low or no conversion in a pyridine vinylation reaction can often be attributed to one or more of the following factors:
-
Catalyst Inactivation (Poisoning): The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst, leading to catalyst deactivation. This is a very common issue in reactions involving N-heterocycles.
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature are critical and highly interdependent. An inappropriate combination can halt the catalytic cycle.
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center, facilitating oxidative addition, and promoting reductive elimination. A poorly chosen ligand can lead to an inactive catalyst or slow reaction rates.
-
Substrate Reactivity Issues: The electronic and steric properties of your specific pyridine substrate can significantly impact its reactivity.
The following troubleshooting workflow can help you systematically diagnose the issue:
Caption: A general troubleshooting workflow for low conversion in pyridine vinylation.
Q2: I suspect catalyst poisoning by the pyridine nitrogen is the main issue. How can I mitigate this and improve my yield?
Catalyst poisoning by the pyridine nitrogen is a frequent challenge. The lone pair on the nitrogen atom can coordinate strongly to the palladium center, effectively blocking the active site. Here are several strategies to address this problem, ranging from simple adjustments to more involved modifications:
A. Increase Catalyst Loading:
While not the most elegant solution, increasing the catalyst loading (e.g., from 2 mol% to 5-10 mol%) can sometimes compensate for the partial deactivation of the catalyst pool. This is a quick first step to diagnose if catalyst activity is the limiting factor.
B. Employ Bulky Ligands:
Bulky ligands can sterically shield the palladium center, hindering the coordination of the pyridine nitrogen. This is a highly effective strategy.
| Ligand Type | Examples | Rationale |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | These ligands are both bulky and electron-rich, which promotes the formation of the active monoligated Pd(0) species and enhances the rate of oxidative addition.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong σ-donors and can form very stable complexes with palladium, often resisting displacement by the pyridine substrate. |
C. Modify the Pyridine Substrate:
-
N-Oxide Formation: Converting the pyridine to its corresponding N-oxide masks the lone pair on the nitrogen, preventing it from coordinating to the palladium catalyst. The N-oxide can then be deoxygenated in a subsequent step to regenerate the pyridine. This method has been shown to be effective in various coupling reactions.
Experimental Protocol: N-Oxidation of a Pyridine Substrate
-
Dissolve the pyridine substrate (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pyridine N-oxide.
-
-
Protonation/Lewis Acid Addition: In some cases, adding a Lewis acid or a strong Brønsted acid can protonate the pyridine nitrogen, preventing it from binding to the catalyst. However, this approach must be used with caution as it can affect the stability of other functional groups and the overall reaction conditions.
D. Use a "Guard Bed" in Flow Chemistry:
For continuous flow applications, a pre-column packed with a sacrificial material can be used to capture the pyridine substrate before it reaches the main catalyst bed, thus extending the lifetime of the primary catalyst.[2]
Q3: My reaction is sluggish, and I'm still getting low yields even after addressing potential catalyst poisoning. How do I choose the optimal ligand and base combination?
The interplay between the ligand and the base is critical for a successful pyridine vinylation. A systematic screening approach is often the most effective way to identify the optimal combination for your specific substrate.
Ligand Selection:
The choice of ligand influences both the stability and the reactivity of the palladium catalyst. For electron-deficient pyridines, electron-rich and bulky ligands are generally preferred as they promote the oxidative addition step, which is often rate-limiting.
Base Selection:
The base plays a crucial role in the deprotonation of the vinylating agent and in the regeneration of the active Pd(0) catalyst. The strength and nature of the base can significantly impact the reaction outcome.
-
Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.
-
Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also employed.
High-Throughput Screening Protocol for Ligand and Base Optimization:
This protocol is designed for a 24-well plate format to efficiently screen multiple conditions.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your halopyridine substrate and the vinylating agent in a degassed solvent (e.g., dioxane, DMF, or toluene).
-
Prepare stock solutions of various palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands in a degassed solvent.
-
-
Arraying Reagents:
-
To each well of a 24-well plate, add the desired base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N).
-
Dispense the palladium precursor and ligand stock solutions to the appropriate wells to create a matrix of catalyst systems.
-
-
Initiating the Reaction:
-
Add the substrate/vinylating agent stock solution to each well.
-
Seal the plate and heat to the desired temperature (e.g., 80-120 °C) with stirring.
-
-
Analysis:
-
After a set time (e.g., 12-24 hours), cool the plate to room temperature.
-
Take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
-
Caption: A simplified workflow for high-throughput screening of reaction conditions.
The results from this screening will provide a clear indication of the most promising ligand/base combination for your specific pyridine vinylation.
Q4: I am observing significant side product formation. What are the common side reactions and how can I suppress them?
Side reactions can significantly reduce the yield of your desired vinylated pyridine. Common side reactions include:
-
Homocoupling of the Vinylating Agent: This can occur, especially in the presence of oxygen.
-
Dehalogenation of the Pyridine Substrate: This leads to the formation of the corresponding unsubstituted pyridine.
-
Isomerization of the Product: The desired vinylpyridine may isomerize to a thermodynamically more stable isomer.
Strategies to Minimize Side Reactions:
-
Rigorous Exclusion of Oxygen: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen). This is crucial to prevent homocoupling and catalyst oxidation.
-
Optimize Reaction Temperature: Higher temperatures can sometimes promote side reactions. Once a reasonable conversion is achieved, try lowering the temperature in 10 °C increments to see if the selectivity improves.
-
Choice of Base: A base that is too strong or too weak can lead to side reactions. The screening protocol described in Q3 can help identify a base that promotes the desired reaction while minimizing side product formation.
Q5: My 2-substituted or 2,6-disubstituted pyridine is particularly unreactive. How can I overcome the steric hindrance?
Steric hindrance from substituents at the 2- and 6-positions of the pyridine ring can significantly impede the approach of the palladium catalyst to the reaction center, thus slowing down or completely inhibiting the reaction.
Strategies for Overcoming Steric Hindrance:
-
Bulky, Electron-Rich Ligands: As mentioned in Q2, ligands like XPhos, SPhos, and other Buchwald-type biarylphosphines are particularly effective for sterically demanding substrates. Their bulkiness can help to create a more open coordination sphere around the palladium, allowing for the accommodation of hindered substrates.
-
Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential substrate or product decomposition at elevated temperatures.
-
Alternative Catalytic Systems: In some cases, switching to a different metal catalyst, such as nickel, may be beneficial for highly hindered substrates.[1]
Illustrative Mechanistic Pathway:
The following diagram illustrates the generally accepted mechanism for the Heck-Mizoroki reaction, highlighting the key steps where steric and electronic factors play a crucial role.
Sources
Preventing polymerization during 3-Vinylpyridin-2-amine synthesis
Welcome to the technical support guide for the synthesis of 3-Vinylpyridin-2-amine. This document is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive monomer. The inherent tendency of vinylpyridines to undergo spontaneous polymerization presents a significant challenge during synthesis, purification, and storage. This guide provides in-depth, experience-driven insights and actionable protocols to help you navigate these challenges, ensuring the integrity and success of your experiments.
I. Understanding the Challenge: The Propensity for Polymerization
This compound, like other vinyl-substituted pyridines, is highly susceptible to polymerization.[1][2] This reactivity is primarily driven by the vinyl group, which can readily undergo free-radical polymerization. The process can be initiated by heat, light, or the presence of radical species, leading to the formation of undesirable oligomers and polymers. This not only reduces the yield of the desired monomer but can also cause significant issues in downstream applications and purification processes, such as fouling of distillation columns.[1]
The polymerization is often an exothermic process. If it occurs within a closed container, the buildup of heat and pressure can lead to a violent rupture of the vessel.[2] Therefore, understanding and implementing effective preventative measures is paramount for both experimental success and laboratory safety.
II. Proactive Prevention: A Multi-faceted Approach
Preventing polymerization requires a holistic strategy that encompasses the entire workflow, from the initial synthesis to final storage. The following sections detail critical control points and recommended procedures.
A. Strategic Synthesis: Palladium-Catalyzed Cross-Coupling
While various synthetic routes to aminopyridines exist, a common and effective method for introducing the vinyl group at the 3-position is through a palladium-catalyzed cross-coupling reaction, such as the Heck, Suzuki, or Stille reaction.[3][4][5] These reactions offer a controlled way to form the C-C bond between a precursor, such as 3-bromo-2-aminopyridine, and a vinyl source.
However, the elevated temperatures often required for these reactions can also initiate polymerization. Therefore, careful selection of reaction conditions and the use of an appropriate inhibitor are crucial.
The choice of inhibitor for use during synthesis must be compatible with the palladium catalyst and other reaction components. Phenolic inhibitors are a good first choice.
| Inhibitor | Recommended Concentration (w/w) | Key Considerations |
| 4-tert-Butylcatechol (TBC) | 0.1 - 0.5% | Highly effective.[1] Often requires the presence of a small amount of oxygen to function as a radical scavenger. |
| Hydroquinone (HQ) | 0.1 - 0.5% | A common and effective inhibitor. |
| Phenothiazine (PTZ) | 0.05 - 0.2% | Can be effective at lower concentrations. |
Note: The optimal inhibitor and its concentration may need to be determined empirically for your specific reaction conditions. It is advisable to start with a lower concentration and increase if polymerization is still observed.
This protocol provides a representative procedure for the synthesis of this compound using a Suzuki-Miyaura coupling.
Materials:
-
3-Bromo-2-aminopyridine
-
Potassium vinyltrifluoroborate[6]
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane/Water (4:1)
-
4-tert-Butylcatechol (TBC)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 3-bromo-2-aminopyridine (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and cesium carbonate (2.0 equiv).
-
Add 4-tert-butylcatechol (0.2% w/w relative to 3-bromo-2-aminopyridine).
-
Add palladium(II) acetate (2 mol%) and triphenylphosphine (6 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to 80-90 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
B. Purification Under Controlled Conditions
Purification, especially distillation, is a high-risk step for polymerization due to the use of elevated temperatures.[1]
-
Add a non-volatile inhibitor: Before starting the distillation, add a fresh portion of a high-boiling point inhibitor, such as 4-tert-butylcatechol (TBC) or phenothiazine (PTZ), to the crude product. A concentration of 0.1-0.5% (w/w) is recommended.
-
Use a vacuum: Perform the distillation under reduced pressure to lower the boiling point of the this compound. This is the most critical step to minimize thermal stress on the molecule.
-
Maintain a controlled temperature: Use an oil bath with a temperature controller to ensure a stable and minimal distillation temperature. Avoid overheating the distillation flask.
-
Ensure a gentle flow of inert gas: A slow bleed of an inert gas like argon or nitrogen can help to prevent the ingress of oxygen, which can sometimes contribute to polymerization, although some inhibitors like TBC work synergistically with trace oxygen.
-
Cool the receiving flask: Keep the receiving flask in an ice bath to rapidly cool the distilled product, further reducing the risk of polymerization.
C. Storage and Handling for Long-Term Stability
Even after purification, this compound remains susceptible to polymerization.[7] Proper storage is essential to maintain its quality over time.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Low temperatures significantly reduce the rate of polymerization.[1][7] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Excludes oxygen, which can initiate peroxide formation and subsequent polymerization.[2] |
| Light Exposure | Amber glass bottle or foil-wrapped container | Protects from UV light, which can initiate free-radical polymerization. |
| Inhibitor | 0.1-0.2% 4-tert-Butylcatechol (TBC) | Provides active stabilization during storage. |
III. Troubleshooting Guide
Even with the best preventative measures, issues can arise. This section addresses common problems encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes viscous or solidifies. | Spontaneous polymerization of the product or starting material. | - Immediately cool the reaction vessel in an ice bath to slow the polymerization. - If the reaction is salvageable, consider adding more inhibitor. - If the product has completely polymerized, the reaction will likely need to be repeated with a higher concentration of inhibitor from the start. |
| Low yield of the desired product. | - Incomplete reaction. - Polymerization of the product during workup or purification. - Catalyst deactivation. | - Ensure all reagents are pure and the reaction is run under a strict inert atmosphere. - Add a fresh portion of inhibitor before any heating steps in the workup (e.g., solvent removal). - Use fresh, high-quality palladium catalyst and ligands. |
| Product discolors (turns yellow or brown) upon storage. | Formation of oligomers or degradation products. | - Ensure the product is stored under an inert atmosphere, in the dark, and at a low temperature. - Check that an adequate amount of inhibitor is present. - If purity is critical for the next step, re-purification by vacuum distillation may be necessary. |
| Inhibitor needs to be removed before a subsequent polymerization reaction. | The inhibitor will prevent the desired polymerization from occurring. | - The most common method is to pass the monomer through a column of activated alumina. This will adsorb the phenolic inhibitor. - Alternatively, an aqueous basic wash (e.g., with 1M NaOH) can be used to remove phenolic inhibitors, followed by drying of the organic layer. |
IV. Visualizing the Process
To better understand the critical aspects of preventing polymerization, the following diagrams illustrate the key concepts.
Caption: Workflow for this compound Synthesis and Handling.
Caption: Free-Radical Polymerization and Inhibition Mechanism.
V. Frequently Asked Questions (FAQs)
Q1: Can I use a different palladium catalyst for the Suzuki-Miyaura coupling?
A1: Yes, other palladium catalysts such as Pd(PPh₃)₄ can also be effective. The optimal catalyst and ligand system may vary depending on the specific substrates and reaction conditions. It is always best to consult the literature for catalysts that have been successful with similar aminopyridine substrates.
Q2: My this compound has solidified in the bottle. Can I still use it?
A2: If the material has solidified due to polymerization, it is no longer the desired monomer and should be disposed of properly. Attempting to melt or use the polymer will not yield the correct results in subsequent reactions. If it has simply frozen, it can be thawed and used, but solidification at room temperature is a strong indication of polymerization.
Q3: How do I know if my inhibitor is still active?
A3: Most inhibitors are consumed over time, especially if the monomer is exposed to heat or light. For long-term storage, it is good practice to periodically check the appearance of the monomer. If signs of discoloration or increased viscosity are present, it may be an indication that the inhibitor is depleted. For critical applications, it is best to use freshly purified and stabilized monomer.
Q4: Are there any incompatible materials I should avoid when working with this compound?
A4: Avoid contact with strong oxidizing agents, peroxides, and acids, as these can initiate polymerization.[2] Also, ensure that all equipment is clean and free from any residues that could act as polymerization initiators.
VI. References
-
Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). National Institutes of Health.[Link]
-
Heck reaction. Wikipedia.[Link]
-
Stille reaction. Wikipedia.[Link]
-
2-Vinylpyridine. Wikipedia.[Link]
-
Heck Coupling. NROChemistry.[Link]
-
Stille Coupling. NROChemistry.[Link]
-
Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. MSU Chemistry.[Link]
-
Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. (2019). ACS Publications.[Link]
-
Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. ResearchGate.[Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.[Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.[Link]
-
Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 3-Vinylpyridin-2-amine Synthesis
Welcome to the dedicated support center for the synthesis of 3-Vinylpyridin-2-amine. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges and provide in-depth, field-proven guidance to optimize your reaction outcomes. Our approach is grounded in scientific principles and practical experience to ensure you can troubleshoot effectively and achieve your synthesis goals with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of this compound?
The synthesis of this compound and its derivatives typically involves cross-coupling reactions. The most prevalent and effective methods utilize palladium-based catalysts. Specifically, Suzuki-Miyaura coupling and Stille coupling are the most frequently employed reactions.[1][2][3]
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of a vinylboronic acid or its ester with a halopyridine.[2][4] Palladium catalysts such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are commonly used. The choice of catalyst often depends on the specific substrates and desired reaction kinetics.
-
Stille Coupling: This method couples a vinyltin reagent with a halopyridine.[3][5][6] Palladium catalysts like Pd(PPh₃)₄ are also effective here. While often high-yielding, the toxicity of organotin compounds is a significant drawback.[3][5][7]
Q2: How do I select the optimal palladium catalyst for my Suzuki-Miyaura coupling to synthesize this compound?
Selecting the ideal palladium catalyst requires consideration of several factors, including the nature of your substrates (specifically the halide on the pyridine ring) and the desired reaction conditions (temperature, solvent, and base).
-
For highly reactive starting materials (e.g., 2-amino-3-iodopyridine): A less active, yet highly stable catalyst like Pd(PPh₃)₄ is often sufficient. Its robustness allows for a wider range of reaction conditions.
-
For less reactive starting materials (e.g., 2-amino-3-bromopyridine or 2-amino-3-chloropyridine): More active catalyst systems are generally required. This often involves the use of a palladium(II) precatalyst, such as Pd(OAc)₂, combined with a phosphine ligand. Buchwald and Fu have developed highly effective catalyst systems for such challenging couplings. For instance, the use of ligands like SPhos or XPhos in combination with a palladium source can facilitate the coupling of less reactive aryl chlorides.
Q3: What role does the phosphine ligand play in the catalytic cycle?
Phosphine ligands are crucial for stabilizing the palladium center and modulating its reactivity. They influence the rate of both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[2]
-
Electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos): These ligands tend to accelerate the rate of oxidative addition, which is often the rate-limiting step, especially with less reactive aryl halides. The bulkiness of the ligand also promotes the reductive elimination step, leading to faster catalyst turnover.
-
Less bulky ligands (e.g., triphenylphosphine): While effective for more reactive substrates, they may not be sufficient to promote the coupling of challenging substrates like aryl chlorides.[8]
Below is a simplified diagram illustrating the general catalytic cycle for a Suzuki-Miyaura coupling reaction.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: A Senior Application Scientist's Guide to Managing Impurities in 3-Vinylpyridin-2-amine Production
Welcome to the technical support center for the production of 3-Vinylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-purity this compound. As a crucial building block in pharmaceutical synthesis, the purity of this compound is paramount. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, control, and minimize impurities in your reactions.
Understanding the Landscape: Synthesis and Impurity Formation
The synthesis of this compound typically proceeds through a two-step process, starting from 2-amino-3-methylpyridine. The first step involves a condensation reaction with formaldehyde to form the intermediate, (2-amino-3-pyridyl)ethanol. This is followed by a dehydration step to yield the final product, this compound.
While the synthesis appears straightforward, the presence of a reactive vinyl group and an amino group on the pyridine ring makes the molecule susceptible to various side reactions, leading to the formation of several impurities. The most significant challenge in the production of this compound is its high propensity to polymerize, especially under thermal stress or in the presence of radical initiators.[1][2]
Troubleshooting Guide: Navigating Common Impurity Challenges
This section addresses specific issues that you may encounter during the synthesis of this compound in a practical question-and-answer format.
Q1: My final product shows a significant peak corresponding to the starting material, 2-amino-3-methylpyridine. What is the likely cause and how can I improve the conversion?
Root Cause Analysis: The presence of unreacted 2-amino-3-methylpyridine indicates an incomplete condensation reaction with formaldehyde. This can be attributed to several factors:
-
Suboptimal Reaction Temperature: The condensation reaction requires a specific temperature range to proceed efficiently. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to the degradation of reactants and products.
-
Incorrect Stoichiometry: An insufficient amount of formaldehyde will naturally lead to incomplete conversion of the starting material.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.
Recommended Solutions:
-
Optimize Reaction Temperature: Systematically evaluate a range of temperatures (e.g., 150-200°C) to identify the optimal condition for the condensation step.[2]
-
Adjust Stoichiometry: Ensure a slight molar excess of formaldehyde to drive the reaction towards completion. However, avoid a large excess as it can lead to the formation of other byproducts.
-
Monitor Reaction Progress: Utilize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the intermediate. Extend the reaction time until the starting material is consumed to an acceptable level.
Q2: I am observing a significant amount of a higher molecular weight species, which I suspect to be a polymer. How can I prevent this?
Root Cause Analysis: The vinyl group in this compound is highly susceptible to polymerization, which can be initiated by heat, light, or radical species.[1][2][3] This is often the most challenging impurity to control.
Recommended Solutions:
-
Incorporate a Polymerization Inhibitor: The use of a suitable inhibitor is crucial to prevent the polymerization of the vinyl group. 4-tert-butylcatechol is a commonly used inhibitor for vinylpyridines.[2] It should be added to the reaction mixture during the dehydration step and to the final product for storage.
-
Strict Temperature Control: The dehydration step should be carried out at the lowest possible temperature that still allows for efficient conversion. The final product should be stored at low temperatures (e.g., 2-8°C) to minimize polymerization during storage.[2]
-
Utilize an Inert Atmosphere: Conducting the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation and the formation of radical species that can initiate polymerization.
Q3: My impurity profile shows a peak that I've identified as the intermediate, (2-amino-3-pyridyl)ethanol. How can I drive the dehydration to completion?
Root Cause Analysis: The presence of the intermediate alcohol indicates incomplete dehydration. This can be due to:
-
Inefficient Dehydration Agent/Catalyst: The chosen acid or catalyst for the dehydration step may not be effective enough.
-
Insufficient Temperature or Reaction Time: The dehydration reaction may require higher temperatures or longer reaction times to go to completion.
-
Presence of Water: Excess water in the reaction mixture can shift the equilibrium of the dehydration reaction back towards the starting alcohol.
Recommended Solutions:
-
Select an Appropriate Dehydration Method: While thermal dehydration is common, the use of a suitable acid catalyst can facilitate the reaction at lower temperatures.
-
Optimize Dehydration Conditions: Experiment with different temperatures and reaction times for the dehydration step. Monitor the disappearance of the intermediate alcohol by HPLC or TLC.
-
Water Removal: If possible, employ a method to remove water from the reaction mixture as it is formed, such as a Dean-Stark apparatus, to drive the equilibrium towards the product.
Frequently Asked Questions (FAQs)
What are the best practices for storing this compound to maintain its purity?
To minimize degradation and polymerization, this compound should be stored at low temperatures (2-8°C), protected from light, and under an inert atmosphere. The addition of a polymerization inhibitor, such as 4-tert-butylcatechol, at a concentration of around 0.1% is highly recommended.[2][4]
How can I purify crude this compound?
Fractional distillation under reduced pressure is a common method for purifying vinylpyridines.[2] This helps to separate the desired product from less volatile impurities and the polymerization inhibitor. For laboratory-scale purification, column chromatography on silica gel can also be an effective method.
What analytical techniques are most suitable for impurity profiling of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantitative analysis of impurities in this compound.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities. For structural elucidation of unknown impurities, hyphenated techniques like LC-MS and LC-NMR are invaluable.[6][7]
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound and its common impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
Protocol 2: Lab-Scale Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent (e.g., from 100% hexane to a mixture of hexane and ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Guides
Diagram 1: Potential Impurity Formation Pathways in this compound Synthesis
Caption: Key impurity sources in the synthesis of this compound.
Diagram 2: Troubleshooting Workflow for High Impurity Levels
Sources
- 1. VINYLPYRIDINES, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 3. (PDF) SYNTHESIS, CHARACTERIZATION AND THERMAL BEHAVIOUR OF SOME POLY(2-VINYL PYRIDINE) COMPLEXES [academia.edu]
- 4. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. ajrconline.org [ajrconline.org]
- 7. ijprajournal.com [ijprajournal.com]
Technical Support Center: A Guide to the Scalable Synthesis of 3-Vinylpyridin-2-amine
Introduction: 3-Vinylpyridin-2-amine is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science, serving as a versatile scaffold for the development of novel kinase inhibitors, ligands, and functional polymers. However, its synthesis is not trivial, and direct, single-step methods are not well-established in the literature. Scaling this synthesis from the bench to pilot scale presents unique challenges related to reaction control, byproduct management, and product stability.
This technical guide provides a comprehensive support framework for researchers and process chemists. We propose a robust and scalable two-step synthetic pathway and address common troubleshooting scenarios through a detailed FAQ section. Our approach is grounded in established chemical principles, emphasizing safety, efficiency, and purity.
Proposed Synthetic Pathway: A Scalable Approach
The most reliable and scalable route to this compound involves the olefination of a readily available aldehyde precursor. We recommend a Wittig reaction on 2-aminonicotinaldehyde, a pathway that offers high functional group tolerance and predictable outcomes.
Caption: Proposed two-step synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up process.
Category 1: Starting Materials and Reagents
Q1: My Wittig reaction is failing or giving very low yields. What is the most likely cause related to my reagents?
A1: The Wittig reaction is notoriously sensitive to moisture and air. The primary culprit is almost always inadequate control of reaction conditions.
-
Solvent Purity: Ensure your solvent (typically THF) is anhydrous. Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent like sodium/benzophenone.
-
Reagent Quality: Methyltriphenylphosphonium bromide is hygroscopic. It should be dried under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours before use.
-
Base Activity: If using n-Butyllithium (n-BuLi), it must be titrated before use to determine its exact molarity, as it degrades over time. For solid bases like Sodium Hydride (NaH), ensure you are using a fresh dispersion and that the mineral oil has been washed away with dry hexanes if necessary for sensitive, small-scale reactions.
Q2: Are there purity concerns with the starting material, 2-aminonicotinaldehyde?
A2: Yes. Commercial 2-aminonicotinaldehyde can contain impurities from its own synthesis, such as the corresponding carboxylic acid or alcohol. These impurities can consume the expensive Wittig reagent. We recommend verifying the purity by ¹H NMR and LC-MS. If significant impurities are present, recrystallization from an ethanol/water mixture or a short-plug silica gel filtration can be effective.
Category 2: The Wittig Reaction - Optimization and Troubleshooting
Q3: I'm observing a dark coloration and multiple spots on my TLC plate. What are the potential side reactions?
A3: This suggests decomposition or side reactions. Key factors to investigate are:
-
Temperature Control: The formation of the ylide, especially with n-BuLi, is highly exothermic. The reaction must be maintained at a low temperature (typically -78 °C to 0 °C) to prevent side reactions and degradation of the ylide. Upon addition of the aldehyde, the temperature should be allowed to warm slowly to room temperature.
-
Amino Group Reactivity: The 2-amino group is a potential site for side reactions. While generally unreactive towards the ylide, it can be deprotonated by very strong bases if more than one equivalent is used, potentially leading to complex mixtures. Using a base like potassium hexamethyldisilazane (KHMDS) can sometimes offer cleaner reactions due to its steric bulk.
-
Oxygen Contamination: The phosphonium ylide can be oxidized by atmospheric oxygen. The entire process must be conducted under an inert atmosphere (Nitrogen or Argon).
Q4: The reaction seems to stall and never reaches full conversion. What can I do?
A4: Incomplete conversion is often a stoichiometry or temperature issue.
-
Verify Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the Wittig reagent relative to the aldehyde.
-
Increase Reaction Time/Temperature: After the initial addition at low temperature, allow the reaction to stir at room temperature for an extended period (12-24 hours). Gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion, but this should be monitored carefully by TLC or LC-MS to avoid decomposition.
Caption: Troubleshooting flowchart for low Wittig reaction yield.
Category 3: Product Purification and Stability
Q5: How do I efficiently remove the triphenylphosphine oxide (TPPO) byproduct, especially on a larger scale?
A5: TPPO is a notorious, highly crystalline byproduct that can complicate purification.
-
Crystallization: In some cases, TPPO can be removed by crystallizing it out of a non-polar solvent like diethyl ether or hexanes, where it has low solubility.
-
Acidic Wash: The basicity of the 2-aminopyridine moiety allows for a liquid-liquid extraction. Dissolve the crude mixture in a solvent like ethyl acetate or DCM. Extract with dilute aqueous HCl (e.g., 1M). Your product will move into the aqueous layer as the hydrochloride salt, while the neutral TPPO remains in the organic layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to pH > 8 and re-extracted with an organic solvent to recover the free-base product.
-
Chromatography: For high purity, column chromatography is effective. A gradient elution from hexanes to ethyl acetate on silica gel typically separates the less polar TPPO from the more polar product.
Q6: My final product is turning brown and viscous upon storage. What is happening and how can I prevent it?
A6: Like many vinylpyridines, this compound is prone to polymerization, especially when exposed to light, heat, or air.[1]
-
Inhibitors: For long-term storage, add a polymerization inhibitor. A common choice is 4-tert-butylcatechol at a concentration of 100-200 ppm.
-
Storage Conditions: Store the purified product in a brown glass bottle under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer (-20 °C).[1]
-
Purity: Ensure the product is free of any trace acid or peroxide impurities, as these can initiate polymerization.
Category 4: Scale-Up and Safety
Q7: What are the primary safety hazards when scaling this synthesis?
A7:
-
Pyrophoric Reagents: The use of n-BuLi or NaH on a large scale requires specialized equipment and handling procedures to prevent fires. n-BuLi is pyrophoric and reacts violently with water.
-
Exotherms: Both the ylide formation and the quenching steps of the reaction can be highly exothermic. A robust reactor cooling system is essential. The reaction should be run at a sufficient dilution, and reagents should be added slowly and sub-surface to control the heat generated.
-
Cryogenic Temperatures: Using dry ice/acetone baths (-78 °C) is not practical for large reactors. A jacketed reactor with a cryogenic cooling unit is required for precise temperature control.
Q8: For a multi-kilogram scale, is the Wittig reaction still the best choice?
A8: While robust, the Wittig reaction has poor atom economy due to the formation of TPPO as a byproduct. For large-scale manufacturing, alternative routes might be more cost-effective and sustainable.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This modification uses a phosphonate ester instead of a phosphonium salt. The resulting phosphate byproduct is water-soluble, making purification significantly easier. This is often the preferred method in industrial settings.
-
Catalytic Methylenation: Reactions like the Tebbe or Petasis olefination could also be explored, although they involve expensive and sensitive organometallic reagents.
| Parameter | Wittig (n-BuLi) | Wittig (NaH) | HWE Reaction |
| Base | n-Butyllithium | Sodium Hydride | Sodium Methoxide |
| Temperature | -78 °C to 25 °C | 0 °C to 25 °C | 0 °C to 25 °C |
| Scalability Issues | Pyrophoric base, cryogenic temps | Flammable solid, H₂ evolution | Standard process |
| Byproduct | Triphenylphosphine Oxide (TPPO) | Triphenylphosphine Oxide (TPPO) | Diethyl phosphate (water-soluble) |
| Work-up | Difficult (TPPO removal) | Difficult (TPPO removal) | Easy (Aqueous extraction) |
| Relative Cost | High | Moderate | Moderate |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
Materials:
-
Methyltriphenylphosphonium bromide (dried under vacuum)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, titrated)
-
2-Aminonicotinaldehyde
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Ylide Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 eq). Add anhydrous THF (approx. 0.2 M concentration). Cool the resulting slurry to 0 °C in an ice-water bath.
-
Slowly add n-Butyllithium (1.15 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. The slurry will turn a characteristic deep yellow or orange color upon formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour after the addition is complete.
-
Olefination: In a separate flask, dissolve 2-aminonicotinaldehyde (1.0 eq) in a minimum amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide suspension.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford this compound as a pale yellow oil.
References
-
Katritzky, A. R., & Taylor, R. (2010). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Elsevier. [Link]
-
Organic Syntheses. 3-Aminopyridine. Org. Syn. Coll. Vol. 7, 27. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
-
Wikipedia. 2-Vinylpyridine. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Kelly, T. R. (1978). A convenient method for the removal of triphenylphosphine oxide from reaction mixtures. The Journal of Organic Chemistry, 43(18), 3559-3560. [Link]
Sources
Stability issues of 3-Vinylpyridin-2-amine under reaction conditions
Welcome to the technical support guide for 3-Vinylpyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique stability challenges associated with this versatile building block. The inherent reactivity of both the vinyl group and the 2-amino substituent on the pyridine ring necessitates careful handling and strategic experimental design to prevent unwanted side reactions and ensure reproducible outcomes.
Frequently Asked Questions (FAQs) on Stability & Handling
Q1: What are the primary stability concerns with this compound?
A1: The principal stability issue is the high propensity of the vinyl group to undergo spontaneous free-radical polymerization.[1] This process can be initiated by exposure to heat, light, atmospheric oxygen (which can form peroxides), or contamination with radical initiators like strong acids and oxidizing agents.[1][2] The presence of the 2-amino group also makes the molecule susceptible to reactions with electrophiles and can influence the electronic properties of the vinyl group.
Q2: How should I properly store this compound to ensure its integrity?
A2: Proper storage is critical to maintaining the quality of the reagent. We recommend the following:
-
Temperature: Store in a freezer (recommended) or refrigerator to minimize thermal energy that could initiate polymerization.[1][2][3]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent exposure to oxygen and moisture.
-
Light: Keep the container in a dark location, as UV light can trigger polymerization.[1]
-
Inhibitor: Commercial this compound is often supplied with a polymerization inhibitor, such as 4-tert-butylcatechol (TBC).[4][5] Do not remove the inhibitor until just before use. For long-term storage, the inhibitor's concentration should be monitored.
Q3: My bottle of this compound has turned yellow or brown. Can I still use it?
A3: Discoloration is often an early indicator of oligomerization or minor degradation. While the material may still be usable for some applications, the presence of these impurities can lead to lower yields, unexpected side products, and inconsistent reaction kinetics. We strongly advise performing a purity check (e.g., via NMR or GC-MS) before use. If significant polymerization has occurred (indicated by increased viscosity or solidification), the reagent should be disposed of according to safety protocols.
Q4: What is the purpose of the polymerization inhibitor and should I remove it before my reaction?
A4: The inhibitor, typically a substituted catechol like TBC, functions as a radical scavenger, preventing the initiation of the polymerization chain reaction.[6] For many reactions, the small amount of inhibitor present will not interfere. However, for reactions that are sensitive to radical scavengers, such as certain catalytic processes or polymerizations where you intend for the vinyl group to react, removal is necessary. This can be achieved by passing the compound through a short column of basic alumina or via distillation under reduced pressure (note: distillation carries a high risk of polymerization if not performed correctly).
Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides a logical workflow for diagnosing and resolving them.
Issue 1: Spontaneous Polymerization in the Reaction Vessel
You observe that your reaction mixture has become highly viscous, formed a gel, or precipitated a solid unexpectedly. This is the most common failure mode.
Root Cause Analysis:
The vinyl group has undergone uncontrolled polymerization. This is typically triggered by one or more of the following factors:
-
Excessive Heat: High reaction temperatures provide the activation energy for polymerization.[7]
-
Atmospheric Oxygen: Leaks in the reaction setup can introduce oxygen, which can form peroxide species that initiate polymerization.
-
Contaminated Reagents/Solvents: Solvents like THF or diethyl ether can form explosive peroxides over time. Other reagents may contain impurities that act as radical initiators.[2]
-
Strong Acids/Bases: Certain strong acids or bases can catalyze polymerization pathways.[2]
Troubleshooting & Prevention Protocol:
-
Verify Solvent Purity: Always use freshly distilled or sparged (degassed) solvents. Test for peroxides in ether-based solvents before use.
-
Ensure Inert Atmosphere: Meticulously purge your reaction vessel and solvents with an inert gas (N2 or Ar) and maintain a positive pressure throughout the experiment.
-
Optimize Temperature: Run the reaction at the lowest effective temperature. If heating is required, ensure it is uniform and well-controlled.
-
Check Reagent Compatibility: Review all reagents for known incompatibilities with vinylpyridines. Avoid strong oxidizing agents and potential radical sources.[2][8]
-
Consider a Scavenger: If compatible with your desired reaction, adding a small amount of a radical scavenger (like a hindered phenol) can provide an extra layer of protection.
Issue 2: Low Yield or Complex Mixture of Side Products
Your reaction does not proceed to completion, or you observe multiple unexpected spots on TLC and complex NMR spectra.
Root Cause Analysis:
This compound possesses multiple reactive sites, leading to potential side reactions:
-
Nucleophilic Attack on Vinyl Group: The electron-withdrawing nature of the pyridine ring makes the vinyl group susceptible to Michael addition by nucleophiles.[6]
-
Reaction at the Amino Group: The 2-amino group is nucleophilic and can react with electrophilic reagents in your mixture.
-
Reaction at Pyridine Nitrogen: The pyridine nitrogen is basic and can be protonated or quaternized, altering the reactivity of the entire molecule.
Troubleshooting & Prevention Protocol:
-
Characterize Byproducts: Attempt to isolate and identify major side products using techniques like LC-MS or preparative chromatography followed by NMR. This will provide mechanistic clues.
-
Protecting Group Strategy: If side reactions at the 2-amino group are suspected, consider using a suitable protecting group (e.g., Boc, Ac) that can be removed later.
-
Control Stoichiometry & Addition Rate: Add reagents slowly and at a controlled temperature to minimize localized concentration spikes that can favor side reactions.
-
pH Control: The basicity of the pyridine nitrogen (pKa of the conjugate acid is ~5.0) means that the pH of the reaction medium can significantly impact reactivity.[6] Buffer the reaction if necessary and choose your acid/base catalysts carefully.
Visualization of Key Processes
To better understand the challenges, the following diagrams illustrate the primary degradation pathway and a logical troubleshooting workflow.
Caption: Primary degradation pathway via free-radical polymerization.
Caption: A decision tree for troubleshooting common experimental failures.
Chemical Compatibility Data
The stability of this compound is highly dependent on the reaction environment. Use the following table as a guide for experimental design.
| Reagent/Condition Class | Compatibility & Risk Factors |
| Strong Acids | High Risk. Can act as initiators for cationic polymerization. Will protonate the pyridine nitrogen and potentially the 2-amino group, altering reactivity. Incompatible materials listed in safety data sheets.[2] |
| Strong Bases | Moderate Risk. May catalyze Michael addition or other condensation reactions. Generally less likely to initiate radical polymerization than acids but should be used with caution. Listed as incompatible.[2] |
| Oxidizing Agents | High Risk. Can initiate radical polymerization and/or lead to oxidative degradation of the pyridine ring or vinyl group. Includes peroxides, permanganates, etc. Listed as incompatible materials.[2] |
| Reducing Agents | Variable Risk. Compatibility depends on the specific agent. Mild reducing agents (e.g., NaBH4) may be tolerated if the vinyl group is not the target, but stronger agents could reduce the vinyl group or the pyridine ring. |
| Heat | High Risk. Significantly accelerates polymerization. Thermal decomposition can release toxic gases like nitrogen oxides and cyanide.[9] Reactions should be conducted at the lowest feasible temperature.[7] |
| Light (UV) | High Risk. UV radiation can provide the energy to initiate free-radical polymerization. Reactions should be shielded from direct light.[1] |
| Solvents | Caution Required. Use high-purity, degassed solvents. Ethers (e.g., THF, Diethyl Ether) must be tested for and freed from peroxides. Chlorinated solvents should be used with care as they can contain acidic stabilizers. |
Appendix: Experimental Protocols
Protocol 1: Removal of Polymerization Inhibitor (TBC)
This procedure should be performed immediately before the reaction.
-
Prepare a Column: Take a small glass column or pipette and plug it with glass wool.
-
Add Alumina: Add a 2-3 cm layer of activated basic alumina.
-
Elute the Compound: Dissolve the required amount of this compound in a minimal amount of a suitable, peroxide-free solvent (e.g., dichloromethane or diethyl ether).
-
Pass Through Column: Carefully apply the solution to the top of the alumina column and elute with the same solvent. The inhibitor will be retained on the alumina.
-
Remove Solvent: Remove the solvent from the eluate under reduced pressure, avoiding excessive heat.
-
Immediate Use: Use the purified, inhibitor-free amine immediately in your reaction under an inert atmosphere. Do not attempt to store it.
References
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- Google Patents. (1976).
-
MDPI. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Vinylpyridine. PubChem Compound Database. [Link]
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Validation & Comparative
A Senior Scientist's Guide to the Spectroscopic Validation of 3-Vinylpyridin-2-amine
The Imperative for Orthogonal, Multi-Technique Validation
The structure of 3-Vinylpyridin-2-amine contains three key components: a pyridine ring, a primary amine at the 2-position, and a vinyl group at the 3-position. This specific arrangement gives rise to a unique spectroscopic fingerprint. However, isomeric impurities, such as 4- or 5-vinylpyridin-2-amine, or byproducts from synthesis could present similar, yet distinct, spectral features. Relying on a single technique, such as mass spectrometry which only confirms mass, is insufficient. A robust validation requires an orthogonal approach, where each technique provides a different and complementary piece of structural evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular puzzle.
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
The ¹H NMR spectrum provides a detailed map of the hydrogen atoms. For this compound, we expect distinct signals for the amine, pyridine ring, and vinyl group protons. The electron-donating character of the amino group (-NH₂) significantly influences the chemical shifts of the nearby pyridine protons, a key feature for distinguishing isomers.
Table 1: Expected ¹H NMR Signatures for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Constants (J, Hz) | Rationale & Distinguishing Features |
| -NH₂ (Amine) | 4.5 - 5.5 | Broad singlet | N/A | This signal is labile and its position can vary with solvent and concentration. Its broadness is due to quadrupole broadening and exchange. |
| H-6 (Pyridine) | ~8.00 | Doublet of doublets (dd) | J6,5 ≈ 5.0 Hz, J6,4 ≈ 2.0 Hz | This proton is adjacent to the ring nitrogen, causing a downfield shift. It shows coupling to both H-5 and a weaker long-range coupling to H-4. |
| H-4 (Pyridine) | ~7.45 | Doublet of doublets (dd) | J4,5 ≈ 7.5 Hz, J4,6 ≈ 2.0 Hz | Less deshielded than H-6. Its specific coupling pattern to H-5 and H-6 is a critical identifier. |
| H-5 (Pyridine) | ~6.65 | Doublet of doublets (dd) | J5,4 ≈ 7.5 Hz, J5,6 ≈ 5.0 Hz | Significantly shielded by the adjacent electron-donating amino group at C-2, pushing it upfield. |
| -CH= (Vinyl) | ~6.70 | Doublet of doublets (dd) | Jtrans ≈ 17.5 Hz, Jcis ≈ 10.8 Hz | The characteristic splitting pattern arises from coupling to the two geminal protons of the =CH₂ group.[1] |
| =CH₂ (Vinyl, trans) | ~5.85 | Doublet (d) | Jtrans ≈ 17.5 Hz | The larger coupling constant is characteristic of the trans relationship to the vinyl -CH= proton.[1] |
| =CH₂ (Vinyl, cis) | ~5.40 | Doublet (d) | Jcis ≈ 10.8 Hz | The smaller coupling constant is characteristic of the cis relationship to the vinyl -CH= proton.[1] |
¹³C NMR Spectroscopy: Visualizing the Carbon Backbone
The ¹³C NMR spectrum confirms the number of unique carbon environments. The influence of the ring nitrogen and the amino substituent are particularly pronounced, providing key diagnostic peaks.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale & Distinguishing Features |
| C-2 (Pyridine) | ~159 | Strongly deshielded due to direct attachment to the ring nitrogen and the amino group. This is a key signature carbon. |
| C-6 (Pyridine) | ~148 | Deshielded by the adjacent electronegative nitrogen atom. |
| C-4 (Pyridine) | ~139 | Standard aromatic carbon chemical shift, influenced by its position relative to the substituents. |
| -CH= (Vinyl) | ~136 | Typical sp² hybridized carbon of a vinyl group attached to an aromatic ring. |
| C-3 (Pyridine) | ~122 | Carbon bearing the vinyl substituent. |
| =CH₂ (Vinyl) | ~116 | Terminal sp² carbon of the vinyl group. |
| C-5 (Pyridine) | ~112 | Shielded (shifted upfield) due to the strong electron-donating effect of the amino group at the ortho position (C-2).[2] |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For this compound, the IR spectrum should clearly show absorptions for the N-H bonds of the primary amine, the C=C bond of the vinyl group, and the characteristic vibrations of the pyridine ring.
Table 3: Key Diagnostic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region is definitive proof of a primary (R-NH₂) amine.[3][4] |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A strong, sharp absorption that further confirms the primary amine functional group.[3] |
| ~1630 | C=C Stretch | Vinyl Group | Confirms the presence of the carbon-carbon double bond of the vinyl substituent.[5] |
| 1600 - 1450 | C=C and C=N Ring Stretches | Pyridine Ring | A series of sharp bands characteristic of the aromatic pyridine core. |
| 990 & 910 | C-H Out-of-Plane Bends | Vinyl Group | Two strong bands that are highly characteristic of a monosubstituted alkene (vinyl group). |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Indicates the bond between the pyridine ring and the amino group.[3] |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight, one of the most fundamental pieces of data. High-Resolution Mass Spectrometry (HRMS) can further provide the exact mass, allowing for the confirmation of the elemental formula (C₇H₈N₂).
-
Expected Molecular Ion [M]⁺: For C₇H₈N₂, the monoisotopic mass is 120.0687 g/mol . Observing this peak in the mass spectrum is the first critical check.
-
Predicted Fragmentation: The fragmentation pattern provides clues to the molecule's structure. Key expected fragments for this compound would include:
Workflow for Unambiguous Structural Validation
A systematic workflow ensures that all necessary data is collected and analyzed logically, leading to a confident structural assignment.
Caption: A systematic workflow for the validation of this compound.
Tying Structure to Spectrum: A Visual Correlation
This diagram visually links the distinct parts of the this compound molecule to their expected spectroscopic outputs, reinforcing the structure-property relationship that is fundamental to this analysis.
Caption: Visual correlation of molecular structure to key spectroscopic data.
Conclusion
The structural validation of this compound, when approached with scientific rigor, is a clear and definitive process. By leveraging the complementary strengths of NMR, IR, and Mass Spectrometry, we create a network of evidence that leaves no room for ambiguity. Each spectrum must tell the same story, and the data must collectively point to a single, unequivocal structure. This multi-technique, causality-driven approach is not just good practice; it is an essential pillar of scientific integrity, ensuring that all subsequent research and development efforts are built on a solid and verified foundation.
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iChemical. 3-Vinylpyridine, CAS No. 1121-55-7. Accessed January 22, 2026. [Link]
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PubChem, National Center for Biotechnology Information. 3-Vinylpyridine. Accessed January 22, 2026. [Link]
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ResearchGate. IR Spectrum of a. P2VP, b. P2VP-I 2. Accessed January 22, 2026. [Link]
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MDPI. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Accessed January 22, 2026. [Link]
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Al-Kadhumi, A. A. H. I., et al. Synthesis, characterization and thermal behaviour of some poly(2-vinyl pyridine) complexes. Journal of Thermal Analysis, 38(11), 2359-2366. Accessed January 22, 2026. [Link]
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Chegg.com. Solved 1. Above is 1H NMR spectrum of 2-vinyl pyridine. Accessed January 22, 2026. [Link]
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A Comparative Analysis of Reactivity: 3-Vinylpyridin-2-amine vs. 2-Aminopyridine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of heterocyclic chemistry, pyridine derivatives stand as foundational pillars, offering vast opportunities for structural diversification in drug discovery and materials science. Among these, 2-aminopyridine serves as a ubiquitous building block, valued for its well-characterized reactivity and versatile functional handles. The introduction of a vinyl substituent at the 3-position, yielding 3-Vinylpyridin-2-amine, presents a compelling structural variant, opening new avenues for chemical modification while modulating the inherent reactivity of the parent scaffold. This guide provides a comprehensive comparative analysis of the reactivity of these two molecules, grounded in established chemical principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Structural and Electronic Landscape: A Tale of Two Pyridines
The fundamental difference between 2-aminopyridine and this compound lies in the presence of the vinyl group at the C3 position. This substituent, while seemingly simple, imparts significant electronic and steric alterations that ripple through the molecule, influencing the reactivity of both the exocyclic amino group and the pyridine ring itself.
2-Aminopyridine is a planar, aromatic molecule where the amino group, a potent electron-donating group (EDG) through resonance, increases the electron density of the pyridine ring, particularly at the ortho and para positions (C3, C5, and the ring nitrogen). This enhanced electron density renders the amino group and the ring susceptible to various chemical transformations.
In This compound , the vinyl group introduces a new dimension of reactivity. Electronically, the vinyl group is generally considered to be weakly electron-withdrawing through induction but can participate in resonance. Its effect on the electron density of the 2-amino group is nuanced. While it may slightly decrease the basicity of the amino group through inductive effects, its primary influence is the introduction of a new, reactive site.
Below is a diagram illustrating the key structural features and reactive sites of both molecules.
Caption: Structural comparison and key reactive sites of 2-Aminopyridine and this compound.
Comparative Reactivity Analysis
The differing electronic and structural profiles of the two molecules translate into distinct reactivity patterns.
Reactions of the Amino Group: Nucleophilicity and Basicity
The primary amino group in both compounds is a key site for nucleophilic reactions such as acylation and alkylation.
-
Basicity: The basicity of the pyridine nitrogen in 2-aminopyridine is characterized by a pKa of its conjugate acid of approximately 6.86.[1] While no experimental pKa value for this compound is readily available, the weakly electron-withdrawing nature of the vinyl group at the 3-position is expected to slightly reduce the electron density on the ring nitrogen, likely resulting in a slightly lower pKa compared to 2-aminopyridine.
-
N-Acylation: Both molecules readily undergo N-acylation. However, the nucleophilicity of the amino group in this compound might be marginally reduced due to the electronic influence of the adjacent vinyl group. This could translate to slightly slower reaction rates or the need for more forcing conditions to achieve comparable yields to 2-aminopyridine. For instance, the acylation of 2-aminopyridine with acetic anhydride can proceed efficiently, often with high yields.[2] While specific data for this compound is scarce, it is reasonable to predict that similar conditions would be effective, though potentially requiring longer reaction times or a stronger catalyst.
-
N-Alkylation: Similar to acylation, N-alkylation is a common transformation for 2-aminopyridines. The slightly attenuated nucleophilicity of the amino group in this compound may again influence the kinetics of the reaction.
Reactions of the Pyridine Ring: Electrophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. The activating amino group in 2-aminopyridine directs electrophiles primarily to the C5 position. The presence of the vinyl group in this compound is expected to further deactivate the ring towards EAS due to its electron-withdrawing inductive effect, making such reactions more challenging.
Unique Reactivity of this compound: The Vinyl Moiety
The most significant divergence in reactivity stems from the vinyl group, which provides a versatile handle for a range of transformations not possible with 2-aminopyridine.
-
Polymerization: Vinylpyridines are known to undergo polymerization, and this compound is expected to be no exception.[3][4] This opens the door to the synthesis of novel functional polymers with potential applications in materials science and as catalysts.
-
Addition Reactions: The electron-withdrawing nature of the pyridine ring makes the vinyl group susceptible to nucleophilic addition (Michael addition). This allows for the introduction of a wide variety of functional groups at the benzylic position.
-
Diels-Alder Reactions: Vinylpyridines can act as dienophiles in Diels-Alder reactions, providing a powerful method for the construction of complex polycyclic structures.[5][6] This reactivity is absent in 2-aminopyridine.
-
Cross-Coupling Reactions: The vinyl group can participate in various palladium-catalyzed cross-coupling reactions, such as the Heck reaction, allowing for the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures.
Quantitative Data Summary
Direct comparative experimental data for the reactivity of this compound is limited in the literature. The following table summarizes the known properties of 2-aminopyridine and provides predicted trends for this compound based on established principles of physical organic chemistry.
| Property | 2-Aminopyridine | This compound (Predicted) | Rationale for Prediction |
| pKa (conjugate acid) | ~6.86[1] | Slightly < 6.86 | The vinyl group at the 3-position has a weak electron-withdrawing inductive effect, which is expected to slightly decrease the basicity of the ring nitrogen. |
| Relative Rate of N-Acylation | High | Moderately High | The nucleophilicity of the amino group may be slightly reduced by the adjacent vinyl group, potentially leading to a slower reaction rate. |
| Reactivity in Electrophilic Aromatic Substitution | Moderate (at C5) | Low | The vinyl group's inductive electron-withdrawing effect further deactivates the already electron-deficient pyridine ring towards electrophilic attack. |
| Susceptibility to Polymerization | Not applicable | High | The presence of the vinyl group enables radical, anionic, or cationic polymerization.[3][4] |
| Diels-Alder Reactivity | Not applicable | Moderate | Vinylpyridines are known to participate as dienophiles in Diels-Alder reactions.[5][6] |
Experimental Protocols
To provide a practical framework for comparing the reactivity of these two compounds, detailed protocols for the synthesis of this compound and a comparative N-acetylation experiment are provided below.
Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
This protocol describes a plausible synthetic route to this compound from commercially available starting materials.
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
3-Bromo-2-aminopyridine
-
Potassium vinyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-2-aminopyridine (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium carbonate (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Comparative N-Acetylation of 2-Aminopyridine and this compound
This protocol allows for a direct comparison of the N-acetylation reactivity of the two compounds under identical conditions.
Materials:
-
2-Aminopyridine
-
This compound
-
Acetic anhydride
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up two parallel reactions. In separate round-bottom flasks, dissolve 2-aminopyridine (1.0 equiv) and this compound (1.0 equiv) in pyridine.
-
Cool both flasks to 0 °C in an ice bath.
-
To each flask, add acetic anhydride (1.1 equiv) dropwise with stirring.
-
Allow the reactions to warm to room temperature and stir for 4 hours.
-
Monitor the progress of both reactions simultaneously by TLC.
-
Upon completion (or after the 4-hour mark for comparison), quench both reactions by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layers with dichloromethane (3 x).
-
Combine the organic layers for each reaction, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrates under reduced pressure.
-
Analyze the crude products by ¹H NMR to determine the conversion and purify by recrystallization or column chromatography to determine the isolated yield for each reaction.
Expected Outcome: It is anticipated that the N-acetylation of 2-aminopyridine will proceed to a higher conversion and yield within the given timeframe compared to this compound, reflecting the potentially higher nucleophilicity of its amino group.
Conclusion
While 2-aminopyridine remains a workhorse in synthetic chemistry due to its predictable and well-documented reactivity, this compound emerges as a highly valuable analogue offering a unique set of synthetic opportunities. The key distinction lies in the versatile reactivity of the vinyl group, which allows for polymerization, addition reactions, and cross-coupling, thereby enabling the construction of novel and complex molecular architectures. This comes at the potential cost of slightly reduced reactivity of the amino group and the pyridine ring itself. The choice between these two building blocks will ultimately depend on the specific synthetic goals of the researcher. For transformations focused on the amino group or the pyridine ring, 2-aminopyridine may offer a more straightforward path. However, for strategies that can leverage the unique reactivity of the vinyl group for subsequent diversification, this compound presents a powerful and underexplored platform for innovation in drug discovery and materials science.
References
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Fier, P. S., & Hartwig, J. F. (2013). Amination of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 135(43), 16147–16150. [Link]
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Sipos, G., & Fekete, F. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]
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Li, H., et al. (2013). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 56(17), 7078–7091. [Link]
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Carson, B. L. (1966). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Oregon State University. [Link]
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Hilgert, J., et al. (2015). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. The Journal of Organic Chemistry, 80(23), 11753–11763. [Link]
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Davis, A. E., Lowe, J. M., & Hilinski, M. K. (2022). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chemical Science, 13(2), 479–485. [Link]
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Avdeef, A., & Tsinman, O. (2006). A modification of the Hammett equation for predicting ionization constants of p-vinyl phenols. Journal of Pharmacy and Pharmacology, 58(8), 1127–1133. [Link]
-
Wikipedia. (2024). Hammett equation. [Link]
-
Dong, J., et al. (2022). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Organic Letters, 24(31), 5779–5783. [Link]
- Johnson, C. D. (1973).
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Zhang, S., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 287-299. [Link]
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-
Bamford, C. H., & Jenkins, A. D. (1953). The Kinetics of the Polymerization of 2-Vinyl Pyridine. Transactions of the Faraday Society, 49, 1043-1051. [Link]
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Rawat, M., & Wulff, W. D. (2023). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses, 100, 4-28. [Link]
-
Wikipedia. (2024). 2-Vinylpyridine. [Link]
-
Al-Bayati, R. E. H., & Al-Azzawi, L. H. (2010). Acidity Study on 3-Substituted Pyridines. International Journal of Molecular Sciences, 6(3), 257-270. [Link]
- Google Patents. (2010). Method for preparing 2-acetamido-5-aminopyridine.
-
James, P. R. (2017). MasterOrganicChemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]
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A Comparative Analysis of the Thermal Properties of Poly(3-vinylpyridine) and Its Isomers, Poly(2-vinylpyridine) and Poly(4-vinylpyridine)
Introduction
Poly(vinylpyridine)s (PVPs) are a versatile class of polymers characterized by a vinyl backbone with a pyridine ring as the pendant group. The isomeric position of the nitrogen atom in the pyridine ring—at the 2, 3, or 4 position—imparts distinct physicochemical properties to the resulting polymers: poly(2-vinylpyridine) (P2VP), poly(3-vinylpyridine) (P3VP), and poly(4-vinylpyridine) (P4VP). These differences significantly influence their thermal behavior, a critical consideration for their application in diverse fields such as drug delivery, catalysis, and materials science. This guide provides an in-depth comparison of the thermal properties of P3VP with its more common isomers, P2VP and P4VP, supported by experimental data and established scientific principles. While P2VP and P4VP have been extensively studied, P3VP is less common in the literature, primarily due to the higher cost of its monomer.[1] This guide synthesizes the available data to offer a comprehensive thermal analysis of all three isomers.
Structural Isomers of Poly(vinylpyridine)
The seemingly subtle shift in the nitrogen atom's position within the pyridine ring leads to significant differences in steric hindrance, polarity, and intermolecular interactions. These molecular-level variations are the fundamental drivers of the distinct macroscopic thermal properties observed in P2VP, P3VP, and P4VP.
Comparative Thermal Analysis: Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is a key indicator of a polymer's processability and its mechanical properties at different temperatures. The Tg is primarily influenced by factors such as chain flexibility, intermolecular forces, and steric hindrance.
A review of the literature indicates a clear trend in the glass transition temperatures of the PVP isomers, with P4VP exhibiting the highest Tg, followed by P2VP. While experimental data for P3VP is scarce, its thermal behavior is expected to be intermediate to that of P2VP and P4VP.
| Polymer Isomer | Glass Transition Temperature (Tg) |
| Poly(2-vinylpyridine) (P2VP) | ~104 °C[2] |
| Poly(3-vinylpyridine) (P3VP) | Data not readily available in cited literature |
| Poly(4-vinylpyridine) (P4VP) | ~142 °C[2] |
The significant difference in Tg between P2VP and P4VP can be attributed to the steric hindrance and the nature of intermolecular interactions. In P4VP, the nitrogen atom is in the para position, leading to a more regular and rigid chain structure, which restricts segmental motion and thus increases the Tg.[2] Conversely, the nitrogen atom in the ortho position in P2VP results in greater steric hindrance, which can disrupt chain packing and lead to a lower Tg compared to P4VP.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
The determination of Tg is reliably achieved using Differential Scanning Calorimetry (DSC), a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the poly(vinylpyridine) sample into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument's sample and reference holders, respectively.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a temperature significantly above the Tg (e.g., 200 °C). This first heating scan is to erase the thermal history of the sample.[3]
-
Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Initiate a second heating scan at the same rate of 10 °C/min. The glass transition is determined from the data collected during this second heating ramp.[3]
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.[4]
Comparative Thermal Analysis: Thermal Degradation
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of polymers. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Studies on the thermal degradation of PVP isomers reveal that while their overall thermal stability is comparable, their degradation mechanisms and resulting products differ significantly.[5] This divergence is a direct consequence of the nitrogen atom's position in the pyridine ring.
| Polymer Isomer | Onset of Decomposition (approx.) | Degradation Mechanism |
| Poly(2-vinylpyridine) (P2VP) | ~300-400 °C | Complex mechanism involving the loss of pyridine units, leading to an unsaturated backbone that degrades at higher temperatures.[5] |
| Poly(3-vinylpyridine) (P3VP) | Data not readily available in cited literature | Expected to be intermediate between P2VP and P4VP |
| Poly(4-vinylpyridine) (P4VP) | ~300-400 °C | Primarily depolymerization, yielding the monomer as the main product.[5] |
The degradation of P2VP is initiated by the loss of pyridine units, resulting in a more complex mixture of degradation products.[5] In contrast, P4VP follows a more straightforward depolymerization pathway, which is a common degradation mechanism for vinyl polymers.[5] The position of the nitrogen atom in P2VP is believed to influence the degradation pathway through a σ-effect.[5]
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA provides quantitative information about the thermal stability of a polymer by monitoring its mass loss as it is heated.
Step-by-Step Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the poly(vinylpyridine) into a tared TGA crucible (e.g., platinum or ceramic).
-
Instrument Setup: Load the sample crucible onto the TGA's sensitive microbalance.
-
Atmosphere Control: Purge the TGA furnace with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a linear heating rate, typically 10 °C/min.
-
Data Acquisition and Analysis: Continuously record the sample's mass as a function of temperature. The resulting TGA thermogram is then analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative thermogravimetric (DTG) curve.
Conclusion
The isomeric form of poly(vinylpyridine) profoundly impacts its thermal properties. Poly(4-vinylpyridine) exhibits the highest glass transition temperature due to its more rigid and regular chain structure, while poly(2-vinylpyridine) has a lower Tg. The thermal degradation pathways also differ, with P4VP primarily undergoing depolymerization and P2VP following a more complex degradation mechanism. Although experimental data for poly(3-vinylpyridine) remains limited, its thermal characteristics are anticipated to fall between those of its 2- and 4-isomers. A thorough understanding of these thermal properties is paramount for researchers and professionals in selecting the appropriate PVP isomer for specific applications, ensuring optimal performance and stability under thermal stress. Further investigation into the synthesis and thermal characterization of P3VP is warranted to complete the comparative landscape of these versatile polymers.
References
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Arkoudis, E., et al. (2020). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 12(11), 2690. [Link]
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TA Instruments. (n.d.). Overview of Glass Transition Analysis by Differential Scanning Calorimetry. Retrieved from [Link]
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MATEC Web of Conferences. (2016). THERMAL properties and morphology of Polypropylene/Polycarbonate/Polypropylene-Graft-Maleic anhydride blends. 66, 00010. [Link]
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Ohran, G., et al. (2009). Thermal degradation of poly(vinylpyridine)s. Polymer Degradation and Stability, 94(4), 738-744. [Link]
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Lodge, T. P., & Watkins, J. J. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1757-1779. [Link]
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Floudas, G., et al. (2010). On the Segmental Dynamics and the Glass Transition Behavior of Poly(2-vinylpyridine) in One- and Two-Dimensional Nanometric Confinement. Macromolecules, 43(11), 5010-5018. [Link]
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TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) as a Screening Tool for Plastic Waste Pyrolysis. Retrieved from [Link]
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EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (n.d.). Glass Transition Temperature. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reactivity of Vinylpyridine Isomers
For researchers, medicinal chemists, and polymer scientists, vinylpyridines are invaluable building blocks. Their utility stems from the dual reactivity of the vinyl group and the pyridine nitrogen, offering a gateway to a diverse array of molecular architectures and functional materials. However, the isomeric form of vinylpyridine—2-vinylpyridine (2-VP), 3-vinylpyridine (3-VP), or 4-vinylpyridine (4-VP)—is not a trivial choice. The position of the nitrogen atom profoundly dictates the molecule's electronic and steric landscape, leading to significant, and often counterintuitive, differences in reactivity.
This guide provides an in-depth comparison of the reactivity of these three isomers. Moving beyond a simple catalog of reactions, we will explore the causality behind their divergent behaviors in key chemical transformations, supported by experimental data and detailed protocols. Our objective is to equip you with the field-proven insights necessary to select the optimal isomer for your specific application, whether in polymer synthesis, drug development, or materials science.
The Foundation of Reactivity: Electronic and Steric Effects
The reactivity of the vinylpyridine isomers is a tale of two competing, and sometimes cooperating, influences: the electron-withdrawing nature of the pyridine ring and the steric hindrance imposed by the nitrogen's proximity to the reactive centers.
Electronic Effects: The pyridine nitrogen is more electronegative than a carbon atom, exerting an inductive electron-withdrawing effect (-I) on the ring. Furthermore, it can participate in resonance, delocalizing electron density. This electron-withdrawing character is quantified by Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center. A more positive σ value indicates a stronger electron-withdrawing effect. The basicity of the nitrogen atom, reflected in the pKa of its conjugate acid, also provides insight into the availability of its lone pair for reactions.
Steric Effects: The lone pair of electrons on the nitrogen atom and the vinyl group are the primary sites of reaction. The spatial arrangement of these groups relative to each other and to the pyridine ring can significantly hinder the approach of reactants.[1] This is most pronounced in 2-vinylpyridine, where the vinyl group is adjacent to the nitrogen atom.
Let's examine the fundamental physicochemical properties that govern the reactivity of each isomer:
| Property | 2-Vinylpyridine | 3-Vinylpyridine | 4-Vinylpyridine | Rationale for Reactivity Differences |
| pKa (conjugate acid) | 4.98[2] | 4.86 (predicted)[3][4] | 5.62[5] | 4-VP is the most basic, indicating its nitrogen lone pair is most available for reactions like quaternization. The lower basicity of 2-VP and 3-VP suggests their lone pairs are less available, which can be attributed to a combination of inductive effects and, in the case of 2-VP, potential intramolecular interactions. |
| Hammett Constant (σ) for pyridyl group | 0.71[6] | 0.55[6] | 0.94[6] | The 4-pyridyl group is the most strongly electron-withdrawing, which significantly activates the vinyl group towards nucleophilic attack (e.g., Michael addition). The 2-pyridyl group is also strongly withdrawing, while the 3-pyridyl group has the weakest electron-withdrawing effect. This directly correlates with the observed reactivity in reactions involving the vinyl group. |
Reactivity in Polymerization
Vinylpyridines are versatile monomers that can be polymerized through various mechanisms. However, the choice of isomer has a profound impact on the polymerization kinetics and the properties of the resulting polymer.
Anionic Polymerization
Anionic polymerization is a powerful technique for producing well-defined polymers with controlled molecular weights and narrow polydispersity.[7] For vinylpyridines, the propagating species is a carbanion, and the reaction is highly sensitive to the electronic nature of the monomer.
Reactivity Order: 2-VP ≈ 4-VP > 3-VP
Both 2-VP and 4-VP undergo rapid anionic polymerization. The propagation rate constant (k_p) for both is exceptionally high, in the range of 2500–3500 L mol⁻¹ s⁻¹.[7] This high reactivity is attributed to the strong electron-withdrawing nature of the 2- and 4-pyridyl groups, which stabilizes the propagating carbanion.
In contrast, 3-VP is significantly less reactive in anionic polymerization. The 3-pyridyl group is less effective at stabilizing the carbanion through resonance, leading to a slower propagation rate.
A critical challenge in the anionic polymerization of vinylpyridines is a side reaction where the propagating carbanion attacks the electron-deficient pyridine ring of another monomer or a polymer unit. This can lead to chain termination and branching. 4-VP is more prone to these side reactions than 2-VP.[7]
Radical Polymerization
Free radical polymerization is a more robust method, less sensitive to impurities than anionic polymerization. The reactivity in radical polymerization is influenced by the stability of the propagating radical and the electronic nature of the vinyl group.
Reactivity Order: 3-VP > 4-VP > 2-VP (in Nitroxide-Mediated Radical Polymerization)
Interestingly, the reactivity order in controlled radical polymerization, such as nitroxide-mediated radical polymerization (NMRP), is different from that in anionic polymerization. Studies have shown that the polymerization of 3-VP is surprisingly fast, even faster than 4-VP. This suggests that the electronic distribution in 3-VP may influence the dissociation of the dormant species in a favorable way.
The following diagram illustrates the general workflow for a comparative kinetic study of radical polymerization.
Caption: Workflow for comparing radical polymerization kinetics.
Experimental Protocol: Comparative Radical Polymerization Kinetics
This protocol outlines a method for comparing the bulk polymerization kinetics of 2-VP, 3-VP, and 4-VP initiated by AIBN at 60°C.
-
Monomer Purification: Purify 2-VP, 3-VP, and 4-VP by passing them through a column of basic alumina to remove inhibitors, followed by distillation under reduced pressure. Store the purified monomers under nitrogen at -20°C.
-
Initiator Solution: Prepare a stock solution of azobisisobutyronitrile (AIBN) in a suitable solvent like toluene.
-
Reaction Setup: In parallel reaction vessels equipped with magnetic stirrers and nitrogen inlets, place equal molar amounts of each purified vinylpyridine isomer.
-
Initiation: Add a precise volume of the AIBN stock solution to each vessel to achieve the desired monomer-to-initiator ratio. Place the vessels in a preheated oil bath at 60°C.
-
Sampling: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture using a nitrogen-purged syringe. Immediately quench the polymerization by adding the aliquot to a vial containing a radical inhibitor (e.g., hydroquinone) in a small amount of a suitable solvent (e.g., THF).
-
Conversion Analysis: Determine the monomer conversion for each aliquot. This can be done gravimetrically by precipitating the polymer in a non-solvent (e.g., hexane), filtering, drying, and weighing the polymer. Alternatively, ¹H NMR spectroscopy can be used to determine the ratio of polymer to monomer.
-
Data Analysis: Plot ln([M]₀/[M]) versus time for each isomer, where [M]₀ is the initial monomer concentration and [M] is the monomer concentration at a given time. The slope of this plot is the apparent rate constant of polymerization (k_app).
Quaternization of the Pyridine Nitrogen
The quaternization of the nitrogen atom in polyvinylpyridines is a crucial post-polymerization modification to introduce a positive charge, rendering the polymer a polyelectrolyte. This reaction is highly dependent on the accessibility of the nitrogen's lone pair of electrons.
Reactivity Order: 4-VP > 3-VP > 2-VP
The rate of quaternization is primarily governed by steric hindrance.
-
Poly(4-vinylpyridine) (P4VP): The nitrogen atom is in the 4-position, remote from the polymer backbone, making it highly accessible to alkylating agents. Consequently, P4VP can be quaternized readily and often quantitatively.[8]
-
Poly(3-vinylpyridine) (P3VP): The nitrogen at the 3-position experiences some steric hindrance from the polymer backbone, but it is still relatively accessible.
-
Poly(2-vinylpyridine) (P2VP): The nitrogen atom is adjacent to the polymer backbone, which severely restricts the approach of alkylating agents. This steric hindrance leads to a significantly slower rate of quaternization compared to the other two isomers.
Kinetic studies on the quaternization of P4VP with alkyl halides have shown that the reaction rate is influenced by a "neighboring-group effect," where the quaternization of one pyridine unit electrostatically and sterically hinders the reaction of adjacent units.[8][9]
The following diagram illustrates the steric hindrance affecting quaternization.
Caption: Steric hindrance in the quaternization of P2VP vs. P4VP.
Michael Addition to the Vinyl Group
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this case, a vinyl group activated by an electron-withdrawing group. The reactivity of vinylpyridines in Michael additions is a direct consequence of the electronic effect of the pyridine ring.
Reactivity Order: 4-VP > 2-VP >> 3-VP
-
4-Vinylpyridine and 2-Vinylpyridine: Both are excellent Michael acceptors. The electron-withdrawing nature of the pyridine ring at the 2- and 4-positions polarizes the vinyl group, making the β-carbon electrophilic and susceptible to nucleophilic attack. The resulting carbanionic intermediate is stabilized by resonance delocalization onto the nitrogen atom.
-
3-Vinylpyridine: This isomer is a very poor Michael acceptor. While the nitrogen atom still exerts an inductive electron-withdrawing effect, it cannot stabilize the intermediate carbanion through resonance. This lack of stabilization makes the Michael addition reaction with 3-VP unfavorable.
The resonance stabilization of the Michael adduct intermediate is depicted below.
Caption: Michael addition mechanism for 4-VP vs. 3-VP.
Experimental Protocol: Comparative Aza-Michael Addition
This protocol describes a comparative study of the aza-Michael addition of piperidine to the three vinylpyridine isomers.
-
Reactant Preparation: Prepare stock solutions of 2-VP, 3-VP, and 4-VP (each 1.0 M) and piperidine (1.0 M) in a suitable solvent such as acetonitrile.
-
Reaction Setup: In three separate vials, combine 1.0 mL of each vinylpyridine stock solution with 1.0 mL of the piperidine stock solution. This creates a 1:1 molar ratio of reactants.
-
Reaction Conditions: Stir the reaction mixtures at room temperature.
-
Monitoring the Reaction: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Analysis: Compare the rate of consumption of the starting materials and the formation of the product for each isomer. The expected outcome is the rapid formation of the adduct with 2-VP and 4-VP, and little to no reaction with 3-VP.
-
Product Isolation (for 2-VP and 4-VP): Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion
The choice between 2-, 3-, and 4-vinylpyridine is a critical decision that significantly impacts the outcome of a chemical transformation. This guide has illuminated the fundamental principles governing their reactivity, demonstrating that a nuanced understanding of electronic and steric effects is paramount.
-
For applications requiring a highly reactive vinyl group towards nucleophiles, such as in the synthesis of functional materials via Michael addition, 4-vinylpyridine is the superior choice due to its strong electron-withdrawing nature and the ability to stabilize the resulting carbanion. 2-Vinylpyridine is also a viable, albeit slightly less reactive, option.
-
When facile quaternization of the resulting polymer is desired to create cationic polyelectrolytes, poly(4-vinylpyridine) is the preferred precursor due to the high accessibility of its nitrogen atom.
-
In controlled radical polymerization, the reactivity can be less intuitive, with 3-vinylpyridine exhibiting surprisingly high polymerization rates.
-
3-Vinylpyridine stands apart with its significantly lower reactivity in both anionic polymerization and Michael additions, a direct consequence of its electronic structure.
By leveraging the insights and protocols presented here, researchers, scientists, and drug development professionals can make more informed decisions in their synthetic strategies, leading to more efficient and successful outcomes.
References
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3-Vinylpyridine - Physico-chemical Properties. (2024). ChemBK. [Link]
- Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic.
- Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl iodides. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
- Quaternization of poly(4-vinyl pyridine). Kinetic and viscometric measurements. Sci-Hub.
- Quaternization of poly(4-vinyl pyridine). Kinetic and viscometric measurements. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
- 3-VINYLPYRIDINE CAS#: 1121-55-7. ChemicalBook.
- Molecular Weight Effect on the Quaternization of Poly(4-vinylpyridine) with Alkylbromide. (2025).
- 4-Vinylpyridine | C7H7N | CID 7502. PubChem.
- The Chemical Reactivity of the Vinyl Group in 4-Vinylpyridine: An In-depth Technical Guide. Benchchem.
- A survey of Hammett substituent constants and resonance and field parameters. SciSpace.
- Poly(vinylpyridine)
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2021). MDPI.
- Radical copolymerization of 2-vinyl pyridine with functional methacrylates: Monomer reactivity r
- Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. ScholarWorks@UARK.
- 2-Vinylpyridine. Grokipedia.
- Effect of Pyridine Type Nitrogen (=N-)
- Synthesis and characterization of functionalized vinyl copolymers II. Structure-monomer reactivity relationship in copolymers containing 4-vinylpyridine moieties.
- 3-Vinylpyridine | C7H7N | CID 14272. PubChem.
- Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC.
- 3-VINYLPYRIDINE | 1121-55-7. ChemicalBook.
- Hammett equ
- Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond c
- Stereochemical and mechanistic studies on the anionic oligomeriz
- comparative analysis of toluidine isomers in chemical reactions. Benchchem.
- Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase.
- Steric effects. Wikipedia.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl iodides - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 8. Sci-Hub. Quaternization of poly(4-vinyl pyridine). Kinetic and viscometric measurements / Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 1979 [sci-hub.sg]
- 9. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Differentiating 3-Vinylpyridin-2-amine from its Synthetic Precursors
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 3-Vinylpyridin-2-amine, a versatile building block, presents a unique spectroscopic profile that distinguishes it from its synthetic precursors. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound and the key compounds in a plausible synthetic route: 2-amino-3-methylpyridine and the intermediate, 2-amino-3-formylpyridine. By understanding the spectral evolution from precursor to final product, researchers can confidently verify the success of their synthesis and the purity of their compounds.
The Synthetic Pathway: From Methyl to Vinyl
A common and logical synthetic route to this compound involves the functionalization of the methyl group of 2-amino-3-methylpyridine. This is typically achieved through an oxidation to the corresponding aldehyde, 2-amino-3-formylpyridine, followed by a carbon-carbon double bond-forming reaction, such as the Wittig or Horner-Wadsworth-Emmons reaction, to install the vinyl group. This multi-step process offers distinct spectroscopic milestones at each stage.
Caption: A plausible synthetic workflow for this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for tracking the transformation of the 3-position substituent. The chemical shifts and coupling patterns of the protons on the pyridine ring and the substituent provide a clear narrative of the synthesis.
Comparative ¹H NMR Data
| Compound | Pyridine Ring Protons (ppm) | Substituent Protons (ppm) | Amino Group Protons (ppm) |
| 2-Aminopyridine | 8.10 (d), 7.40 (t), 6.60 (d), 6.45 (t) | - | ~4.5 (br s) |
| 2-Amino-3-methylpyridine | 7.85 (d), 7.25 (d), 6.55 (t) | 2.15 (s, 3H) | ~4.7 (br s) |
| 2-Amino-3-formylpyridine | 8.20 (dd), 7.70 (dd), 6.70 (t) | 9.90 (s, 1H) | ~6.5 (br s) |
| This compound (Predicted) | ~8.0 (d), ~7.5 (d), ~6.6 (t) | ~6.8 (dd, 1H), ~5.8 (d, 1H), ~5.4 (d, 1H) | ~4.8 (br s) |
Analysis of ¹H NMR Spectra:
-
From Methyl to Aldehyde: The most dramatic shift is the disappearance of the singlet at ~2.15 ppm corresponding to the methyl protons of 2-amino-3-methylpyridine and the appearance of a highly deshielded singlet at ~9.90 ppm for the aldehyde proton in 2-amino-3-formylpyridine . This is a definitive indicator of successful oxidation. The electron-withdrawing nature of the aldehyde also causes a downfield shift of the adjacent pyridine ring protons.
-
From Aldehyde to Vinyl: The conversion to This compound is marked by the disappearance of the aldehyde proton signal and the emergence of a characteristic set of signals for the vinyl group. This typically appears as a system of three coupled protons: a doublet of doublets (dd) for the proton on the carbon attached to the ring, and two doublets for the terminal vinyl protons. The exact chemical shifts and coupling constants are influenced by the electronic environment of the pyridine ring.
-
Amino Group Protons: The broad singlet for the amino (-NH₂) protons can vary in chemical shift depending on the solvent and concentration. However, a noticeable downfield shift is often observed in 2-amino-3-formylpyridine due to intramolecular hydrogen bonding with the adjacent aldehyde group.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information, allowing for the direct observation of the carbon skeleton and the changes in hybridization and electronic environment during the synthesis.
Comparative ¹³C NMR Data
| Compound | Pyridine Ring Carbons (ppm) | Substituent Carbons (ppm) |
| 2-Aminopyridine | ~158, ~148, ~138, ~114, ~109 | - |
| 2-Amino-3-methylpyridine | ~157, ~147, ~138, ~122, ~114 | ~17 |
| 2-Amino-3-formylpyridine | ~160, ~153, ~139, ~120, ~116 | ~192 (C=O) |
| This compound (Predicted) | ~158, ~149, ~137, ~130, ~115 | ~135 (-CH=), ~117 (=CH₂) |
Analysis of ¹³C NMR Spectra:
-
Methyl to Aldehyde: The oxidation is clearly evidenced by the disappearance of the methyl carbon signal at ~17 ppm in 2-amino-3-methylpyridine and the appearance of a highly deshielded carbonyl carbon signal around 192 ppm in 2-amino-3-formylpyridine .
-
Aldehyde to Vinyl: The subsequent olefination reaction results in the loss of the aldehyde carbonyl signal and the appearance of two new signals in the alkene region for This compound : one for the carbon directly attached to the ring (~135 ppm) and another for the terminal vinyl carbon (~117 ppm).
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy is particularly useful for identifying the presence of specific functional groups through their characteristic vibrational frequencies.
Comparative IR Data
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=C & C=N Stretches (cm⁻¹) | C-H (sp²) Stretch (cm⁻¹) |
| 2-Aminopyridine | ~3440, ~3300 | - | ~1640, ~1590, ~1480 | ~3050 |
| 2-Amino-3-methylpyridine | ~3450, ~3310 | - | ~1630, ~1590, ~1470 | ~3040 |
| 2-Amino-3-formylpyridine | ~3400, ~3280 | ~1680 | ~1620, ~1580, ~1460 | ~3060 |
| This compound (Predicted) | ~3440, ~3300 | - | ~1630, ~1590, ~1470, ~990, ~910 (vinyl C-H bend) | ~3080, ~3010 |
Analysis of IR Spectra:
-
Key Functional Group Transformations: The oxidation of the methyl group to an aldehyde introduces a strong carbonyl (C=O) stretching band around 1680 cm⁻¹ in the spectrum of 2-amino-3-formylpyridine , which is absent in the other compounds. The successful formation of the vinyl group in This compound is confirmed by the disappearance of this carbonyl stretch and the appearance of characteristic out-of-plane C-H bending vibrations for the vinyl group at approximately 990 and 910 cm⁻¹.
-
N-H Stretches: All the aminopyridine derivatives exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric vibrations of the primary amine group.
UV-Vis Spectroscopy: Electronic Transitions
UV-Visible spectroscopy provides insights into the electronic structure of the molecules. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation in the system.
Comparative UV-Vis Data
| Compound | λmax (nm) in Ethanol |
| 2-Aminopyridine | ~234, ~297[1] |
| 2-Amino-3-methylpyridine | ~235, ~300 |
| 2-Amino-3-formylpyridine | ~245, ~330 |
| This compound (Predicted) | ~240, ~315 |
Analysis of UV-Vis Spectra:
-
Effect of Conjugation: The introduction of the electron-withdrawing formyl group in 2-amino-3-formylpyridine extends the conjugated system, leading to a significant bathochromic (red) shift in the λmax compared to 2-amino-3-methylpyridine .
-
Vinyl Group Contribution: The vinyl group in This compound also extends the conjugation. The λmax is expected to be at a longer wavelength than that of 2-amino-3-methylpyridine , but likely at a slightly shorter wavelength than 2-amino-3-formylpyridine , as the formyl group's carbonyl oxygen has a more pronounced effect on the electronic transitions through resonance.
Experimental Protocols
Synthesis of this compound via Wittig Reaction
Caption: Experimental workflow for the Wittig synthesis of this compound.
-
Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi), dropwise with stirring. The formation of the ylide is indicated by the appearance of a characteristic orange-red color. Stir the mixture at 0 °C for 30 minutes.
-
Reaction with Aldehyde: Dissolve 2-amino-3-formylpyridine in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Progression and Quenching: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic Characterization
-
NMR Spectroscopy: Prepare solutions of the samples in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
IR Spectroscopy: Obtain IR spectra using either a KBr pellet method for solid samples or as a thin film on a salt plate for liquid samples.
-
UV-Vis Spectroscopy: Prepare dilute solutions of the samples in a UV-transparent solvent (e.g., ethanol or methanol).[2] Record the absorption spectra over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.[2]
Conclusion
The spectroscopic journey from 2-amino-3-methylpyridine to this compound is characterized by distinct and predictable changes in their NMR, IR, and UV-Vis spectra. The key transformations—the oxidation of the methyl group to an aldehyde and the subsequent olefination to a vinyl group—are unequivocally identified by the appearance and disappearance of characteristic signals. This guide provides a comprehensive framework for researchers to monitor the progress of this synthesis and to confirm the identity and purity of their final product, this compound.
References
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Edinburgh Instruments. Relative Quantum Yield of 2-Aminopyridine. [Link]
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William Reusch. Table of Characteristic IR Absorptions. Michigan State University. [Link]
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ResearchGate. IR Spectrum of a. P2VP, b. P2VP-I 2 . [Link]
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A Comparative Guide to the Mechanistic Pathways for the Formation of 3-Vinylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Vinylpyridin-2-amine
This compound is a bifunctional molecule featuring a nucleophilic amino group and a reactive vinyl moiety on a pyridine scaffold. This unique combination of functional groups makes it a highly versatile precursor for the synthesis of a wide range of complex heterocyclic compounds. Its derivatives have garnered significant interest in drug discovery due to their potential as kinase inhibitors, antiviral agents, and central nervous system modulators. Furthermore, the vinyl group serves as a handle for polymerization and post-synthetic modification, opening avenues for the development of novel functional materials.
The Strategic Approach: Palladium-Catalyzed Vinylation of 3-Bromo-2-aminopyridine
The introduction of a vinyl group onto an aromatic ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Our comparative analysis will focus on three prominent methods:
-
Suzuki-Miyaura Coupling: Employing a vinylboronic acid or ester.
-
Stille Coupling: Utilizing a vinylstannane reagent.
-
Heck Reaction: Reacting with ethylene or a protected ethylene equivalent.
The choice of 3-bromo-2-aminopyridine as the starting material is strategic. The bromine atom at the 3-position is amenable to oxidative addition to a palladium(0) catalyst, initiating the cross-coupling cascade. The adjacent amino group can influence the electronic properties of the pyridine ring and may play a role in catalyst coordination.
Method 1: The Suzuki-Miyaura Coupling - A Mild and Versatile Approach
The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[1][2]
Proposed Reaction
Mechanistic Pathway
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol
A representative protocol for the Suzuki-Miyaura coupling is as follows:
-
To an oven-dried flask, add 3-bromo-2-aminopyridine (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography.
Method 2: The Stille Coupling - A Powerful but More Hazardous Alternative
The Stille coupling offers a broad substrate scope and is often successful when other methods fail.[3][4][5] However, the high toxicity of organotin reagents is a significant drawback.
Proposed Reaction
Mechanistic Pathway
Similar to the Suzuki coupling, the Stille reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent used for transmetalation.
Experimental Protocol
A general procedure for the Stille coupling is as follows:
-
In a flame-dried Schlenk tube, dissolve 3-bromo-2-aminopyridine (1.0 eq) and vinyltributyltin (1.1 eq) in an anhydrous, degassed solvent such as DMF or toluene.
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq), and a ligand if necessary.
-
Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, quench the reaction and remove the tin by-products, often by treatment with a fluoride source like KF.
-
Purify the product via column chromatography.
Method 3: The Heck Reaction - An Atom-Economical Approach
The Heck reaction is a powerful tool for the vinylation of aryl halides.[6][7][8] It offers the advantage of using simple alkenes like ethylene, making it an atom-economical choice.
Proposed Reaction
Mechanistic Pathway
The Heck reaction mechanism involves oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.
Experimental Protocol
A typical protocol for the Heck reaction is as follows:
-
Charge a pressure vessel with 3-bromo-2-aminopyridine (1.0 eq), a palladium source like Pd(OAc)₂ (0.05 eq), a phosphine ligand (e.g., P(o-tol)₃), and a base such as triethylamine.
-
Add a suitable solvent, for example, DMF or acetonitrile.
-
Pressurize the vessel with ethylene gas.
-
Heat the reaction mixture to 100-140 °C.
-
Monitor the reaction progress by analyzing aliquots.
-
After the reaction is complete, cool the vessel, vent the ethylene, and work up the reaction mixture.
-
Purify the product by column chromatography.
Comparative Analysis of the Synthetic Routes
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Heck Reaction |
| Vinylation Reagent | Vinylboronic acids/esters | Vinylstannanes | Ethylene/protected alkenes |
| Toxicity of Reagents | Low | High (Organotins) | Low |
| Reaction Conditions | Mild (often < 100 °C) | Generally higher temperatures | High temperatures and pressure |
| By-products | Boron-based, generally non-toxic and easily removed | Toxic organotin halides, difficult to remove | Stoichiometric amount of base salt |
| Functional Group Tolerance | Excellent | Good | Moderate to good |
| Atom Economy | Good | Moderate | Excellent (with ethylene) |
| Catalyst System | Pd(0) or Pd(II) precatalysts, various ligands | Pd(0) catalysts, often with phosphine ligands | Pd(0) or Pd(II) precatalysts, phosphine ligands |
| Key Challenges | Stability and availability of some vinylboronic acids | Toxicity and removal of tin by-products | Regioselectivity with unsymmetrical alkenes, potential for side reactions |
Conclusion and Future Outlook
This guide has provided a comparative analysis of three robust palladium-catalyzed cross-coupling reactions for the synthesis of this compound.
-
The Suzuki-Miyaura coupling stands out as the most practical and environmentally benign method due to the low toxicity of the reagents and mild reaction conditions.
-
The Stille coupling , while powerful, is hampered by the toxicity of organotin compounds, making it less favorable for large-scale and pharmaceutical applications.
-
The Heck reaction offers an atom-economical advantage when using ethylene but often requires harsher reaction conditions.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and tolerance for hazardous reagents. Further experimental studies are warranted to directly compare the yields, purity, and overall efficiency of these methods for the synthesis of this compound. Such studies would be invaluable to the scientific community, particularly those engaged in the development of novel pharmaceuticals and functional materials.
References
-
Organic Syntheses, Coll. Vol. 7, p.27 (1990); Vol. 62, p.14 (1984). [Link]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
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Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]
-
Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982 , 27, 345–390. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176–4211. [Link]
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Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1–652. [Link]
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Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]
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A Comparative Guide to the Characterization of Poly(vinylpyridine) Isomers and the Predicted Properties of Poly(3-Vinylpyridin-2-amine)
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of the nitrogen atom in the pyridine ring, along with the presence of an additional amino group, is expected to significantly influence the polymer's physicochemical properties. Understanding these structure-property relationships is paramount for designing polymers with tailored characteristics for applications in drug delivery, catalysis, and advanced materials.
Structural and Spectroscopic Characterization: A Comparative Overview
The fundamental identification and structural elucidation of these polymers rely on a combination of spectroscopic techniques, primarily Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a rapid and effective method for confirming the polymerization of vinylpyridine monomers and identifying key functional groups.
Predicted FTIR Spectrum of Poly(3-Vinylpyridin-2-amine): Based on the spectra of P2VP, P4VP, and aminopyridine compounds[1][2], the FTIR spectrum of poly(this compound) is expected to exhibit:
-
N-H Stretching: Bands in the region of 3300-3500 cm⁻¹, characteristic of the primary amine group.
-
C-H Stretching (Aliphatic): Peaks around 2850-2950 cm⁻¹, corresponding to the polymer backbone.
-
C=C and C=N Stretching (Pyridine Ring): A series of absorptions between 1400-1600 cm⁻¹, similar to other PVPs.
-
N-H Bending: A band around 1600-1650 cm⁻¹.
Comparative FTIR Data for PVP Isomers:
| Characteristic Vibration | Poly(2-vinylpyridine) (P2VP) | Poly(4-vinylpyridine) (P4VP) | Predicted Poly(this compound) |
| Pyridine Ring (C=N, C=C) | 1589, 1568 cm⁻¹[3] | 1598, 1557 cm⁻¹[3] | ~1590-1610 cm⁻¹ |
| C-H Bending (out-of-plane) | ~750-800 cm⁻¹ | ~820 cm⁻¹ | ~780-850 cm⁻¹ |
| N-H Stretching | N/A | N/A | ~3300-3500 cm⁻¹ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for detailed structural analysis, including the determination of tacticity and the confirmation of monomer incorporation.
Predicted ¹H NMR Spectrum of Poly(this compound):
-
Polymer Backbone: Broad signals in the 1.5-2.5 ppm range, corresponding to the aliphatic protons.
-
Aromatic Protons: Resonances in the 6.5-8.5 ppm region, with specific splitting patterns dictated by the substitution on the pyridine ring.
-
Amine Protons: A broad signal that may appear between 4-6 ppm, the chemical shift of which will be sensitive to solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with acid).
-
Instrument: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Molecular Weight and Distribution: Size Exclusion Chromatography (SEC/GPC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight and polydispersity index (PDI) of polymers.
Challenges and Considerations for Amino-Containing Polymers: The primary amine groups in poly(this compound) can interact with the stationary phase of the SEC columns, leading to peak broadening and inaccurate molecular weight determination. To mitigate this, a mobile phase containing additives is often required.
Experimental Protocol: SEC/GPC Analysis
-
System: A GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range.
-
Mobile Phase: Tetrahydrofuran (THF) with the addition of an amine (e.g., 0.1% triethylamine) or a salt (e.g., LiBr) to suppress interactions.
-
Calibration: Use polystyrene standards for calibration.
-
Sample Preparation: Dissolve the polymer in the mobile phase at a concentration of 1-2 mg/mL and filter through a 0.45 µm filter.
-
Analysis: Inject the sample and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).
Workflow for Polymer Molecular Weight Determination:
Caption: Workflow for GPC/SEC analysis of polymers.
Thermal Properties: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and phase transitions of polymers.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. Aromatic amine antioxidants are known to enhance the thermal stability of polymers[4]. The presence of the amino group in poly(this compound) could potentially influence its degradation mechanism.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg), which is a critical parameter for understanding the physical state and mechanical properties of a polymer. The Tg is influenced by chain flexibility, intermolecular forces, and steric hindrance.
Comparative Thermal Data for PVP Isomers:
| Thermal Property | Poly(2-vinylpyridine) (P2VP) | Poly(4-vinylpyridine) (P4VP) | Predicted Poly(this compound) |
| Glass Transition Temp. (Tg) | ~104 °C[3] | 142 - 150 °C[3] | Potentially > 150 °C |
| Decomposition Temp. (Td) | ~389 - 428 °C | ~400 - 420 °C | Likely similar to or slightly higher than P4VP |
Rationale for Predicted Properties of Poly(this compound): The presence of the amino group is expected to increase intermolecular hydrogen bonding, which would restrict chain mobility and thus lead to a higher Tg compared to P4VP. The inherent stability of the pyridine ring should result in a high decomposition temperature.
Experimental Protocol: Thermal Analysis
-
TGA:
-
Heat a 5-10 mg sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
-
DSC:
-
Heat a 5-10 mg sample from room temperature to above its expected Tg at a heating rate of 10 °C/min.
-
Cool the sample rapidly.
-
Reheat the sample at the same rate to obtain a clear glass transition.
-
Logical Relationship of Polymer Structure and Thermal Properties:
Caption: Influence of structure on thermal properties.
Comparison with an Alternative: Polystyrene and its Functional Derivatives
Polystyrene is a widely used commodity polymer that serves as a good benchmark for comparison due to its structural similarity (a vinyl backbone with an aromatic side group). However, its lack of functionality limits its use in advanced applications. Poly(4-aminostyrene) is a more relevant alternative, offering a reactive amino group on the phenyl ring.
Comparative Data: PVP Isomers vs. Polystyrene Derivatives
| Property | Poly(4-vinylpyridine) | Poly(4-aminostyrene) | Polystyrene |
| Glass Transition Temp. (Tg) | 142 - 150 °C | > 150,000 (MW) | ~100 °C |
| Solubility | Soluble in polar solvents and acidic water | Insoluble in organic solvents[5] | Soluble in many organic solvents[6] |
| Reactivity | Coordination with metals, quaternization | Reactive towards acids, aldehydes, electrophiles[5] | Generally inert |
The enhanced reactivity and solubility of PVP isomers, particularly in aqueous environments upon protonation, make them more suitable for applications in drug delivery and catalysis compared to polystyrene and its derivatives.
Conclusion and Future Outlook
This guide has provided a detailed comparison of the characterization of poly(2-vinylpyridine) and poly(4-vinylpyridine), and has offered scientifically grounded predictions for the properties of the novel polymer, poly(this compound). The introduction of an amino group onto the pyridine ring is anticipated to significantly enhance the polymer's thermal stability and introduce new avenues for chemical modification.
The experimental protocols and comparative data presented herein serve as a valuable resource for researchers entering this field. Further experimental investigation into the synthesis and characterization of poly(this compound) is warranted to validate these predictions and unlock its full potential in various scientific and industrial applications.
References
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]
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Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. National Institutes of Health. Available at: [Link]
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RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. Available at: [Link]
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]
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The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. National Institutes of Health. Available at: [Link]
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Synthesis and characterization of polyimides containing pyridine moiety. ResearchGate. Available at: [Link]
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What is the Difference between Styrene and Polystyrene? | Isowall Group. Isowall. Available at: [Link]
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FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. Available at: [Link]
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Comparative Study of Poly(4-vinylpyridine) and Polylactic Acid-block-poly (2-vinylpyridine) Nanocomposites on Structural, Morphological and Electrochemical Properties. ResearchGate. Available at: [Link]
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8.7: Properties of Polymers. Chemistry LibreTexts. Available at: [Link]
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Reactions on polymers with amine groups. V. Addition of pyridine and imidazole groups with acetylenecarboxylic acids. ResearchGate. Available at: [Link]
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Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. ResearchGate. Available at: [Link]
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Poly(4-(aminomethyl)styrene)-b-polystyrene: Synthesis and Unilamellar Vesicle Formation. Available at: [Link]
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Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. RSC Publishing. Available at: [Link]
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The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. National Institutes of Health. Available at: [Link]
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A polymer-bound 4-aminopyridine: synthesis and reactivity. ACS Publications. Available at: [Link]
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synthesis, characterization and thermal behaviour of some poly(2-vinyl pyridine) complexes. Available at: [Link]
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Degradation of a Wholly Aromatic Main-Chain Thermotropic Liquid-Crystalline Polymer Mediated by Superbases. ACS Publications. Available at: [Link]
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Polystyrene (PS): Definition, Properties, and Uses. Xometry. Available at: [Link]
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Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]
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A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. Available at: [Link]
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Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). ResearchGate. Available at: [Link]
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Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Available at: [Link]
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Full article: Synthesis and characterization of the photoresponsive and thermoresponsive molecularly imprinted polymer with a novel functional monomer for controlled release of 4-Aminopyridine. Taylor & Francis Online. Available at: [Link]
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Characteristic and Synthetic Approach of Molecularly Imprinted Polymer. MDPI. Available at: [Link]
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Solution Properties of Polymers. Available at: [Link]
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Amines. NCERT. Available at: [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health. Available at: [Link]
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Antibacterial activities of polystyrene--poly(4-vinyl pyridine) and poly(styrene--4-vinyl pyridine). ResearchGate. Available at: [Link]
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Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol. MDPI. Available at: [Link]
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Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Institutes of Health. Available at: [Link]
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A Comparative Guide to Catalysts for Vinylpyridine Synthesis: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of vinylpyridines, pivotal monomers for a range of polymers and active pharmaceutical ingredients, the choice of catalyst is paramount to achieving high yields and selectivities. This guide provides an in-depth comparative analysis of various catalytic systems, drawing upon experimental data to inform your selection process and experimental design. We will explore the nuances of different catalyst classes, from modified zeolites to traditional acid and base catalysts, and provide detailed protocols for their application.
The Synthetic Landscape: Pathways to Vinylpyridines
The industrial production of 2- and 4-vinylpyridine predominantly follows the condensation reaction of the corresponding picoline (2-methylpyridine or 4-methylpyridine) with formaldehyde. This process can be conceptualized as a two-step sequence: an initial aldol-type condensation to form a hydroxyethylpyridine intermediate, followed by a dehydration step to yield the desired vinylpyridine.[1]
An alternative, though less common, route involves the reaction of acetylene and acrylonitrile, which can be catalyzed by organocobalt compounds.[2] This guide will focus on the more prevalent picoline-formaldehyde route, as it offers a broader range of catalytic strategies.
A Comparative Analysis of Catalytic Systems
The efficacy of vinylpyridine synthesis is intrinsically linked to the catalyst employed. The primary classes of catalysts include modified zeolites, strong acids, strong bases, and metal oxides. Each presents a unique profile of activity, selectivity, and operational requirements.
Modified Zeolite Catalysts: The Vanguard of Selectivity
Modified zeolites, particularly of the ZSM-5 type, have emerged as highly effective catalysts for the vapor-phase synthesis of vinylpyridines. Their shape-selective nature and tunable acidity contribute to high product selectivity and catalyst longevity.
Key Performance Characteristics:
The performance of various alkali and alkaline-earth modified ZSM-5 catalysts in the synthesis of 2-vinylpyridine and 4-vinylpyridine is summarized below. The data highlights the significant influence of the modifying cation on both conversion and selectivity.
Table 1: Comparative Performance of Modified ZSM-5 Catalysts for 2-Vinylpyridine Synthesis [1]
| Catalyst | Picoline Conversion (%) | 2-Vinylpyridine Selectivity (%) |
| K-ZSM-5 | 65.7 | 81.1 |
| Rb-ZSM-5 | 61.0 | 86.1 |
| Na-ZSM-5 | 35.0 | 99.7 |
| Ca-ZSM-5 | 57.2 | 72.2 |
| Cs-K-ZSM-5 | 47.8 | 96.4 |
Table 2: Comparative Performance of Modified ZSM-5 Catalysts for 4-Vinylpyridine Synthesis [1]
| Catalyst | Picoline Conversion (%) | 4-Vinylpyridine Selectivity (%) |
| K-ZSM-5 | 77.6 | 97.0 |
| Rb-ZSM-5 | 85.2 | 96.2 |
| Na-ZSM-5 | 76.9 | 99.3 |
| Ca-ZSM-5 | 37.2 | 83.9 |
| Cs-K-ZSM-5 | 69.8 | 96.1 |
Causality Behind Experimental Choices:
The selection of ZSM-5 as the base zeolite is due to its robust framework and well-defined pore structure, which imparts shape selectivity, minimizing the formation of undesired byproducts. The modification with alkali and alkaline-earth metals is a crucial step to modulate the acidity of the zeolite. The introduction of these cations via ion-exchange alters the Brønsted and Lewis acid site distribution, which is critical for optimizing the condensation and dehydration steps. The vapor-phase reaction conditions (typically 200-450°C) are chosen to ensure the reactants are in the gas phase for efficient interaction with the solid catalyst and to provide the necessary activation energy for the reaction.[1]
Homogeneous Acid and Base Catalysts: The Traditional Approach
Strong acids and bases have historically been used as catalysts for vinylpyridine synthesis, typically in a two-step liquid-phase process.
Strong Acid Catalysis:
Strong acids, such as sulfuric acid and phosphoric acid, can catalyze the "one-step" synthesis of 2-vinylpyridine from 2-picoline and formaldehyde.[3] In one example, using sulfuric acid as a catalyst in a pipeline reactor at 230°C and 7.0 MPa, a yield of approximately 89% based on the converted 2-picoline was achieved.[3]
Strong Base Catalysis:
Strong bases like sodium hydroxide or potassium hydroxide are typically used in the dehydration of the intermediate hydroxyethylpyridine to vinylpyridine.[4] This is often the second step in a two-step synthesis. The reaction is carried out at elevated temperatures (100-190°C) and can achieve high yields.[4]
Comparative Insights:
While effective, homogeneous acid and base catalysts present significant challenges in terms of separation from the reaction mixture, catalyst recycling, and equipment corrosion. The "one-step" acid-catalyzed process, while simplifying the workflow, often requires high pressures and temperatures. The two-step process with a basic catalyst for dehydration offers more control but is less atom-economical.
Metal Oxide Catalysts: A Heterogeneous Alternative
Metal oxides, such as zirconia (ZrO₂), have also been investigated as heterogeneous catalysts for this transformation. For instance, 2-vinylpyridine was prepared with a selectivity of 70.8% at a 35.8% conversion over a ZrO₂ catalyst.[1] While offering the advantages of heterogeneous catalysis, such as ease of separation, their reported performance in terms of both conversion and selectivity has generally been lower than that of optimized modified zeolites.
Mechanistic Insights: A Tale of Two Steps
The synthesis of vinylpyridines from picoline and formaldehyde proceeds through a well-established two-step mechanism, regardless of the catalyst class. The role of the catalyst is to facilitate both the initial condensation and the subsequent dehydration.
Step 1: Condensation to Hydroxyethylpyridine
The reaction initiates with the activation of the picoline's methyl group.
-
In base-catalyzed reactions , a strong base abstracts a proton from the methyl group, generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of formaldehyde.
-
In acid-catalyzed reactions , the acid protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the picoline.
-
With zeolite catalysts , a bifunctional mechanism is proposed, involving both acidic and basic sites. Brønsted acid sites can activate the formaldehyde, while basic sites on the zeolite framework can facilitate the deprotonation of the picoline's methyl group.
The initial adduct rapidly protonates to form the hydroxyethylpyridine intermediate.
Step 2: Dehydration to Vinylpyridine
The final step is the elimination of a water molecule from the hydroxyethylpyridine to form the vinyl group.
-
Acid catalysts protonate the hydroxyl group, converting it into a good leaving group (water). A subsequent deprotonation of an adjacent carbon by a weak base (like water or the pyridine nitrogen) leads to the formation of the double bond.
-
Base catalysts promote an E2 elimination mechanism, where a strong base abstracts a proton from the carbon adjacent to the hydroxyl-bearing carbon, with the concurrent departure of the hydroxide ion.
-
Zeolite catalysts can facilitate dehydration through their acidic sites, following a similar mechanism to homogeneous acid catalysts.
Caption: Generalized two-step mechanism for vinylpyridine synthesis.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the synthesis of vinylpyridines using different catalytic systems.
Vapor-Phase Synthesis of 4-Vinylpyridine using a Modified Zeolite Catalyst
This protocol is adapted from the procedures described for modified ZSM-5 catalysts.[1]
Materials:
-
4-Picoline
-
Formaldehyde (37% aqueous solution)
-
K-ZSM-5 catalyst (3 wt% K, SiO₂/Al₂O₃ = 30)
-
Nitrogen gas (for inerting)
Equipment:
-
Fixed-bed reactor (e.g., a Pyrex tube with an inner diameter of 20 mm)
-
Tube furnace with temperature controller
-
Syringe pump or other suitable liquid feed system
-
Condenser and collection flask cooled in an ice bath
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Pack the fixed-bed reactor with 4 g of the K-ZSM-5 catalyst (18-30 mesh size).
-
Place the reactor in the tube furnace and heat to the reaction temperature of 300°C under a flow of nitrogen.
-
Prepare a feed mixture of 4-picoline and formaldehyde in a 1:2 molar ratio.
-
Once the reactor temperature is stable, introduce the feed mixture into the top of the reactor at a weight hourly space velocity (WHSV) of 0.5 h⁻¹. This corresponds to a feed rate of 2 mL/hr for a 4 g catalyst bed.
-
Pass the reactor effluent through the condenser and collect the liquid product in the cooled collection flask.
-
After a steady state is reached (typically after a few hours on stream), collect a sample of the product for analysis.
-
Analyze the product mixture by GC to determine the conversion of 4-picoline and the selectivity to 4-vinylpyridine.
Caption: Workflow for vapor-phase vinylpyridine synthesis.
Two-Step Liquid-Phase Synthesis of 2-Vinylpyridine
This protocol is a generalized representation based on the principles of the two-step synthesis.
Step 1: Condensation
-
In a pressure reactor, combine 2-picoline and a 37% aqueous formaldehyde solution.
-
Heat the mixture to 150-200°C.
-
After the reaction, cool the mixture and remove unreacted 2-picoline by distillation.
Step 2: Dehydration
-
To the remaining solution containing 2-(2-hydroxyethyl)pyridine, add a strong base such as a concentrated aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux to effect dehydration.
-
Distill the resulting 2-vinylpyridine under reduced pressure.
Conclusion and Future Outlook
The synthesis of vinylpyridines is a mature field, yet the quest for more efficient, selective, and sustainable catalytic processes continues. Modified zeolites, particularly alkali-modified ZSM-5, currently represent the state-of-the-art for vapor-phase synthesis, offering high selectivities and the benefits of heterogeneous catalysis. Homogeneous acid and base catalysts, while effective, are hampered by practical challenges related to their use in large-scale production.
Future research will likely focus on the development of novel heterogeneous catalysts with enhanced stability and lower cost. The exploration of bifunctional catalysts that can efficiently promote both the condensation and dehydration steps in a single pot under milder conditions is a particularly promising avenue. Furthermore, a deeper understanding of the structure-activity relationships in these catalytic systems will enable the rational design of next-generation catalysts for vinylpyridine synthesis.
References
- Gopalakrishnan, R., & Kumar, R. (2004). Process for the preparation of vinylpyridine from picoline over modified zeolites. U.S.
- Zhang, J., & Wang, Y. (2014). Method for preparing 2-vinylpyridine.
-
Reis, R. A., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(21), 4666. [Link]
-
Grigor'eva, N. G., et al. (2015). Synthesis of pyridine and methylpyridines over zeolite catalysts. Applied Petrochemical Research, 5(2), 99-104. [Link]
-
Luo, C., & Chao, Z. (2015). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. RSC Advances, 5(67), 54090-54101. [Link]
-
Sato, H., et al. (1989). Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrolein and Ammonia. Catalysis letters, 3(1-2), 125-132. [Link]
-
Wikipedia. (n.d.). 2-Vinylpyridine. [Link]
-
Kshiwagi, H., & Enomoto, S. (1982). Side-chain alkylation of 2-picoline with formaldehyde over alkali modified zeolites. Chemical & Pharmaceutical Bulletin, 30(2), 404-409. [Link]
- Kaufman, E. R. (1958). Dehydration of 2-pyridine ethanol to 2-vinyl pyridine. U.S.
- Aries, R. S. (1957). Synthesis of pyridine and 3-picoline. U.S.
-
Yan, R., et al. (2022). Mechanistic Insight into Methacrolein Formation from Formaldehyde and Propionaldehyde. Catalysis Letters, 152(3), 799-805. [Link]
-
Sivasanker, S., & Ratnasamy, P. (1994). Catalysis for 2-Picoline Synthesis. Applied Catalysis A: General, 111(1), L101-L108. [Link]
-
Reddy, K. S. K., et al. (2011). Catalytic Vapor Phase Pyridine Synthesis: A Process Review. Research Journal of Chemical Sciences, 1(9), 27-36. [Link]
-
Yang, Y. (2018). The Dehydration Process Study Of 2-Vinylpyridine By Adiabatic Flash. (Master's thesis). [Link]
-
Chen, Y., et al. (2017). Preparation of 4-vinylpyridine (4VP) resin and its adsorption performance for heavy metal ions. RSC advances, 7(8), 4226-4236. [Link]
- Li, X. (2006). Process for large-scale preparation of 2-vinyl pyridine.
-
Wang, H., et al. (2024). Preparation of Poly(Butadiene–Styrene–Vinyl Pyridine)/Poly(Acrylonitrile–Butadiene) Core–Shell Nanoparticles by Intermittent Seeded Emulsion Polymerization and Their Catalytic Latex Hydrogenation. Catalysts, 14(4), 277. [Link]
- Wang, D. (2017). Production process for 4-vinylpyridine.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Vinylpyridin-2-amine
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling reactive and hazardous compounds like 3-Vinylpyridin-2-amine demands a rigorous and well-documented disposal strategy. This guide provides an in-depth, procedural framework for the proper disposal of this compound and its associated waste streams. The protocols outlined here are synthesized from authoritative safety data sheets and regulatory best practices, emphasizing not just the "how" but the critical "why" behind each step to ensure a self-validating system of safety.
Hazard Assessment: Understanding the Risks
This compound, a substituted pyridine, shares hazardous characteristics with related vinylpyridine and aminopyridine compounds. Due to its chemical structure, it must be treated as a flammable, toxic, and corrosive substance. The vinyl group is susceptible to polymerization, while the pyridine ring and amine group contribute to its toxicity and reactivity.[1][2][3] A thorough understanding of these hazards is the foundation for safe handling and disposal.
Key hazards associated with vinylpyridines and aminopyridines include:
-
High Acute Toxicity: These compounds can be toxic or fatal if swallowed or in contact with skin.[4]
-
Corrosivity: They can cause severe skin burns and eye damage.[5][6]
-
Flammability: As flammable liquids and vapors, they pose a significant fire risk and can form explosive mixtures with air.[2][4][6] Vapors are often heavier than air and can travel to an ignition source.[6][7]
-
Environmental Hazard: The compound is recognized as being very toxic to aquatic life, with long-lasting effects.[4][5]
-
Reactivity and Polymerization: Vinylpyridines may polymerize explosively when heated or contaminated.[1][2] They are also incompatible with strong oxidizing agents and acids.[4][8]
-
Hazardous Decomposition: When heated to decomposition, it can emit toxic fumes, including nitrogen oxides (NOx) and hydrogen cyanide.[6][9]
Hazard Identification Summary
| Hazard Classification | Description | Supporting Sources |
| Acute Oral Toxicity | Toxic or Harmful if swallowed. | [4][5][6] |
| Acute Dermal Toxicity | Fatal or Toxic in contact with skin. | [4][5][6] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [4][5][6] |
| Flammability | Flammable liquid and vapor. | [4][5][6] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [4][5][6] |
| Reactivity | Risk of explosive polymerization; incompatible with oxidizers. | [1][2] |
Pre-Disposal Planning and Waste Segregation
Effective waste management begins at the point of generation. Proper segregation is crucial to prevent dangerous reactions and to ensure compliance with hazardous waste regulations.
Core Principles:
-
Dedicated Waste Streams: Establish separate, clearly labeled waste containers for this compound waste. Do not mix this waste with other chemical streams, especially acids or strong oxidizers.[8]
-
Container Compatibility: Use high-density polyethylene (HDPE) or other chemically resistant containers for both liquid and solid waste.[10] Ensure containers are in good condition, with secure, airtight lids.[8]
-
Clear Labeling: All waste containers must be labeled immediately upon the first addition of waste.[8][10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
The specific components and their approximate concentrations (if in solution)
-
The relevant hazard pictograms (e.g., Flammable, Corrosive, Toxic, Environmental Hazard)
-
The date of waste accumulation initiation.
-
Step-by-Step Disposal Protocol
All waste containing this compound must be treated as hazardous waste and disposed of through an authorized collection service.[4][11][12] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [11][13][14]
Protocol 3.1: Disposal of Unused or Expired Pure Compound
-
Maintain Original Container: Keep the chemical in its original, labeled container. Ensure the container is securely sealed.
-
Segregate for Pickup: Store the container in a designated, well-ventilated hazardous waste accumulation area.[4][8] This area should be cool, dry, and away from heat or ignition sources.[15]
-
Documentation: Log the container for disposal according to your institution's Environmental Health and Safety (EHS) procedures.
Protocol 3.2: Disposal of Liquid Waste (Solutions)
-
Collection: Pour waste solutions containing this compound into a designated, labeled hazardous waste container. Use a funnel to prevent spills.
-
Container Management: Do not fill the container beyond 90% capacity to allow for vapor expansion. Keep the container tightly sealed when not in use.[8][15]
-
Storage: Store the liquid waste container in a secondary containment bin within a designated waste accumulation area, away from incompatible materials.[8]
Protocol 3.3: Disposal of Contaminated Solid Waste
-
Collection: Place all contaminated labware (e.g., pipette tips, weigh boats, chromatography plates) and disposable Personal Protective Equipment (PPE) such as gloves and aprons into a dedicated, labeled solid waste container.[10]
-
Avoid Sharps: Do not mix contaminated sharps (needles, razor blades) with other solid waste. Dispose of them in a designated, puncture-proof sharps container that is also labeled as hazardous waste.
-
Sealing: Once full, securely seal the container or bag and prepare it for collection by a licensed waste contractor.
Emergency Procedures for Spills and Exposure
Accidents during handling and waste consolidation require immediate and correct action.
Spill Cleanup Protocol
-
Evacuate and Ventilate: Immediately alert others in the area. Evacuate non-essential personnel and ensure the area is well-ventilated. If the spill is large, contact your institution's EHS emergency line.[7]
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames from the vicinity.[2][7]
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves (butyl rubber is often recommended for pyridines), and chemical safety goggles with a face shield.[8][11] For significant spills, respiratory protection may be necessary.[5]
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth.[7][10][16] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[10] Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department as per institutional policy.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste streams.
Caption: Disposal Workflow for this compound
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of a robust safety culture. By understanding the compound's significant hazards—including its toxicity, flammability, and environmental impact—researchers can implement the stringent segregation, containment, and disposal protocols necessary to protect themselves, their colleagues, and the environment. Adherence to these guidelines, in concert with institutional EHS policies, ensures that scientific advancement does not come at the cost of safety or regulatory compliance.
References
-
2-Vinylpyridine - Hazardous Agents . Haz-Map. [Link]
-
2-Vinylpyridine Safety Data Sheet . Thermo Fisher Scientific. [Link]
-
Hazardous Substance Fact Sheet: Pyridine . New Jersey Department of Health. [Link]
-
Standard Operating Procedure for Pyridine . University of Washington. [Link]
-
2-Vinylpyridine Compound Summary . PubChem, National Institutes of Health. [Link]
-
Pyridine Safety Data Sheet . Carl ROTH. [Link]
-
2-Aminopyridine . Wikipedia. [Link]
-
Pyridine Safety Data Sheet . Penta. [Link]
-
Nucleophilicities of Amines, Amino Acids and Pyridines . University of Munich. [Link]
- Amination of vinyl aromatic polymers with tertiary amines.
-
C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide . Organic Syntheses. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Vinylpyridin-2-amine
As researchers and drug development professionals, our work inherently involves handling novel and reactive chemical entities. 3-Vinylpyridin-2-amine, a molecule combining the functionalities of a vinyl group and an aromatic amine, presents a unique set of handling challenges that demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, causality-driven framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Assessment: Understanding the "Why"
-
Aromatic Amines: This class of compounds is known for its potential toxicity. They can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Some aromatic amines are also suspected carcinogens and can cause organ damage through prolonged or repeated exposure.[1] Skin and eye irritation are also common hazards.[2][3]
-
Vinyl Compounds: Vinyl monomers can be hazardous due to their high reactivity. Many are flammable liquids and vapors.[4][5][6] They can also be lachrymators (induce tearing) and cause respiratory tract irritation.[5] The vinyl group itself doesn't inherently imply high toxicity, but its presence on the pyridine ring can influence the molecule's reactivity and absorption characteristics.
-
Vinylpyridines: Safety data for isomers like 2-vinylpyridine and 3-vinylpyridine highlight significant hazards, including being toxic or fatal upon skin contact, toxic if swallowed, and causing severe skin burns and eye damage.[4][5][6] They are also often flammable liquids.[4][5]
Based on this analysis, we must assume this compound is acutely toxic via dermal contact, ingestion, and inhalation, is corrosive to skin and eyes, and is potentially flammable. This conservative assessment forms the bedrock of our PPE recommendations.
Core PPE Requirements: Your First Line of Defense
Given the high acute toxicity and corrosive nature of related compounds, a comprehensive PPE strategy is mandatory. This is not merely a recommendation but a critical safety requirement.
| PPE Component | Specification | Rationale and Causality |
| Hand Protection | Double Gloving: Inner nitrile glove, outer butyl rubber or Viton™ gloves. | The primary risk is rapid dermal absorption, which can be fatal.[5] A single pair of gloves, especially thin disposable ones, may not provide sufficient protection against a reactive aromatic amine.[7][8] Inner Glove (Nitrile): Provides a baseline of splash protection and makes it easier to spot a breach in the outer glove. Outer Glove (Butyl/Viton™): These materials offer superior resistance to aromatic and chlorinated solvents and are recommended for handling highly toxic substances.[8] Always consult a specific glove manufacturer's resistance chart for pyridines.[9][10] |
| Eye & Face Protection | Chemical splash goggles used in conjunction with a full-face shield. | Due to the severe eye damage potential of vinylpyridines and aromatic amines, standard safety glasses are insufficient.[4][5] Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield is crucial to protect the entire face from splashes, especially when handling quantities greater than a few milliliters.[11] |
| Body Protection | Chemically resistant apron over a flame-resistant lab coat. | A standard cotton lab coat will absorb chemical splashes, holding the toxic and corrosive material against your skin. A chemically resistant apron (e.g., made of neoprene or PVC) worn over the lab coat provides a necessary impermeable barrier.[12] Given the flammability risk of vinyl compounds, a flame-resistant (FR) lab coat is a prudent secondary layer. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge. | All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. However, as an additional layer of protection, especially when weighing or transferring the material, a respirator is essential. An air-purifying respirator with organic vapor cartridges will protect against inhaling potentially toxic vapors.[13][14] |
Operational Plan: A Step-by-Step Protocol
Adherence to a strict, sequential protocol for donning and doffing PPE is as important as the equipment itself. This workflow is designed to prevent cross-contamination at every step.
Workflow for Handling this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
